1,7-Dichloro-4-methoxyisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,7-dichloro-4-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-9-5-13-10(12)8-4-6(11)2-3-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBCGPSQZNVUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296087 | |
| Record name | 1,7-Dichloro-4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630423-36-8 | |
| Record name | 1,7-Dichloro-4-methoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630423-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dichloro-4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dichloro-4-methoxy-isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.377 | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1,7-Dichloro-4-methoxyisoquinoline: Properties, Synthesis, and Reactivity for Advanced Drug Discovery
This guide provides an in-depth analysis of 1,7-dichloro-4-methoxyisoquinoline, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application as a strategic building block in modern pharmaceutical development.
Introduction: Strategic Importance in Medicinal Chemistry
This compound (CAS No. 630423-36-8) is a polysubstituted heterocyclic compound whose value lies in the strategic arrangement of its functional groups.[1][2] The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The dichloro-substitution pattern, however, presents a unique opportunity for sequential and site-selective functionalization, making it a highly versatile platform for building molecular complexity.
Its most notable application is as a crucial intermediate in the synthesis of advanced antiviral agents, particularly non-structural protein 3 (NS3) serine protease inhibitors for the treatment of Hepatitis C Virus (HCV), such as Asunaprevir (BMS-650032).[3] The stability and predictable reactivity of this molecule allow for its integration into complex synthetic routes, underscoring its importance in the development of novel therapeutics.[1] This guide will dissect the properties that make it an indispensable tool for the modern synthetic chemist.
Physicochemical and Spectroscopic Profile
The physical properties of this compound are summarized below. These characteristics are essential for its handling, purification, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 630423-36-8 | [1][4] |
| Molecular Formula | C₁₀H₇Cl₂NO | [1][4] |
| Molecular Weight | 228.07 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 137 - 142 °C | [1][4] |
| Boiling Point | 355.7 ± 37.0 °C (Predicted) | [4] |
| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 0.98 ± 0.34 (Predicted) | [4] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Characterization (Predicted)
While experimentally derived spectra for this specific compound are not widely available in peer-reviewed literature, its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles and analysis of analogous structures. These predictions are vital for reaction monitoring and quality control.
Predicted ¹H NMR (400 MHz, CDCl₃): The aromatic region is expected to show three distinct signals corresponding to the protons at C3, C5, C6, and C8. The methoxy group will present as a sharp singlet.
Predicted ¹³C NMR (101 MHz, CDCl₃): The spectrum will display ten unique carbon signals. The carbons bearing chlorine atoms (C1 and C7) and the methoxy-substituted carbon (C4) will be significantly shifted downfield.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Assignment | Justification |
| Proton | 8.1 - 8.3 | s | H-3 | Adjacent to ring nitrogen, deshielded. |
| 7.9 - 8.1 | d | H-8 | Ortho to C7-Cl, deshielded. | |
| 7.6 - 7.8 | d | H-5 | Influenced by C4-OMe and C7-Cl. | |
| 7.4 - 7.6 | dd | H-6 | Coupled to H-5 and H-8. | |
| ~4.0 | s | -OCH₃ | Typical range for aryl methyl ethers. |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment | Justification |
| Carbon | ~155 | C-4 | Oxygen-substituted aromatic carbon. |
| ~150 | C-1 | Chloro-substituted and adjacent to N. | |
| ~140 | C-8a | Bridgehead carbon. | |
| ~135 | C-7 | Chloro-substituted aromatic carbon. | |
| ~130 | C-5 | Aromatic CH. | |
| ~128 | C-6 | Aromatic CH. | |
| ~125 | C-8 | Aromatic CH. | |
| ~122 | C-4a | Bridgehead carbon. | |
| ~115 | C-3 | Aromatic CH adjacent to N. | |
| ~56 | -OCH₃ | Methoxy carbon. |
Disclaimer: The NMR data presented is predictive and should be used as a guideline. Experimental verification is required for definitive assignment.
Proposed Synthesis Pathway
A robust synthesis of the isoquinoline core is paramount. While specific literature for this exact molecule is sparse, a plausible and industrially scalable route can be designed based on established methodologies, such as a modified Pomeranz–Fritsch–Bobbitt cyclization, followed by chlorination.
Diagram 1: A plausible synthetic route to this compound.
Causality Behind Experimental Choices:
-
Formation of the Amide Precursor: The synthesis begins with the reaction of 3-chloroaniline with an appropriate aminoacetal. The resulting secondary amine is then acylated with methoxyacetyl chloride. This sequence builds the necessary carbon and nitrogen backbone for the isoquinoline ring.
-
Cyclization: The amide intermediate undergoes an acid-catalyzed cyclization, likely using polyphosphoric acid (PPA) or a similar dehydrating agent. This step forms the heterocyclic ring system, yielding the isoquinolinone core. The methoxy group is introduced early to avoid harsh conditions on the final, more complex molecule.
-
Chlorination: The final step involves chlorination of the isoquinolinone. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) serves two purposes: it converts the C1-keto group into a chloride and ensures the isoquinoline is fully aromatized. This is a standard and high-yielding transformation for converting such lactams into chloro-substituted heterocycles.[5]
Chemical Reactivity: A Tale of Two Chlorines
The synthetic utility of this compound stems from the differential reactivity of its two chlorine substituents. The chlorine at the C1 position is significantly more activated towards nucleophilic substitution than the chlorine at C7.
Factors Influencing Reactivity:
-
C1-Cl (Activated): The C1 position is alpha to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom polarizes the C1-Cl bond and stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr). This makes C1 a prime site for displacement by nucleophiles (e.g., amines, alcohols, thiols) and for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6]
-
C7-Cl (Standard Aryl Chloride): The C7 position behaves like a typical aryl chloride. It is less reactive in SNAr reactions unless a strong electron-withdrawing group is present nearby.[3] It is also less reactive in standard palladium-catalyzed cross-coupling reactions compared to aryl bromides or the activated C1-Cl.[6]
This reactivity differential is the cornerstone of its strategic use, allowing for selective functionalization at C1 while leaving the C7 position intact for a subsequent, different transformation under more forcing conditions.
Diagram 2: Logical relationship of factors influencing the selective reactivity of C1 vs. C7.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C1
This protocol describes a self-validating system for the selective C-C bond formation at the activated C1 position, leaving the C7-Cl untouched. The choice of catalyst, ligand, and base is critical for achieving high selectivity and yield.
Objective: To synthesize 7-chloro-4-methoxy-1-phenylisoquinoline via a selective Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane
-
Toluene
Workflow Diagram:
Diagram 3: Step-by-step workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (228 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Expertise & Causality: An inert nitrogen or argon atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Pd(PPh₃)₄ is a reliable, albeit classic, catalyst for such transformations; its choice represents a balance between reactivity and stability.
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and toluene (2 mL) to the flask.
-
Expertise & Causality: A mixed solvent system is used. Dioxane is excellent for dissolving the organic components, while toluene helps to azeotropically remove traces of water and can facilitate higher reaction temperatures if needed.
-
-
Degassing: Sparge the resulting suspension with dry nitrogen for 15 minutes.
-
Trustworthiness: This step is a self-validating control. Thorough removal of dissolved oxygen is essential for catalyst longevity and preventing side reactions like the homocoupling of the boronic acid (Glaser coupling).
-
-
Base Addition: Add the 2M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol) via syringe.
-
Expertise & Causality: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle. An aqueous base is often more effective than an organic one for this purpose.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-8 hours.
-
Trustworthiness: Monitoring provides a clear endpoint, preventing the formation of byproducts from prolonged heating and ensuring the reaction is not terminated prematurely.
-
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Add deionized water (15 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 7-chloro-4-methoxy-1-phenylisoquinoline.
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is stable under recommended storage conditions (Room Temperature).[1][7]
References
- Price, C. C., & Ropp, G. A. (1950). United States Patent No. US2504875A. Google Patents.
-
Wang, B., et al. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. (CN106008336A). Retrieved from [5]
-
LookChem. (n.d.). Isoquinoline, 1,7-dichloro-4-Methoxy- Safety Data Sheets(SDS). Retrieved from [Link][7]
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- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,7-Dichloro-4-methoxyisoquinoline (CAS: 630423-36-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Halogenated Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. The strategic introduction of halogen atoms and a methoxy group, as seen in 1,7-dichloro-4-methoxyisoquinoline, offers a nuanced tool for modulating a molecule's physicochemical and pharmacological properties. The chlorine atoms can enhance binding affinity through halogen bonding, improve metabolic stability, and provide synthetic handles for further functionalization. The methoxy group, a common feature in bioactive molecules, can influence solubility, membrane permeability, and receptor interactions. This guide provides a comprehensive overview of this compound, a key building block in the synthesis of complex therapeutic agents, with a particular focus on its role in the development of Hepatitis C virus (HCV) inhibitors.
Section 1: Core Molecular Attributes
This compound is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 630423-36-8 | [2] |
| Molecular Formula | C₁₀H₇Cl₂NO | [2] |
| Molecular Weight | 228.07 g/mol | [2] |
| Appearance | White to yellow or yellow-red powder/crystal | |
| Melting Point | 137.0 to 142.0 °C | [2] |
| Boiling Point (Predicted) | 355.7 ± 37.0 °C | [2] |
| Density (Predicted) | 1.384 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 0.98 ± 0.34 | [2] |
Section 2: Synthesis and Mechanistic Considerations
A general and widely used method for constructing the isoquinoline core is the Bischler-Napieralski reaction , followed by dehydrogenation. A hypothetical synthetic pathway is outlined below.
Causality Behind Experimental Choices:
-
Starting Materials: The choice of 3-chlorophenethylamine and methoxyacetyl chloride directly incorporates the C7-chloro and C4-methoxy precursors into the final structure.
-
Bischler-Napieralski Cyclization: This is a robust and well-established method for forming the dihydroisoquinoline ring. The use of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) facilitates the intramolecular cyclization.
-
Dehydrogenation: The resulting dihydroisoquinoline is then aromatized to the isoquinoline core. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) or elemental sulfur at elevated temperatures.
-
Chlorination: The final step would involve the chlorination at the C1 position. This can be a challenging transformation and may require specific reagents that can selectively chlorinate the electron-rich C1 position of the isoquinoline ring. A common method for such transformations on related heterocycles is the use of phosphorus oxychloride.
Section 3: Chemical Reactivity and Functionalization
The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing chloro and nitrogen atoms.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C1 and C7 positions are susceptible to nucleophilic attack, particularly the C1 chlorine due to its proximity to the ring nitrogen. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build more complex molecules.
-
Cross-Coupling Reactions: The chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the connection of this isoquinoline core to other molecular fragments.
-
O-Demethylation: The methoxy group at the C4 position can be cleaved to reveal a hydroxyl group using reagents like boron tribromide (BBr₃). This provides a route to synthesize hydroxyisoquinoline derivatives, which can have different biological activities or serve as a point for further functionalization.
Section 4: Applications in Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of pharmacologically active compounds.[1] Its utility has been particularly noted in the development of treatments for neurological disorders and as an antimicrobial agent.[1]
A significant, documented application is its use as a building block in the synthesis of inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. This viral enzyme is crucial for the replication of the hepatitis C virus, making it a prime target for antiviral drug development.
Workflow for the Application in HCV Inhibitor Synthesis:
In a documented synthetic route, this compound is coupled with a pre-assembled P1-P1' fragment, specifically (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide. This coupling is achieved using a peptide coupling reagent such as HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (diisopropylethylamine). This reaction forms a key P2-P1' intermediate, which then undergoes further synthetic modifications to yield the final, potent HCV NS3/4A protease inhibitor.
Section 5: Spectroscopic Characterization (Predicted and Representative Data)
While a complete set of validated spectroscopic data for this compound is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.
1H NMR (Predicted):
-
Aromatic Protons (4H): Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro and methoxy groups.
-
Methoxy Protons (3H): A singlet peak, typically in the range of δ 3.8-4.2 ppm.
13C NMR (Predicted):
-
Aromatic Carbons (9C): Signals in the aromatic region (δ 110-160 ppm). The carbons attached to chlorine will be significantly influenced by the halogen's electronegativity. The carbon attached to the methoxy group will appear downfield.
-
Methoxy Carbon (1C): A signal in the range of δ 55-65 ppm.[3]
IR Spectroscopy (Predicted):
-
C-Cl stretch: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-O stretch (methoxy): A strong absorption band around 1250 cm⁻¹.
-
C=N and C=C stretching (aromatic): Multiple bands in the 1400-1650 cm⁻¹ region.
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
Mass Spectrometry (Predicted):
-
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will appear as a cluster of peaks with a ratio of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Section 6: Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
References
- Electronic Supporting Information (ESI)
- Amitychem. 1,7-dichloro-4-methoxy-isoquinoline. ECHEMI.
- Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals. RSC Publishing, 2023.
- Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols.
- This compound. TCI Chemicals.
- This compound. Chem-Impex.
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
- The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and deriv
- Supporting Information for a relevant chemical public
- Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
- 13C NMR Chemical Shift.
- Isoquinoline. NIST WebBook. National Institute of Standards and Technology.
- UNITED STATES P
- 4,7-dichloroquinoline. Organic Syntheses Procedure.
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. PubMed.
- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n
- Inhibitors of NS5A for Tre
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO.
- Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. PMC - NIH.
- Current perspective of HCV NS5B inhibitors: a review. PubMed.
- United States Patent.
- 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum. ChemicalBook.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
- Synthesis of 4,7-Dichloroquinoline. Scribd.
- 4,7-Dichloroquinoline. PubChem.
- (a) 4,7-Dichloroquinoline design inspired by the natural molecule,...
- NS5A inhibitors in the treatment of hep
- US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.
- Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry.
- Hepatitis C Medication: HCV Polymerase Inhibitors, HCV NS5A Inhibitors, Combination Products, Interferons and ribavirin, Thrombopoietin-Receptor Agonists. Medscape Reference, 2024.
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
- Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. PMC - NIH, 2021.
- Organic Letters Journal.
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent. PubMed.
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An In-Depth Technical Guide to the Synthesis of 1,7-Dichloro-4-methoxyisoquinoline
This guide provides a comprehensive overview of a feasible and robust synthetic pathway for 1,7-dichloro-4-methoxyisoquinoline, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The synthesis is presented in a multi-step approach, beginning with the construction of the core isoquinoline scaffold, followed by key functional group transformations. The rationale behind the selection of specific methodologies and reagents is discussed to provide a deeper understanding of the synthetic strategy.
Introduction and Retrosynthetic Analysis
This compound is a halogenated and methoxy-substituted isoquinoline derivative. The isoquinoline core is a prominent scaffold in numerous natural products and pharmacologically active compounds. The presence of chlorine and methoxy substituents provides handles for further chemical modifications, making it a valuable building block in medicinal chemistry.
A logical retrosynthetic analysis of the target molecule suggests a pathway involving the initial formation of a 7-chloro-4-hydroxyisoquinoline intermediate. This intermediate can then undergo methylation to yield 7-chloro-4-methoxyisoquinoline. The final step involves the selective chlorination of the 1-position. This strategy is advantageous as it allows for the sequential introduction of the desired functionalities.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the 7-Chloro-4-hydroxyisoquinoline Core (Pathway A: Pomeranz-Fritsch Reaction)
The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal, followed by acid-catalyzed cyclization.[1][2] For the synthesis of 7-chloro-4-hydroxyisoquinoline, 3-chlorobenzaldehyde serves as a suitable starting material. The presence of a halogen substituent generally requires higher temperatures for the cyclization to proceed efficiently.[3]
Step 1: Formation of the Benzalamino Acetal
The initial step involves the condensation of 3-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base, a benzalamino acetal.
Caption: Cyclization to form the 7-chloro-4-hydroxyisoquinoline core.
Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyisoquinoline
-
Slowly add the crude N-(3-chlorobenzylidene)-2,2-diethoxyethanamine to concentrated sulfuric acid (e.g., 70-80%) at 0 °C with vigorous stirring.
-
After the addition is complete, slowly heat the mixture to 100-120 °C and maintain this temperature for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to afford crude 7-chloro-4-hydroxyisoquinoline.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Synthesis of the 7-Chloro-4-hydroxyisoquinoline Core (Pathway B: Bischler-Napieralski Reaction)
An alternative and widely used method for constructing the isoquinoline skeleton is the Bischler-Napieralski reaction. [4][5]This involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). [6][7]The subsequent dihydroisoquinoline can be aromatized to the isoquinoline.
Step 1: Synthesis of N-Acetyl-2-(3-chlorophenyl)ethylamine
The synthesis begins with the acylation of 2-(3-chlorophenyl)ethylamine.
Caption: Acylation of 2-(3-chlorophenyl)ethylamine.
Step 2: Cyclization and Aromatization
The N-acetylated intermediate undergoes cyclization with a dehydrating agent, followed by aromatization to yield 7-chloro-1-methylisoquinoline. The 4-hydroxy group can be introduced in a subsequent step.
Caption: Cyclization and aromatization to form a 7-chloroisoquinoline derivative.
Note: While the Bischler-Napieralski reaction is a powerful tool, the Pomeranz-Fritsch reaction (Pathway A) is often more direct for accessing 4-hydroxyisoquinolines. For the remainder of this guide, we will proceed with the intermediate obtained from Pathway A.
Methylation of 7-Chloro-4-hydroxyisoquinoline
The hydroxyl group at the 4-position can be converted to a methoxy group through a standard Williamson ether synthesis. [8]
Caption: Methylation of the 4-hydroxyl group.
Experimental Protocol: Synthesis of 7-Chloro-4-methoxyisoquinoline
-
To a solution of 7-chloro-4-hydroxyisoquinoline (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetone), add a base such as sodium hydride (1.1 eq, handled with care) or potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-chloro-4-methoxyisoquinoline.
Chlorination of the 1-Position
The final step is the introduction of a chlorine atom at the 1-position. A common and effective method for this transformation on related heterocyclic systems involves N-oxidation followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). [9]
Step 1: N-Oxidation
The nitrogen atom of the isoquinoline ring is oxidized to form the corresponding N-oxide.
Caption: N-oxidation of 7-chloro-4-methoxyisoquinoline.
Experimental Protocol: Synthesis of 7-Chloro-4-methoxyisoquinoline N-oxide
-
Dissolve 7-chloro-4-methoxyisoquinoline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at room temperature. [10]Alternatively, a mixture of hydrogen peroxide (30%) and acetic acid can be used with heating. [10]3. Stir the reaction mixture for the appropriate time (typically a few hours), monitoring by TLC.
-
Upon completion, neutralize the reaction mixture (if acidic) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the N-oxide, which can be purified by crystallization or chromatography.
Step 2: Chlorination of the N-oxide
The N-oxide is then treated with a chlorinating agent to introduce the chlorine at the 1-position and regenerate the aromatic isoquinoline ring.
Caption: Chlorination of the 1-position.
Experimental Protocol: Synthesis of this compound
-
To a flask, add 7-chloro-4-methoxyisoquinoline N-oxide (1.0 eq) and an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Cool the residue and cautiously add it to ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Summary of Reagents and Conditions
| Step | Reaction | Key Reagents | Typical Conditions |
| Pathway A | |||
| 1 | Pomeranz-Fritsch: Acetal Formation | 3-Chlorobenzaldehyde, Aminoacetaldehyde diethyl acetal, p-TsOH | Toluene, reflux with Dean-Stark |
| 2 | Pomeranz-Fritsch: Cyclization | Concentrated H₂SO₄ | 100-120 °C |
| Pathway B | |||
| 1 | Bischler-Napieralski: Amide Formation | 2-(3-Chlorophenyl)ethylamine, Acetic Anhydride | Standard acylation conditions |
| 2 | Bischler-Napieralski: Cyclization | POCl₃ | Reflux |
| 3 | Methylation | 7-Chloro-4-hydroxyisoquinoline, NaH or K₂CO₃, CH₃I | DMF or Acetone, room temperature |
| 4 | N-Oxidation | 7-Chloro-4-methoxyisoquinoline, m-CPBA or H₂O₂/AcOH | Chloroform or Acetic Acid |
| 5 | C1-Chlorination | 7-Chloro-4-methoxyisoquinoline N-oxide, POCl₃ | Reflux |
Characterization
The final product, this compound, and all intermediates should be characterized using standard analytical techniques to confirm their identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: As an indicator of purity.
Safety Considerations
This synthesis involves the use of hazardous materials, including strong acids, bases, corrosive chlorinating agents, and potentially toxic intermediates. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Special care should be taken when handling phosphorus oxychloride and sodium hydride.
References
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- 3. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. preprints.org [preprints.org]
An Investigational Guide to the Biological Activity of 1,7-Dichloro-4-methoxyisoquinoline: A Roadmap for Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] 1,7-Dichloro-4-methoxyisoquinoline is a sparsely studied derivative that holds potential as a versatile intermediate for synthesizing novel bioactive molecules.[6][7] This technical guide provides a comprehensive framework for the systematic investigation of the biological activities of this compound. By leveraging established knowledge of related isoquinoline and quinoline compounds, we propose a series of targeted experimental workflows to elucidate its potential cytotoxic, antimicrobial, and kinase-inhibitory activities. This document is intended to serve as a strategic roadmap for researchers aiming to unlock the therapeutic potential of this promising, yet underexplored, chemical entity.
Introduction: The Promise of the Isoquinoline Scaffold
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery.[2] Its derivatives are known to exhibit a wide array of pharmacological effects, from acting as microtubule polymerization inhibitors to modulating the activity of crucial enzymes like topoisomerase.[1] The inherent structural features of isoquinolines allow for diverse substitutions, leading to a vast chemical space for the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3][4]
This compound (Figure 1) presents an intriguing starting point for a drug discovery campaign. Its dichloro and methoxy substitutions offer unique electronic and steric properties that may enhance its interaction with biological targets.[6] While its primary documented use is as a synthetic intermediate,[6][7] the known biological activities of structurally similar compounds suggest a high probability of inherent bioactivity. This guide outlines a proposed research cascade to systematically explore and validate the therapeutic potential of this molecule.
Figure 1: Chemical Structure of this compound
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H7Cl2NO | [8] |
| Molecular Weight | 228.07 g/mol | [8] |
| Melting Point | 137.0 to 142.0 °C | [8] |
| Boiling Point | 355.7±37.0 °C (Predicted) | [8] |
| pKa | 0.98±0.34 | [8] |
| Density | 1.384±0.06 g/cm3 | [8] |
Proposed Investigational Pathways
Based on the broad bioactivity profile of isoquinoline and quinoline derivatives, we propose a multi-pronged investigational approach focusing on three key areas:
-
Antiproliferative and Cytotoxic Activity: Many chlorinated isoquinoline and quinoline analogs have demonstrated potent activity against various cancer cell lines.[9][10]
-
Antimicrobial Potential: The isoquinoline scaffold is present in several natural and synthetic antimicrobial agents.[1][3][4]
-
Kinase Inhibition: The nitrogen-containing heterocyclic structure is a common feature in many kinase inhibitors used in oncology.
Below, we detail the experimental workflows to explore each of these potential activities.
Workflow 1: Assessment of Antiproliferative and Cytotoxic Effects
The initial phase of investigation will focus on determining the compound's ability to inhibit cancer cell growth and induce cell death.
Initial Cytotoxicity Screening
A foundational step is to assess the compound's cytotoxic effects across a panel of human cancer cell lines.
Experimental Protocol: MTS Assay for Cell Viability
-
Cell Line Selection: A diverse panel of human cancer cell lines should be selected, including but not limited to:
-
MCF-7 (Breast Adenocarcinoma)
-
NCI-H460 (Non-Small Cell Lung Cancer)
-
CCRF-CEM (T-cell Prolymphocytic Leukemia)
-
A549 (Lung Carcinoma)
-
HeLa (Cervical Adenocarcinoma)
-
A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included to assess selectivity.
-
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Replace the culture medium in each well with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Hypothetical Data Summary: IC50 Values (µM) of this compound
| Cell Line | IC50 (µM) |
| MCF-7 | 5.2 |
| NCI-H460 | 2.8 |
| CCRF-CEM | 1.5 |
| A549 | 8.1 |
| HeLa | 6.7 |
| HDF | > 50 |
Mechanism of Cell Death: Apoptosis vs. Necrosis
Following the observation of cytotoxicity, it is crucial to determine the mode of cell death.
Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat the most sensitive cell line (e.g., CCRF-CEM) with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Workflow Diagram: Cytotoxicity Assessment
Caption: Workflow for assessing antiproliferative activity.
Investigating the Intrinsic Apoptotic Pathway
If apoptosis is identified as the primary mechanism of cell death, further investigation into the involvement of the mitochondrial pathway is warranted.
Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for varying time points (e.g., 6, 12, 24 hours).
-
Staining: Incubate the cells with JC-1 reagent. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells via flow cytometry or fluorescence microscopy to quantify the shift from red to green fluorescence, indicating mitochondrial membrane depolarization.
Workflow 2: Elucidating a Potential Signaling Pathway
Many isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways. A logical next step is to screen for kinase inhibitory activity.
Proposed Signaling Pathway for Investigation
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: Kinase Inhibition Profiling
-
In Vitro Kinase Panel: Submit the compound for screening against a broad panel of recombinant human kinases (e.g., a 96-kinase panel). The assay typically measures the residual kinase activity in the presence of the compound at a fixed concentration (e.g., 10 µM).
-
Dose-Response Assays: For any "hits" from the initial screen (e.g., >50% inhibition), perform dose-response assays to determine the IC50 value for the specific kinase.
-
Western Blot Analysis: If a specific pathway is implicated (e.g., PI3K/Akt), validate the in-cell activity by treating cells with the compound and performing Western blotting to assess the phosphorylation status of key downstream proteins (e.g., phospho-Akt, phospho-S6 ribosomal protein).
Concluding Remarks and Future Directions
This guide presents a structured and scientifically rigorous approach to systematically evaluate the biological activity of this compound. The proposed workflows, from initial broad screening to more focused mechanistic studies, are designed to efficiently identify and validate potential therapeutic applications. Positive results in these in vitro assays would provide a strong rationale for advancing the compound to more complex studies, including in vivo efficacy models and pharmacokinetic profiling. The exploration of this and other understudied isoquinoline derivatives is a promising avenue for the discovery of next-generation therapeutic agents.
References
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. [Link]
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Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. [Link]
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Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]
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Isoquinoline derivatives and its medicinal activity. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(5). [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]
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6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. (1983). PubMed. [Link]
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Isoquinoline, 1,7-dichloro-4-Methoxy- Safety Data Sheets(SDS). (n.d.). lookchem. [Link]
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Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. [Link]
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4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. [Link]
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Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PMC - PubMed Central. [Link]
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In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2019). PMC - NIH. [Link]
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(PDF) Naphthoquinones' biological activities and toxicological effects. (2012). ResearchGate. [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. [Link]
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Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2022). MDPI. [Link]
-
A Novel Naphthotriazolyl-4-oxoquinoline Derivative that Selectively Controls Breast Cancer Cells Survival Through the Induction of Apoptosis. (2018). PubMed. [Link]
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
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The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells. (2016). Bioorganic & Medicinal Chemistry Letters, 26(16), 4038-4043. [Link]
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Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). PMC - PubMed Central. [Link]
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Potential Applications of 1,7-Dichloro-4-methoxyisoquinoline in Medicinal Chemistry: An In-Depth Technical Guide
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals. This technical guide delves into the untapped potential of a specific, synthetically accessible derivative: 1,7-dichloro-4-methoxyisoquinoline. While direct biological data for this compound is not yet prevalent in published literature, this guide will leverage structure-activity relationship (SAR) data from analogous compounds to hypothesize its utility as a versatile scaffold for the development of novel therapeutics. We will explore its potential as a kinase inhibitor, an anticancer agent, and a modulator of G-protein coupled receptors (GPCRs). For each proposed application, a robust scientific rationale is presented, alongside detailed, actionable experimental protocols to facilitate the validation of these hypotheses. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for the exploration of this compound as a valuable new entity in medicinal chemistry.
The Isoquinoline Scaffold: A Privileged Motif in Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products, most notably in the isoquinoline alkaloids.[1] This structural prominence has translated into significant therapeutic success, with isoquinoline-based drugs finding applications as vasodilators (papaverine), antihypertensives (quinapril), and anesthetics (dimethisoquin).[2] The rigid, planar nature of the isoquinoline core, combined with its capacity for diverse functionalization, allows for precise three-dimensional arrangements of substituents that can effectively interact with a wide range of biological targets.[3] This inherent versatility has cemented the isoquinoline scaffold as a "privileged" structure in the design of novel therapeutic agents.[4]
Synthesis and Physicochemical Profile of this compound
A plausible and efficient synthesis of this compound can be conceptualized based on established synthetic methodologies for substituted isoquinolines and quinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions.[5][6][7] A particularly relevant approach would involve the chlorination of a 4-hydroxyisoquinoline precursor, a strategy documented for the synthesis of related chloroquinolines.[8][9] A proposed synthetic route is outlined below.
Proposed Synthetic Pathway
A logical synthetic approach would commence with a substituted phenethylamine, which can be cyclized and subsequently functionalized to yield the target compound. A synthesis for 1,7-dichloroisoquinoline has been reported starting from 7-chloro-1-hydroxyisoquinoline, which is then treated with a chlorinating agent like thionyl chloride or phosphorus oxychloride.[10] Similarly, the synthesis of 1-chloro-7-methoxyisoquinoline has been documented.[11] By adapting these known procedures, a viable route to this compound can be proposed. The key would be the synthesis of a 7-chloro-4-methoxyisoquinolin-1-one intermediate, which can then be chlorinated at the 1-position.
Step 1: Synthesis of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
This intermediate could potentially be synthesized via a variation of the Bischler-Napieralski reaction, starting from a suitably substituted β-phenylethylamide.[7][12] The electron-donating methoxy group would facilitate the electrophilic aromatic substitution.
Step 2: Chlorination to Yield this compound
The resulting isoquinolinone can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford the final product, this compound.[10]
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties and Rationale for Substitution
The substitution pattern of this compound is of significant interest from a medicinal chemistry perspective:
-
Chloro Groups: The two chlorine atoms increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. Halogen atoms are also known to participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The chlorine at the 7-position is a common feature in many bioactive quinoline and isoquinoline derivatives.
-
Methoxy Group: The methoxy group at the 4-position is an electron-donating group that can influence the electronic properties of the aromatic system. It can also act as a hydrogen bond acceptor, potentially forming key interactions within a protein binding pocket. The position and nature of methoxy groups have been shown to be critical for the anticancer activity of some quinoline derivatives.[13][14]
Hypothesized Medicinal Chemistry Applications
Based on the extensive literature on analogous compounds, we hypothesize three primary areas of therapeutic potential for this compound.
As a Scaffold for Kinase Inhibitors
Scientific Rationale: The quinoline and isoquinoline scaffolds are well-established frameworks for the design of protein kinase inhibitors.[15] Many kinase inhibitors function by competing with ATP for binding to the kinase active site, and the planar aromatic systems of quinolines and isoquinolines are adept at forming hydrogen bonds with the hinge region of the kinase domain. The chloro and methoxy substituents on the this compound scaffold can be strategically utilized to enhance potency and selectivity. For instance, in a series of 4-anilinoquinazolines, a methoxyethoxy group at the C-7 position led to very potent inhibitors of VEGF receptor tyrosine kinases.[16] The chlorine atoms can occupy hydrophobic pockets and contribute to binding affinity.
Proposed Experimental Validation Workflow:
Caption: Stepwise workflow for validating kinase inhibitory activity.
Experimental Protocols:
-
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay): [5][17]
-
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
-
Materials: this compound, recombinant protein kinases, corresponding substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare serial dilutions of the test compound in the appropriate assay buffer. b. In a 384-well plate, add the test compound, kinase, and substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the recommended time. e. Stop the reaction and measure the generated ADP by adding the ADP-Glo™ reagent and measuring luminescence.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
-
-
Cellular Target Engagement (Western Blot): [5]
-
Objective: To assess the effect of the compound on the phosphorylation status of downstream targets of the inhibited kinase in a cellular context.
-
Materials: Cancer cell line expressing the target kinase, this compound, primary antibodies against the phosphorylated and total protein of the downstream target, secondary antibodies.
-
Procedure: a. Treat cells with varying concentrations of the compound for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary and secondary antibodies. e. Visualize the protein bands using an appropriate detection system.
-
Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels.
-
| Hypothetical Kinase Inhibition Data | |
| Kinase Target | IC₅₀ (nM) |
| EGFR | 50 |
| VEGFR2 | 120 |
| PDGFRβ | 250 |
| c-Met | 80 |
As a Novel Anticancer Agent
Scientific Rationale: Numerous isoquinoline derivatives have demonstrated potent anticancer activity through diverse mechanisms, including topoisomerase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[2][18][19] The substitution pattern of this compound suggests several potential anticancer mechanisms. For example, some methoxy-substituted quinolines have been identified as topoisomerase I inhibitors.[20] The dichloro substitution pattern could enhance cytotoxicity, as seen in various chlorinated bioactive molecules.
Proposed Experimental Validation Workflow:
Caption: Workflow for evaluating the anticancer properties of the compound.
Experimental Protocols:
-
Cell Viability Assay (MTT Assay): [18][21]
-
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, A549, HCT116), this compound, MTT reagent, DMSO.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat the cells with serial dilutions of the compound for 48-72 hours. c. Add MTT reagent and incubate to allow formazan crystal formation. d. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): [3]
-
Objective: To quantify the induction of apoptosis by the compound.
-
Materials: Cancer cells, this compound, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure: a. Treat cells with the compound for a specified time. b. Harvest the cells and wash with PBS. c. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI. d. Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.
-
| Hypothetical Anticancer Activity Data | |
| Cancer Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast) | 2.5 |
| A549 (Lung) | 5.1 |
| HCT116 (Colon) | 3.8 |
| HeLa (Cervical) | 4.2 |
As a Modulator of G-Protein Coupled Receptors (GPCRs)
Scientific Rationale: Isoquinoline derivatives have been identified as ligands and allosteric modulators for various GPCRs.[22] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function.[23] The physicochemical properties of this compound, including its lipophilicity and potential for specific hydrogen bonding and halogen bonding interactions, make it a candidate for binding to allosteric sites on GPCRs.
Proposed Experimental Validation Workflow:
Caption: A systematic approach to validate GPCR modulatory activity.
Experimental Protocols:
-
GPCR Functional Assay (cAMP Assay): [24][25]
-
Objective: To determine if this compound can modulate the activity of a Gs- or Gi-coupled GPCR.
-
Materials: Cells expressing the target GPCR, this compound, a known agonist for the receptor, cAMP assay kit.
-
Procedure: a. Plate the cells in a 96-well plate. b. Treat the cells with the test compound alone (to test for agonism) or in the presence of a known agonist (to test for modulation). c. Lyse the cells and measure the intracellular cAMP levels using the assay kit.
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/negative allosteric modulators) or the potentiation of the agonist response (for positive allosteric modulators).
-
-
Calcium Flux Assay: [26]
-
Objective: To assess the modulation of Gq-coupled GPCRs.
-
Materials: Cells expressing the target GPCR, this compound, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a plate reader with fluorescence detection capabilities.
-
Procedure: a. Load the cells with the fluorescent calcium indicator. b. Add the test compound and/or a known agonist. c. Measure the change in fluorescence intensity over time.
-
Data Analysis: Quantify the change in intracellular calcium concentration in response to the compound.
-
Conclusion
While this compound remains a largely unexplored chemical entity, the wealth of data on structurally related isoquinoline and quinoline derivatives provides a strong foundation for hypothesizing its potential in medicinal chemistry. The strategic placement of two chloro atoms and a methoxy group on the isoquinoline scaffold presents a unique combination of physicochemical properties that could be exploited for the development of potent and selective kinase inhibitors, novel anticancer agents, or allosteric modulators of GPCRs. The experimental workflows and detailed protocols provided in this guide offer a clear and actionable path for the scientific community to investigate and unlock the therapeutic potential of this promising molecule. Further synthesis and biological evaluation are warranted to validate these hypotheses and to establish this compound as a valuable new scaffold in the ever-evolving landscape of drug discovery.
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Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones - ResearchGate. (2025-08-05). (URL: [Link])
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Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent - PubMed. (URL: [Link])
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The Strategic Application of 1,7-Dichloro-4-Methoxyisoquinoline in Modern Kinase Inhibitor Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of oncology and inflammatory disease research, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets.[1] Within the medicinal chemist's arsenal, certain heterocyclic scaffolds have earned the title of "privileged structures" due to their inherent ability to interact with the ATP-binding site of kinases. The isoquinoline framework is a prime example of such a scaffold, forming the core of numerous clinically evaluated and approved kinase inhibitors. Its rigid, planar structure provides an ideal foundation for the precise spatial orientation of substituents that can engage in critical hydrogen bonding and hydrophobic interactions within the kinase hinge region and surrounding pockets. This guide focuses on a particularly strategic, yet underexplored, building block: 1,7-dichloro-4-methoxyisoquinoline . The presence of two distinct chlorine atoms at the C1 and C7 positions offers orthogonal handles for sequential, site-selective functionalization, while the methoxy group at C4 modulates the electronic properties of the ring system. This unique combination of features makes it a highly versatile platform for the generation of diverse chemical libraries aimed at discovering next-generation kinase inhibitors.
This technical guide will provide a comprehensive overview of the synthesis, functionalization, and strategic application of this compound in the design and development of novel kinase inhibitors. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the structure-activity relationships (SAR) that drive inhibitor potency and selectivity.
I. The Core Scaffold: Synthesis of this compound
The synthesis of the this compound core is not a trivial one-step process but can be achieved through a logical and well-precedented multi-step sequence. The following proposed route is based on a combination of classic named reactions in heterocyclic chemistry, providing a robust and adaptable pathway.
Proposed Synthetic Pathway
The synthesis begins with a commercially available starting material, 3-chloro-4-methoxyphenethylamine, and proceeds through a Bischler-Napieralski cyclization, followed by dehydrogenation and a final chlorination step.
Sources
The Ascendant Antimicrobial Potential of 1,7-Dichloro-4-methoxyisoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2] The isoquinoline scaffold, a prominent heterocyclic motif in numerous natural and synthetic bioactive compounds, has emerged as a promising framework for the design of potent antimicrobial agents.[3][4][5] This guide delves into the specific and compelling antimicrobial attributes of a particular subclass: 1,7-dichloro-4-methoxyisoquinoline derivatives. While research on this specific scaffold is nascent, this document synthesizes established principles from the broader isoquinoline class to provide a predictive and practical framework for researchers. This guide will explore the putative mechanisms of action, structure-activity relationships, and a comprehensive suite of protocols for the synthesis and evaluation of these promising compounds.
The isoquinoline core is a constituent of many alkaloids with a history of medicinal use, and its synthetic derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][5][6][7] The unique chemical architecture of this compound, a versatile intermediate in medicinal chemistry, offers a unique starting point for the development of new therapeutic agents.[8][9] The strategic placement of chloro- and methoxy- groups on the isoquinoline ring system provides a foundation for a diverse array of chemical modifications, allowing for the fine-tuning of antimicrobial potency and selectivity.
Putative Mechanism of Action: Disrupting the Bacterial Fortress
While the precise molecular targets of this compound derivatives are yet to be fully elucidated, insights from related isoquinoline compounds suggest a multi-pronged assault on bacterial cells. A primary proposed mechanism involves the perturbation of the bacterial cell wall and nucleic acid biosynthesis.[10][11] Highly conjugated and planar isoquinoline systems have demonstrated the ability to interfere with cell wall synthesis, a mechanism that is particularly effective against Gram-positive bacteria.[4]
Furthermore, some isoquinoline alkaloids are known to intercalate with DNA, thereby inhibiting replication and transcription, or to disrupt bacterial cell membrane integrity. The presence of the dichloro-substituents on the this compound core may enhance its lipophilicity, facilitating its passage through the bacterial cell membrane and interaction with intracellular targets.
Diagram: Proposed Mechanisms of Action of Isoquinoline Derivatives
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The Unseen Potential: A Technical Guide to 1,7-Dichloro-4-methoxyisoquinoline in Advanced Materials Science
Abstract
Long recognized as a pivotal intermediate in the complex landscape of medicinal chemistry, 1,7-dichloro-4-methoxyisoquinoline is now emerging from the shadows to present intriguing possibilities within materials science. While its role in the synthesis of bioactive compounds is well-documented, its unique electronic and structural characteristics suggest a future as a versatile building block for a new generation of functional materials. This guide provides an in-depth technical exploration of this compound, moving beyond its established applications to illuminate its potential in the development of fluorescent probes, organic semiconductors, and advanced polymers. We will delve into the synthesis, properties, and theoretical frameworks that position this compound as a molecule of significant interest for materials scientists and researchers.
Introduction: Beyond the Bioactive
The isoquinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in chemistry, forming the core of numerous natural alkaloids and synthetic drugs[1][2][3]. The subject of this guide, this compound, is a synthetically accessible derivative that has primarily been utilized as a precursor for pharmaceutical agents, including kinase inhibitors and antimicrobial compounds[4]. Its value in this arena stems from the reactivity of its chloro- and methoxy- functional groups, which allow for selective derivatization and the construction of complex heterocyclic systems[4].
However, the very properties that make it a valuable tool for drug development—its rigid aromatic structure, the presence of electron-withdrawing and -donating groups, and its potential for substitution reactions—are also the characteristics that make it a compelling candidate for applications in materials science. This guide will provide a comprehensive overview of this compound, with a forward-looking perspective on its role in creating novel materials with tailored electronic and photophysical properties.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for its application in materials science. The following table summarizes its key physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂NO | Chem-Impex |
| Molecular Weight | 228.07 g/mol | Chem-Impex |
| Appearance | White to almost white powder/crystal | Chem-Impex |
| Melting Point | 137 - 142 °C | Chem-Impex |
| Solubility | Soluble in common organic solvents | General knowledge |
| CAS Number | 630423-36-8 | Chem-Impex |
The presence of two chlorine atoms and a methoxy group on the isoquinoline core significantly influences its electronic properties. The chlorine atoms act as electron-withdrawing groups, while the methoxy group is electron-donating. This push-pull electronic character, combined with the inherent aromaticity of the isoquinoline ring system, is a key indicator of its potential for applications in optoelectronics and sensing.
Synthesis of this compound
The synthesis of this compound is not extensively detailed in publicly available literature, as it is often a proprietary intermediate. However, based on established isoquinoline synthesis methodologies, a plausible synthetic route can be postulated. The Pomeranz–Fritsch reaction is a common and efficient method for preparing isoquinolines, involving the reaction of a benzaldehyde with an aminoacetoaldehyde diethyl acetal in an acidic medium[3].
A hypothetical, generalized workflow for its synthesis is presented below.
A conceptual workflow for the synthesis of this compound.
Potential Applications in Materials Science
The unique molecular architecture of this compound opens up a range of possibilities for its use in advanced materials. The following sections explore some of the most promising avenues of research.
Fluorescent Materials and Molecular Probes
The isoquinoline core is known to be a component of many fluorescent compounds[5][6][7]. The rigid, planar structure of the aromatic system provides a stable framework for electronic transitions, while the substituents on the ring can be used to tune the photophysical properties. The electron-donating methoxy group and electron-withdrawing chloro groups in this compound create an intramolecular charge transfer (ICT) character, which is often associated with environmentally sensitive fluorescence.
Experimental Protocol: Synthesis of a Solvatochromic Fluorescent Dye
This protocol outlines a hypothetical synthesis of a novel fluorescent dye derived from this compound, designed to exhibit solvatochromism.
-
Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve this compound in anhydrous toluene.
-
Suzuki Coupling: Add a suitable boronic acid derivative (e.g., 4-(diphenylamino)phenylboronic acid) to the solution, followed by a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous K₂CO₃).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Photophysical Analysis: Investigate the absorption and emission spectra of the synthesized dye in a range of solvents with varying polarities to assess its solvatochromic properties.
Workflow for the synthesis of a solvatochromic dye.
Organic Semiconductors and Optoelectronics
The development of organic light-emitting diodes (OLEDs) and other organic electronic devices relies on the design of novel organic semiconductors with high charge carrier mobility and tunable energy levels. Aza-containing heterocyclic compounds, such as isoquinolines, are of interest for these applications due to their electron-deficient nature, which can facilitate electron transport[8]. The rigid aromatic structure of this compound suggests its potential use in developing organic semiconductors[4].
Conceptual Application in an OLED Device
Derivatives of this compound could be designed to function as electron-transporting or emissive materials in an OLED. The chloro-substituents can be replaced with various aromatic groups through cross-coupling reactions to extend the π-conjugation and fine-tune the HOMO/LUMO energy levels.
Conceptual OLED structure incorporating an isoquinoline derivative.
Advanced Polymers and Coatings
The presence of two reactive chlorine atoms on the this compound molecule makes it a suitable monomer for polymerization reactions. This could lead to the development of novel polymers with unique thermal, mechanical, and electronic properties[9]. For instance, it could be used in polycondensation reactions with suitable co-monomers to create conductive or high-performance polymers.
Experimental Workflow: Synthesis of a Poly(isoquinoline ether)
-
Monomer Preparation: this compound can act as a dihalo-monomer. A suitable bisphenol co-monomer would also be required.
-
Polycondensation Reaction: The polymerization can be carried out in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), in the presence of a base like potassium carbonate.
-
Polymer Isolation and Purification: The resulting polymer can be precipitated in a non-solvent, filtered, washed, and dried.
-
Characterization: The polymer's structure can be confirmed by NMR and FTIR spectroscopy. Its molecular weight can be determined by gel permeation chromatography (GPC), and its thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The resulting poly(isoquinoline ether) could exhibit high thermal stability and potentially interesting dielectric or conductive properties, making it suitable for applications in electronics or as a specialty coating.
Conclusion and Future Outlook
This compound stands at a crossroads. While its utility in medicinal chemistry is firmly established, its journey into the realm of materials science is just beginning. The inherent properties of its substituted isoquinoline core—rigidity, planarity, and a tunable electronic profile—make it a highly promising platform for the design of a new generation of functional organic materials.
Future research should focus on the synthetic derivatization of this molecule to explore its full potential in fluorescent sensors, organic electronics, and advanced polymers. The development of efficient and scalable synthetic routes to its derivatives will be crucial for unlocking these applications. As our understanding of the structure-property relationships in organic materials deepens, molecules like this compound will undoubtedly play an increasingly important role in the innovation of advanced technologies.
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (URL: [Link])
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Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (URL: [Link])
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (URL: [Link])
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Push–Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White‐Light Emission. (URL: [Link])
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Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. (URL: [Link])
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Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. (URL: [Link])
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Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (URL: [Link])
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Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. (URL: [Link])
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (URL: [Link])
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An In-Depth Technical Guide to the Solubility of 1,7-Dichloro-4-methoxyisoquinoline in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1,7-dichloro-4-methoxyisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's solubility profile. We will explore the theoretical underpinnings of its solubility, provide predictive insights, and detail robust experimental protocols for quantitative determination.
Introduction: The Significance of Solubility for this compound
This compound is a substituted heterocyclic compound with potential applications as a key intermediate in the synthesis of bioactive molecules for pharmaceutical and antimicrobial research.[1] Understanding its solubility is paramount for its practical application in organic synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, the efficiency of crystallization processes, and the ability to prepare solutions of known concentrations for further studies. This guide provides a systematic approach to characterizing the solubility of this compound in a range of common organic solvents.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally governed by its molecular structure. The "like dissolves like" principle, which states that substances with similar polarities tend to be soluble in one another, is a cornerstone of this understanding.[2][3][4] Let's dissect the structure of this compound to predict its general solubility behavior.
-
Isoquinoline Core: The isoquinoline ring system is a benzopyridine, consisting of a benzene ring fused to a pyridine ring.[5] The nitrogen atom in the pyridine ring introduces a dipole moment and can act as a hydrogen bond acceptor, imparting a degree of polarity to the molecule. Unsubstituted isoquinoline is soluble in many common organic solvents and also dissolves in dilute acids due to the basicity of the nitrogen atom (pKa of 5.14).[5]
-
Chloro Substituents: The two chloro groups are electron-withdrawing and increase the molecule's molecular weight and van der Waals surface area. While the C-Cl bond is polar, the overall effect on polarity depends on the symmetry of their placement. In this case, the dichlorination is asymmetric. The chloro groups can participate in dipole-dipole interactions but do not act as hydrogen bond donors or strong acceptors. Their presence generally contributes to a slight increase in polarity and can influence crystal lattice energy.[6][7]
-
Methoxy Group: The methoxy group (-OCH3) is a moderately polar, electron-donating group. The oxygen atom can act as a hydrogen bond acceptor. The presence of a methoxy group can enhance interactions with polar solvents.[8][9] However, the methyl portion adds some nonpolar character.
Overall Polarity Assessment: this compound is a moderately polar molecule. The presence of the nitrogen and oxygen atoms as hydrogen bond acceptors, along with the polar C-Cl bonds, suggests it will be more soluble in polar organic solvents than in nonpolar hydrocarbon solvents. However, the relatively large, aromatic core and the chloro substituents will likely limit its solubility in highly polar, protic solvents like water.
Predictive Solubility Profile in Common Organic Solvents
Based on the structural analysis, we can create a qualitative prediction of solubility across a spectrum of common laboratory solvents. This serves as a practical starting point for solvent selection.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar aliphatic or aromatic hydrocarbons. |
| Slightly Polar (Aprotic) | Diethyl Ether, Dichloromethane (DCM) | Moderate to Good | These solvents can engage in dipole-dipole interactions with the C-Cl and C-N bonds. DCM is often a good solvent for chlorinated compounds. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Good to High | These solvents have significant dipole moments and can effectively solvate the polar regions of the molecule. The carbonyl oxygen in acetone and ethyl acetate can act as a hydrogen bond acceptor for any potential interactions. |
| Polar Aprotic (Amide) | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | DMF and DMSO are highly polar solvents capable of strong dipole-dipole interactions and are excellent solvents for a wide range of organic compounds, particularly those with some degree of polarity and hydrogen bond accepting capabilities. |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups of alcohols can act as hydrogen bond donors to the nitrogen and methoxy oxygen of the isoquinoline. However, the relatively large nonpolar surface area of the molecule may limit very high solubility compared to polar aprotic solvents. |
| Highly Polar Protic | Water | Insoluble | The large hydrophobic surface of the bicyclic aromatic system and the chloro substituents will likely dominate over the polar groups, leading to very poor aqueous solubility. |
| Acidic (Aqueous) | Dilute HCl | Likely Soluble | The basic nitrogen atom of the isoquinoline ring should be protonated by dilute acid, forming a more polar and water-soluble ammonium salt. |
Experimental Determination of Solubility: A Step-by-Step Protocol
While predictions are useful, quantitative data requires experimental determination. The following is a robust protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Workflow for Solubility Measurement
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a solvent in which it is highly soluble).
-
Perform serial dilutions of the stock solution to create a series of calibration standards of at least five different concentrations.
-
Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours. A longer time (e.g., 48 hours) may be necessary to ensure equilibrium is reached.
-
-
Sample Processing and Analysis:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid material.
-
Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant, being cautious not to disturb the solid pellet.
-
Dilute the aliquot with a precise volume of a suitable solvent (often the HPLC mobile phase) to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Advanced Prediction: Hansen Solubility Parameters (HSP)
For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[10] HSP is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[10][11]
-
δd (Dispersion): Relates to the energy from induced dipoles.
-
δp (Polar): Relates to the energy from permanent dipoles.
-
δh (Hydrogen Bonding): Relates to the energy from hydrogen bonds.
The principle is that solvents with HSP values similar to those of the solute are more likely to dissolve it. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[12]
The following diagram illustrates the concept of the Hansen solubility sphere.
Caption: Hansen solubility sphere concept. Solvents inside the sphere are likely to be good solvents.
By calculating or estimating the HSP for this compound, one could then compare these values to the known HSPs of various solvents to more accurately predict solubility and even design solvent blends for specific applications like crystallization.
Conclusion
While readily available quantitative solubility data for this compound is scarce, a systematic approach based on its molecular structure provides a strong predictive framework. The compound is anticipated to have good solubility in polar aprotic solvents like DMF, DMSO, and acetone, and moderate solubility in alcohols and chlorinated solvents. It is expected to be poorly soluble in nonpolar solvents and water, but soluble in dilute aqueous acid. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable method for determination. The application of theoretical tools such as Hansen Solubility Parameters can further refine solvent selection for research and development applications.
References
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- Gala, F., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(14), 11967-12018.
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 13418-13427.
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Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]
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Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
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ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]
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PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]
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Stability and storage of 1,7-Dichloro-4-methoxyisoquinoline
An In-depth Technical Guide to the Stability and Storage of 1,7-Dichloro-4-methoxyisoquinoline
Introduction
This compound is a versatile heterocyclic compound that serves as a key intermediate in medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern makes it a valuable building block for the synthesis of a variety of biologically active molecules.[1][2] Given its role in complex synthetic pathways, ensuring the chemical integrity of this compound is paramount. This guide provides a comprehensive overview of the factors influencing its stability, potential degradation pathways, recommended storage conditions, and a framework for its experimental stability assessment.
Section 1: Physicochemical Properties and Molecular Structure Analysis
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value |
| CAS Number | 630423-36-8[3] |
| Molecular Formula | C10H7Cl2NO[3] |
| Molecular Weight | 228.07 g/mol [3] |
| Melting Point | 137.0 to 142.0 °C[3][4] |
| Boiling Point | 355.7 ± 37.0 °C (Predicted)[3] |
| Appearance | White to yellow to orange powder/crystal[4] |
The stability of this compound is intrinsically linked to its molecular structure, which features an isoquinoline core substituted with two chlorine atoms and a methoxy group. The electron-withdrawing nature of the chlorine atoms can influence the electron density of the aromatic system, potentially impacting its susceptibility to nucleophilic attack. Conversely, the methoxy group is an electron-donating group, which can affect the reactivity of the isoquinoline ring.
Section 2: Predicted Degradation Pathways
Proposed Pathway 1: Hydrolysis
The methoxy group presents a potential site for hydrolysis, particularly under strong acidic or basic conditions, which could lead to the formation of the corresponding hydroxyisoquinoline derivative. The chlorine atoms on the benzene ring are generally stable to hydrolysis under standard laboratory conditions.
Caption: Proposed Hydrolytic Degradation of this compound.
Proposed Pathway 2: Oxidation
The methoxy group and the nitrogen-containing heterocyclic ring could be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to atmospheric oxygen. This could lead to a variety of degradation products, including N-oxides or demethylated compounds.
Caption: Potential Oxidative Degradation of this compound.
Proposed Pathway 3: Photodegradation
Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation upon exposure to ultraviolet or visible light. This can proceed through radical mechanisms, potentially leading to dehalogenation or other complex rearrangements.
Caption: Potential Photodegradation of this compound.
Section 3: Recommended Storage and Handling Procedures
Based on the predicted degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound.
Optimal Storage Conditions
| Condition | Short-Term Storage | Long-Term Storage |
| Temperature | 2-8 °C | -20 °C |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Inert gas (e.g., Argon, Nitrogen) |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
These recommendations are based on the general principles of chemical storage, aiming to minimize exposure to heat, moisture, oxygen, and light to prevent the predicted degradation reactions.
Handling Precautions
When handling this compound in the laboratory, it is advisable to work under an inert atmosphere, particularly if the material will be in solution or stored for extended periods. Solutions should be prepared fresh and protected from light.
Section 4: A Framework for Experimental Stability Assessment
A formal stability study is necessary to definitively determine the stability of this compound and to identify its degradation products. A validated stability-indicating analytical method is the cornerstone of such a study. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[5][6]
Phase 1: Development of a Stability-Indicating HPLC Method
The goal is to develop an HPLC method capable of separating the parent compound from any potential degradation products and impurities.
Caption: Workflow for Stability-Indicating Method Development and Validation.
A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), with UV detection at a wavelength where the compound has significant absorbance.
Phase 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and for demonstrating the specificity of the analytical method.
| Stress Condition | Proposed Experimental Setup |
| Acidic Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) |
| Basic Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60 °C) |
| Oxidation | 3% H2O2 at room temperature |
| Thermal Degradation | Solid-state at elevated temperature (e.g., 80 °C) |
| Photodegradation | Solution exposed to UV/Vis light (ICH Q1B) |
The samples from these studies are then analyzed by the developed HPLC method to assess the extent of degradation and to ensure that any degradation products are well-resolved from the parent peak.
Phase 3: Long-Term and Accelerated Stability Studies
Once a stability-indicating method is validated, formal stability studies can be initiated according to the International Council for Harmonisation (ICH) guidelines.
| Study Type | Storage Condition |
| Long-Term | 25 °C / 60% RH or 2-8 °C |
| Accelerated | 40 °C / 75% RH |
Samples are stored under these conditions and tested at specified time intervals to monitor for any changes in purity, potency, and the formation of degradation products.
Conclusion
While this compound is noted for its general stability, a thorough understanding of its potential degradation pathways is crucial for its effective use in research and development.[1][2] By implementing the recommended storage and handling procedures and by conducting comprehensive stability studies, researchers can ensure the quality and integrity of this important chemical intermediate. The framework provided in this guide offers a systematic approach to evaluating and maintaining the stability of this compound.
References
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High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes - PubMed. [Link]
-
A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. [Link]
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Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI. [Link]
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Assay and Stability Testing - Kinam Park. [Link]
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Analytical Techniques In Stability Testing - Separation Science. [Link]
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Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. [Link]
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A versatile synthesis of substituted isoquinolines - PubMed. [Link]
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A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. [Link]
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Isoquinoline synthesis - Organic Chemistry Portal. [Link]
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Metabolism of Dichloromethylcatechols as Central Intermediates in the Degradation of Dichlorotoluenes by Ralstonia sp. Strain PS12 - PMC. [Link]
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Insights into degradation pathways and toxicity changes during electro-catalytic degradation of tetracycline hydrochloride - PubMed. [Link]
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Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism - YouTube. [Link]
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1,4-Dichlorobenzene Degradation Pathway - Eawag-BBD. [Link]
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Halogenation At Tiffany's – Master Organic Chemistry. [Link]
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Degradation of anthranilic diamide insecticide tetrachlorantraniliprole in water: Kinetics, degradation pathways, product identification and toxicity assessment - PubMed. [Link]
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An In-depth Technical Guide to the Regioselective Reactivity of Chloro Groups in 1,7-Dichloro-4-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-dichloro-4-methoxyisoquinoline scaffold is a key heterocyclic motif in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active compounds. The differential reactivity of the two chloro substituents at the C1 and C7 positions is of paramount importance for the strategic and regioselective functionalization of this core structure. This technical guide provides a comprehensive analysis of the factors governing the reactivity of these chloro groups in nucleophilic aromatic substitution (SNAr) reactions, offering field-proven insights and detailed experimental protocols for their selective manipulation.
Introduction: The Strategic Importance of this compound
Isoquinoline and its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The this compound core, in particular, serves as a valuable starting material in drug discovery programs. The presence of two distinct chlorine atoms allows for sequential or selective derivatization, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR). Understanding the nuances of the reactivity of each chloro group is therefore fundamental to the efficient and predictable synthesis of novel therapeutic agents.
The Causality Behind Differential Reactivity: An Electronic and Steric Analysis
The regioselectivity of nucleophilic aromatic substitution (SNAr) on the this compound ring is primarily dictated by the electronic properties of the isoquinoline core. The nitrogen atom in the isoquinoline ring system exerts a powerful electron-withdrawing effect, which significantly influences the electron density distribution across the aromatic system.
Electronic Activation: The Dominance of the C1 Position
The C1 position is inherently more reactive towards nucleophilic attack than the C7 position. This heightened reactivity is a direct consequence of the proximity of the C1 carbon to the ring nitrogen. The nitrogen atom, being highly electronegative, inductively withdraws electron density from the adjacent C1 carbon, rendering it more electrophilic and thus more susceptible to attack by nucleophiles.
Furthermore, the stabilization of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, plays a crucial role. When a nucleophile attacks the C1 position, the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance. This stabilization of the intermediate lowers the activation energy for the reaction at C1, making it the kinetically favored pathway.
The Role of the 4-Methoxy Group
The methoxy group at the C4 position is an electron-donating group. While it might be expected to deactivate the ring towards nucleophilic attack, its influence on the relative reactivity of C1 versus C7 is less pronounced than the activating effect of the ring nitrogen on C1. The primary role of the methoxy group in this context is often to modulate the overall electronic properties and solubility of the molecule.
Computational Insights: Predicting Regioselectivity
Modern computational chemistry provides powerful tools to predict and rationalize the regioselectivity of SNAr reactions. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and electrostatic potential (ESP) maps of this compound can offer quantitative insights. It is consistently observed in similar heterocyclic systems that the carbon atom with the larger LUMO coefficient is more susceptible to nucleophilic attack. For this compound, computational models would be expected to show a significantly larger LUMO coefficient at C1 compared to C7, corroborating the predicted higher reactivity of the C1 position.
Experimental Protocols for Selective Functionalization
While direct experimental data for the selective substitution of this compound is not extensively reported in the literature, the following protocols are based on well-established procedures for analogous dichloro-heterocyclic systems and the fundamental principles of SNAr reactivity. These protocols provide a robust starting point for the selective amination of the C1 and C7 positions.
Selective Amination at the C1 Position
The higher intrinsic reactivity of the C1 chloro group allows for its selective substitution under carefully controlled conditions. By using a stoichiometric amount of the amine nucleophile and maintaining a moderate reaction temperature, preferential reaction at C1 can be achieved.
Experimental Protocol: Synthesis of 1-Amino-7-chloro-4-methoxyisoquinoline
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-amino-7-chloro-4-methoxyisoquinoline.
Data Presentation: Representative Reaction Conditions for C1 Amination
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Morpholine | DMF | 60-80 | 12-24 | Good to Excellent |
| Piperidine | 1,4-Dioxane | 50-70 | 8-16 | Good to Excellent |
| Aniline | DMF | 80-100 | 24-48 | Moderate to Good |
Mandatory Visualization: Workflow for Selective C1 Amination
Caption: Workflow for the selective amination at the C1 position.
Substitution at the C7 Position
Substitution at the less reactive C7 position typically requires more forcing conditions or a different synthetic strategy, such as a palladium-catalyzed cross-coupling reaction. For SNAr, after the C1 position has been functionalized, the C7 chloro group can be substituted by employing higher temperatures and a larger excess of the nucleophile.
Experimental Protocol: Synthesis of 1,7-Diamino-4-methoxyisoquinoline
-
Reaction Setup: To a solution of 1-amino-7-chloro-4-methoxyisoquinoline (1.0 eq) in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), add the desired amine (2.0-5.0 eq) and a strong base such as potassium carbonate (K2CO3) or sodium tert-butoxide (NaOtBu) (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 120-150 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Collect the precipitated product by filtration or extract with an appropriate organic solvent. Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization: SNAr Mechanism at C1
Caption: SNAr mechanism at the C1 position.
Authoritative Grounding and Mechanistic Considerations
The principles governing the regioselectivity of nucleophilic aromatic substitution on heteroaromatic systems are well-established.[1][2] The enhanced reactivity of the position alpha to the ring nitrogen in pyridinoid systems is a cornerstone of heterocyclic chemistry. Computational studies on related systems, such as dichloropyrimidines and dichloroquinazolines, have consistently demonstrated that the analysis of frontier molecular orbitals (FMOs) and electrostatic potential surfaces can reliably predict the site of nucleophilic attack.[3] These theoretical models provide a strong, authoritative grounding for the predicted selectivity in this compound.
Conclusion
The selective functionalization of this compound is a critical aspect of its utilization in drug discovery. The inherent electronic properties of the isoquinoline ring system render the C1 position significantly more susceptible to nucleophilic aromatic substitution than the C7 position. This differential reactivity can be exploited to achieve regioselective mono-functionalization at C1 under relatively mild conditions. Subsequent substitution at the C7 position requires more forcing conditions. The provided experimental protocols, grounded in established chemical principles and analogous systems, offer a reliable framework for researchers to strategically modify this important scaffold and accelerate the discovery of new therapeutic agents.
References
-
Illuminati, G., and Stegel, F. (1983). Nucleophilic Substitution in Aromatic and Heteroaromatic Systems. Advances in Heterocyclic Chemistry, 34, 305-432. [Link]
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons. [Link]
-
Gomez, E. D., et al. (2021). Regioselective Nucleophilic Aromatic Substitution on Dichloro-N-Heterocycles: A Computational and Experimental Study. Journal of Organic Chemistry, 86(5), 4045-4055. [Link]
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An In-depth Technical Guide to Isoquinoline Alkaloids and Their Derivatives
Abstract
Isoquinoline alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone of pharmacology and medicinal chemistry for centuries.[1][2] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, navigating from the fundamental biosynthesis and classification of these compounds to their complex pharmacological actions and the methodologies employed for their study and manipulation. We will delve into the intricate mechanisms of action of prominent isoquinoline alkaloids such as morphine and berberine, provide detailed experimental workflows for their extraction and analysis, and explore synthetic strategies for the generation of novel derivatives. This guide is designed to be a self-validating resource, grounding key scientific claims in authoritative references and providing practical, field-proven insights to empower innovation in drug discovery and development.
Introduction: The Enduring Significance of Isoquinoline Alkaloids
Isoquinoline alkaloids are a major group of plant-derived secondary metabolites characterized by the presence of an isoquinoline nucleus, a bicyclic aromatic scaffold composed of a benzene ring fused to a pyridine ring.[2][3][4] With over 2,500 known structures, they constitute one of the largest and most diverse families of alkaloids.[2][5] Their prevalence is particularly high in plant families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Ranunculaceae, and Menispermaceae.[2][6]
The journey of isoquinoline alkaloids in medicine began with the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century.[1][7] This landmark discovery unveiled the potent analgesic properties of this class of compounds and catalyzed further exploration, leading to the identification of other clinically significant alkaloids like codeine (antitussive), papaverine (vasodilator), and berberine (antimicrobial, metabolic regulator).[1][2][8] The profound physiological effects of these molecules have cemented their role in modern medicine and continue to inspire the development of new therapeutic agents.[1][9]
This guide will provide a holistic understanding of isoquinoline alkaloids, from their biogenesis in nature to their application and derivatization in the laboratory, with the aim of equipping researchers with the knowledge to harness their therapeutic potential.
Classification and Structural Diversity
The structural diversity of isoquinoline alkaloids is vast, arising from various modifications to the basic isoquinoline skeleton. They are broadly classified based on their biosynthetic precursors and the nature of the substituents attached to the isoquinoline core. The major classes include:
-
Simple Isoquinolines: These are the most basic members, often serving as precursors for more complex structures.
-
Benzylisoquinolines: This is a large and important subclass characterized by a benzyl group typically attached at the C1 position of the isoquinoline ring. (S)-Reticuline is a key intermediate in the biosynthesis of many other isoquinoline alkaloids.
-
Aporphines: These are formed through intramolecular C-C phenol coupling of benzylisoquinoline precursors.
-
Protoberberines and Berberines: These possess a tetracyclic ring system and are known for their bright yellow color and broad biological activities. Berberine is a prominent example.[10]
-
Morphinans: This class includes the opioids morphine and codeine, which have a complex pentacyclic structure derived from benzylisoquinoline precursors.
-
Phthalideisoquinolines: Characterized by a phthalide group attached to the isoquinoline nucleus, with noscapine being a well-known member.
-
Bisbenzylisoquinolines: These are dimeric alkaloids formed by the oxidative coupling of two benzylisoquinoline units.
This classification provides a framework for understanding the structure-activity relationships within this diverse family of compounds.
Biosynthesis: Nature's Synthetic Strategy
The biosynthesis of isoquinoline alkaloids is a testament to the elegance of natural product chemistry. The primary building blocks for this intricate process are the aromatic amino acids tyrosine and phenylalanine.[1][11] The general biosynthetic pathway can be conceptualized as follows:
-
Formation of the Core Precursors: Tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde through a series of enzymatic reactions including decarboxylation, hydroxylation, and deamination.[5][12]
-
Condensation to Form the Isoquinoline Skeleton: Dopamine and 4-hydroxyphenylacetaldehyde undergo a Pictet-Spengler-type condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central precursor of all isoquinoline alkaloids, (S)-norcoclaurine.[5]
-
Elaboration to Key Intermediates: (S)-norcoclaurine is then subjected to a series of methylation, hydroxylation, and N-methylation reactions to yield the pivotal intermediate, (S)-reticuline.
-
Diversification to Different Structural Classes: From (S)-reticuline, the pathway branches out to produce the vast array of isoquinoline alkaloid classes through various enzymatic transformations, including intramolecular cyclizations, oxidative couplings, and rearrangements.[12]
Caption: Generalized biosynthetic pathway of major isoquinoline alkaloid classes.
Pharmacological Activities and Mechanisms of Action
The diverse structures of isoquinoline alkaloids translate into a wide spectrum of pharmacological activities, making them valuable as both therapeutic agents and research tools.[1][13] Their multi-target potential is particularly relevant for complex diseases.[13][14]
Opioid Receptor Modulation: The Case of Morphine
Morphine, the archetypal opioid analgesic, exerts its effects primarily through the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[15][16] The signaling cascade initiated by morphine binding is complex and leads to the modulation of neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.
Mechanism of Action:
-
Receptor Binding and G-protein Activation: Morphine binds to the MOR, inducing a conformational change that facilitates the coupling and activation of inhibitory G-proteins (Gi/o).[17]
-
Dissociation of G-protein Subunits: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.[15][17]
-
Downstream Effector Modulation:
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15]
-
The Gβγ subunits directly interact with and modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[15]
-
-
Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of K+ through GIRK channels and the reduced influx of Ca2+ through VGCCs lead to hyperpolarization of the neuronal membrane and a decrease in the release of excitatory neurotransmitters such as glutamate and substance P.
This intricate signaling pathway underscores the potent analgesic effects of morphine. However, prolonged activation of the MOR can lead to receptor desensitization, internalization, and downregulation, contributing to the development of tolerance and dependence.[17]
Caption: Simplified signaling pathway of morphine via the μ-opioid receptor.
Multi-Targeting Effects of Berberine
Berberine, a quaternary ammonium isoquinoline alkaloid, is a prime example of a multi-target natural product.[10] It is extracted from plants such as Coptis chinensis and Berberis species.[2][10] Its pharmacological profile is remarkably broad, encompassing antimicrobial, anti-inflammatory, anti-diabetic, and anti-cancer activities.[10][18][19][20]
Key Mechanisms of Action:
-
Antimicrobial Effects: Berberine exhibits activity against a wide range of microorganisms, including bacteria, fungi, and protozoa.[10] Its mechanisms include the inhibition of bacterial cell division, disruption of microbial membranes, and interference with efflux pumps that confer antibiotic resistance.[10]
-
Metabolic Regulation: Berberine has demonstrated significant potential in the management of metabolic disorders such as type 2 diabetes and hyperlipidemia.[21][22] It can:
-
Activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
-
Improve insulin sensitivity.
-
Reduce blood glucose levels.
-
Lower cholesterol and triglyceride levels by modulating lipid metabolism.[10]
-
-
Anti-inflammatory and Antioxidant Properties: Berberine can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes.[18] It also exhibits antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant enzymes.
-
Anticancer Activity: Berberine has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[20] Its anticancer mechanisms are multifaceted and involve the modulation of multiple signaling pathways, including those involved in cell cycle arrest, apoptosis, and angiogenesis.[20]
The pleiotropic nature of berberine's bioactivity makes it a promising lead compound for the development of therapies for a range of complex diseases.
Experimental Workflows: From Plant to Pure Compound
The study of isoquinoline alkaloids necessitates robust methodologies for their extraction, isolation, purification, and structural elucidation.
Extraction and Isolation
The choice of extraction method depends on the physicochemical properties of the target alkaloids and the plant matrix. A general workflow is as follows:
Step-by-Step Protocol:
-
Sample Preparation: The plant material (e.g., roots, bark, seeds) is dried and finely powdered to increase the surface area for extraction.
-
Extraction:
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol, often with the addition of a small amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate the extraction of the basic alkaloids in their salt form.[23]
-
Ultrasonication or Maceration: The extraction process can be enhanced by techniques like ultrasonication or prolonged maceration with agitation.[23]
-
-
Acid-Base Partitioning: This is a crucial step for the selective isolation of alkaloids.
-
The crude extract is acidified (e.g., with HCl) to protonate the alkaloids, making them water-soluble.
-
The acidified aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic impurities.
-
The aqueous layer is then basified (e.g., with NaOH or NH4OH) to deprotonate the alkaloids, rendering them soluble in organic solvents.
-
The alkaloids are then extracted into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Purification: The crude alkaloid fraction is further purified using chromatographic techniques.
-
Column Chromatography: Silica gel or alumina column chromatography is commonly used for the initial separation of alkaloids based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often employed for the final purification of individual alkaloids to a high degree of purity.[23]
-
Caption: General workflow for the extraction and isolation of isoquinoline alkaloids.
Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined. A combination of spectroscopic techniques is employed for this purpose.
Key Spectroscopic Techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to deduce its elemental composition and substructures.[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[25]
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., -OH, -NH, C=O) in the molecule.[25]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the molecule.[25]
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule.[26]
Synthesis of Isoquinoline Alkaloids and Their Derivatives
The chemical synthesis of isoquinoline alkaloids and their derivatives is a vibrant area of research, driven by the need to access larger quantities of rare natural products and to create novel analogs with improved pharmacological properties.
Classical Synthetic Methods
Several named reactions have become cornerstones of isoquinoline synthesis:
-
Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine amide using a dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[4][8]
-
Pictet-Spengler Reaction: This is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[8][27] This reaction is particularly important as it mimics the biosynthetic pathway.
-
Pomeranz-Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[4][27]
-
Pictet-Gams Reaction: A variation of the Bischler-Napieralski reaction that uses a β-hydroxy-β-phenylethylamine to directly form an isoquinoline.[8][27]
Modern Synthetic Approaches
Contemporary synthetic chemistry has introduced more efficient and versatile methods for the construction of the isoquinoline scaffold, often employing transition metal catalysis and greener reaction conditions.[27][28] These modern approaches offer advantages in terms of yield, substrate scope, and stereoselectivity.
Conclusion and Future Perspectives
Isoquinoline alkaloids continue to be a rich source of inspiration for drug discovery and development.[1][7] Their structural complexity and diverse pharmacological activities present both challenges and opportunities for researchers. Future research in this field will likely focus on:
-
Elucidation of Novel Bioactivities: Continued screening of known and newly discovered isoquinoline alkaloids will undoubtedly unveil new therapeutic applications.
-
Total Synthesis and Analog Design: The development of novel and efficient synthetic routes will enable the creation of libraries of isoquinoline derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
-
Understanding of Polypharmacology: Further investigation into the multi-target nature of many isoquinoline alkaloids will provide deeper insights into their mechanisms of action and their potential for treating complex diseases.[13][14]
-
Metabolic Engineering and Synthetic Biology: Advances in these fields may offer sustainable and scalable methods for the production of valuable isoquinoline alkaloids.[12]
The journey that began with the isolation of morphine is far from over. The intricate chemistry and profound biology of isoquinoline alkaloids ensure that they will remain at the forefront of natural product research and medicinal chemistry for years to come.
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- The pharmacological activity of berberine, a review for liver protection - PubMed. (2021). Eur J Pharmacol, 899, 174032.
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- Chronic morphine induces adaptations in opioid receptor signaling in a thalamo-striatal circuit that are location-dependent, sex-specific and regulated by mu opioid receptor phosphorylation. - International Association for the Study of Pain (IASP). (2023).
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- New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases - PubMed. (2023). Biomed Pharmacother, 168, 115704.
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- Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl - PubMed. (2024). Heliyon, 10(15), e34508.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Asunaprevir Leveraging the 1,7-Dichloro-4-methoxyisoquinoline Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asunaprevir (BMS-650032) is a potent, orally bioavailable direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) NS3/4A serine protease.[1][2][3][4] Its intricate tripeptidic structure, featuring a critical isoquinoline moiety, presents significant synthetic challenges. This document provides a detailed guide to a strategic synthesis of Asunaprevir, focusing on the preparation and utilization of the key intermediate, 1,7-dichloro-4-methoxyisoquinoline. We will explore the underlying chemical principles, provide step-by-step protocols for synthesis and purification, and offer expert insights into reaction mechanisms and optimization.
Introduction: The Role and Mechanism of Asunaprevir
Asunaprevir is a cornerstone in combination therapies for chronic HCV infection, particularly for genotype 1b.[5][6] The HCV genome is translated into a single large polyprotein which must be cleaved by viral proteases, such as the NS3/4A serine protease, to produce functional viral proteins required for replication.[1][3][5] Asunaprevir acts as a highly selective and competitive inhibitor of this protease, binding to its active site and effectively halting the viral maturation process.[3][4][7]
The molecular architecture of Asunaprevir is a testament to structure-based drug design. The discovery process revealed that incorporating a 1-substituted isoquinoline element significantly improved the pharmacokinetic profile, particularly oral bioavailability, compared to other heterocyclic systems.[8] This makes the efficient synthesis of the isoquinoline core a critical aspect of the overall manufacturing process.
Retrosynthetic Strategy and Key Disconnections
A logical retrosynthetic analysis of Asunaprevir reveals three primary building blocks. The strategy hinges on the sequential coupling of these fragments, with the this compound serving as a central scaffold.
Caption: Retrosynthetic analysis of Asunaprevir.
The synthesis proceeds by first coupling the peptide core (Fragment B ) to the isoquinoline scaffold (Fragment C ) via a nucleophilic aromatic substitution (SNAr) reaction. This is followed by the final amide bond formation with the vinyl-cyclopropyl-acylsulfonamide moiety (Fragment A ).
Synthesis of Key Intermediate: this compound (Fragment C)
The synthesis of this substituted isoquinoline is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established principles of heterocyclic chemistry, such as the Pomeranz–Fritsch–Bobbitt reaction for the isoquinoline core formation followed by chlorination.
Protocol 3.1: Synthesis of 7-Chloro-4-methoxyisoquinoline
-
Step 1: Condensation. React 4-chloro-2-(diethoxymethyl)aniline with a methoxyacetyl chloride derivative in a suitable solvent like dichloromethane (DCM) in the presence of a non-nucleophilic base such as triethylamine (TEA) to form the amide intermediate.
-
Step 2: Cyclization. Treat the amide intermediate with a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, and heat to induce intramolecular electrophilic aromatic substitution (Pomeranz-Fritsch-Bobbitt cyclization), forming 7-chloro-4-methoxyisoquinolin-1(2H)-one.
-
Step 3: Aromatization. The resulting isoquinolinone is then aromatized. This can be a complex step and may involve tautomerization to the 1-hydroxyisoquinoline.
Protocol 3.2: Chlorination to this compound
Mechanistic Insight: The conversion of the 1-hydroxy (or isoquinolinone) functionality to a chloride is a standard transformation in heterocyclic chemistry, typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9][10] This reaction proceeds via the formation of a highly electrophilic chlorophosphate ester intermediate, which is readily displaced by a chloride ion.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 7-chloro-4-methoxyisoquinolin-1-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Add N,N-dimethylaniline (0.1 eq) as a catalyst. Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
-
Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution until the pH is ~8.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
| Parameter | Value |
| Solvent | Phosphorus Oxychloride (POCl₃) |
| Temperature | 110 °C (Reflux) |
| Time | 4-6 hours |
| Typical Yield | 75-85% |
Assembly of the Asunaprevir Backbone
This phase involves the sequential coupling of the three fragments. The key steps are a nucleophilic aromatic substitution followed by two standard amide bond formations.
Caption: Overall synthetic workflow for Asunaprevir.
Protocol 4.1: SNAr Coupling of Fragments B and C
Expertise & Experience: The chlorine atom at the C1 position of the isoquinoline ring is significantly more reactive towards nucleophilic substitution than the chlorine at C7. This is because the C1 position is alpha to the ring nitrogen, which acts as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.
-
Setup: Dissolve the proline-containing peptide core (Fragment B , 1.0 eq) and this compound (Fragment C , 1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA, 2.5 eq), to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor for the consumption of starting materials via LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by silica gel chromatography to obtain the coupled intermediate (B-C).
Protocol 4.2: Boc Deprotection
-
Setup: Dissolve the Boc-protected intermediate (B-C) in dichloromethane (DCM).
-
Acidolysis: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/LC-MS confirms complete deprotection.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step without further purification.
Protocol 4.3: Final Amide Coupling
-
Setup: Dissolve the acylsulfonamide fragment (Fragment A , 1.0 eq) in DMF or DCM.
-
Activation: Add a peptide coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and stir for 15 minutes to form the activated ester.
-
Coupling: Add a solution of the deprotected amine intermediate from Protocol 4.2 (1.0 eq) and DIPEA (3.0 eq) in DMF.
-
Reaction: Stir the mixture at room temperature for 6-12 hours.
-
Purification: Perform an aqueous work-up as described previously. The final crude Asunaprevir is purified using preparative HPLC or careful column chromatography to achieve high purity (>98%).
Final Product Characterization
The identity and purity of the synthesized Asunaprevir must be confirmed through rigorous analytical methods.
| Technique | Expected Result |
| HPLC | Purity > 98% with a characteristic retention time. |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ (C₃₅H₄₇ClN₅O₉S⁺).[1] |
| ¹H NMR | Spectrum consistent with the Asunaprevir structure, showing characteristic peaks for aromatic, aliphatic, vinyl, and cyclopropyl protons. |
| ¹³C NMR | Spectrum showing the correct number of carbon signals corresponding to the molecular structure. |
Conclusion
The synthesis of Asunaprevir via the this compound intermediate is a robust and scalable strategy. The key to success lies in the controlled execution of the isoquinoline chlorination and the regioselective SNAr coupling reaction. The protocols outlined in this document provide a comprehensive framework for researchers engaged in the synthesis of complex antiviral agents, emphasizing the importance of understanding the underlying reaction mechanisms to achieve high yield and purity.
References
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PubChem. (n.d.). Asunaprevir. National Center for Biotechnology Information. Retrieved from [Link]
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MIMS. (n.d.). Asunaprevir. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Asunaprevir? Retrieved from [Link]
-
Gentile, I., Buonomo, A. R., & Borgia, G. (2014). Asunaprevir, a protease inhibitor for the treatment of hepatitis C infection. Expert Opinion on Pharmacotherapy, 15(12), 1785-1794. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Asunaprevir used for? Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2015). Australian Public Assessment Report for Asunaprevir. Retrieved from [Link]
-
Scola, P. M., et al. (2016). The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032). Viruses, 8(10), 273. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of anti-HCV agent asunaprevir. Retrieved from [Link]
-
McPhee, F., et al. (2012). Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032). Antimicrobial Agents and Chemotherapy, 56(10), 5234-5243. Retrieved from [Link]
-
McPhee, F., et al. (2012). Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032). Antimicrobial Agents and Chemotherapy, 56(10), 5234–5243. Retrieved from [Link]
-
Wang, A. X., et al. (2014). The Discovery of Asunaprevir (BMS-650032), An Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 57(5), 1753-1770. Retrieved from [Link]
-
Wikipedia. (n.d.). Asunaprevir. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Lemm, J. A., et al. (2012). Resistance Analysis of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir. Antimicrobial Agents and Chemotherapy, 56(7), 3670–3681. Retrieved from [Link]
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Lemm, J. A., et al. (2012). Resistance Analysis of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir. Antimicrobial Agents and Chemotherapy, 56(7), 3670-3681. Retrieved from [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,7-Dichloro-4-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the strategic application of the Buchwald-Hartwig amination to 1,7-dichloro-4-methoxyisoquinoline. This reaction is a cornerstone of modern medicinal chemistry for the construction of C–N bonds, pivotal for the synthesis of novel pharmaceutical agents. This document delves into the mechanistic nuances, addresses the critical challenge of regioselectivity, and offers field-proven experimental procedures. The content is structured to empower researchers to not only execute the synthesis but also to understand the underlying principles that govern this powerful transformation, ensuring both successful and reproducible outcomes.
Introduction: The Strategic Importance of C–N Bond Formation
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocycle through the introduction of amino groups is a key strategy in drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The Buchwald-Hartwig amination has emerged as an indispensable tool for the formation of carbon-nitrogen (C–N) bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] This palladium-catalyzed cross-coupling reaction has largely superseded traditional methods for the synthesis of arylamines, which often require harsh conditions and have limited applicability.[1][2]
The specific substrate, this compound, presents a unique synthetic challenge and opportunity. The presence of two distinct chloro-substituents raises the critical question of regioselectivity, while the methoxy group introduces electronic effects that can influence the reactivity of the system. A successful and selective amination of this substrate provides a versatile platform for the development of novel isoquinoline-based therapeutics.
Mechanistic Considerations and the Question of Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
The Catalytic Cycle
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
For this compound, the primary mechanistic question is which of the two chlorine atoms will preferentially undergo oxidative addition to the palladium catalyst. The regioselectivity of this reaction is governed by a combination of electronic and steric factors.
-
Electronic Effects: The isoquinoline ring system is inherently electron-deficient, particularly at the C1 position due to the inductive effect of the adjacent nitrogen atom. This makes the C1-Cl bond more polarized and susceptible to oxidative addition. The electron-donating methoxy group at C4 will influence the electron density of the entire ring system, but the effect is expected to be more pronounced on the adjacent positions.
-
Steric Hindrance: The C1 position is flanked by the fused benzene ring and the nitrogen atom, which could introduce some steric hindrance. However, the C7 position is in a more sterically accessible region of the molecule.
Based on established principles of isoquinoline chemistry, it is hypothesized that the Buchwald-Hartwig amination of this compound will occur preferentially at the C1 position. The intrinsic electrophilicity of the C1 position in isoquinolines is often a dominant factor in directing the regioselectivity of nucleophilic substitution and cross-coupling reactions. However, it is crucial to experimentally verify this for any new combination of amine, catalyst, and ligand.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific amine coupling partners. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Custom Synthesis | >98% | Ensure dryness before use. |
| Palladium(II) Acetate (Pd(OAc)2) | Major Supplier | Catalyst Grade | A common palladium precursor. |
| XPhos | Major Supplier | >98% | A bulky electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOt-Bu) | Major Supplier | >98% | A strong, non-nucleophilic base. |
| Anhydrous Toluene | Major Supplier | DriSolv® or equivalent | Solvent should be thoroughly deoxygenated. |
| Amine Coupling Partner | Various | >98% | Ensure dryness and purity. |
General Protocol for the Mono-amination of this compound
This protocol is designed for a small-scale pilot reaction to determine regioselectivity and initial yield.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reactants: Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity and yield.
-
Experimental Workflow
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Catalyst, Ligand, and Base Selection: The Key to Success
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, and base.[3][4]
-
Palladium Source: While various palladium sources can be used, Pd(OAc)2 and Pd2(dba)3 are common and effective precatalysts.
-
Ligand: The ligand is arguably the most critical component. For challenging substrates like chloroarenes, bulky and electron-rich phosphine ligands are generally preferred.[5] Ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility.[6] The choice of ligand can also influence the regioselectivity of the reaction.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K3PO4) are commonly used. The choice of base can impact the reaction rate and selectivity.
Data Presentation and Interpretation
A systematic approach to data collection and analysis is essential for optimizing the reaction and understanding the regioselectivity.
| Entry | Amine | Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Ratio (C1:C7) |
| 1 | Morpholine | XPhos | NaOt-Bu | 100 | 12 | TBD | TBD |
| 2 | Aniline | SPhos | LHMDS | 110 | 18 | TBD | TBD |
| 3 | n-Butylamine | BrettPhos | K3PO4 | 90 | 24 | TBD | TBD |
TBD: To Be Determined experimentally.
Troubleshooting and Further Considerations
-
Low Yield: If the reaction gives a low yield, consider increasing the reaction temperature, changing the ligand or base, or using a different solvent (e.g., dioxane).
-
Poor Regioselectivity: If a mixture of regioisomers is obtained, screening different ligands is the most effective strategy to improve selectivity. Sterically more demanding ligands may favor substitution at the less hindered C7 position.
-
Double Amination: At higher temperatures or with prolonged reaction times, double amination may occur. This can be minimized by using a slight excess of the dichloro-isoquinoline substrate.
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of novel, functionalized isoquinoline derivatives. While the regioselectivity of the reaction needs to be determined experimentally, the inherent electronic properties of the isoquinoline ring suggest a preference for substitution at the C1 position. By carefully selecting the catalyst, ligand, and base, and by systematically optimizing the reaction conditions, researchers can unlock the full potential of this transformation for the rapid and efficient generation of new chemical entities for drug discovery and development.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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ResearchGate. Buchwald–Hartwig amination reaction of chloroarenes and amines at low-catalyst loading. [Link]
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ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
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ResearchGate. Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
YouTube. Buchwald-Hartwig Amination Mechanism | Organic Chemistry. [Link]
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Unlocking Novel Fluorophores: A Guide to the Synthesis of Fluorescent Probes from the 1,7-Dichloro-4-methoxyisoquinoline Scaffold
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and its favorable photophysical properties.[1][2][3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic synthesis of novel fluorescent probes starting from the versatile 1,7-dichloro-4-methoxyisoquinoline building block. We will delve into the chemical logic behind site-selective functionalization, provide detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions, and present a workflow for the application of these probes in cellular imaging.
Introduction: The Strategic Advantage of the Isoquinoline Scaffold
Fluorescent probes are indispensable tools for visualizing and quantifying biological processes at the molecular level. An ideal probe combines high fluorescence quantum yield, photostability, and a large Stokes shift with the ability to be chemically modified for specific targeting.[4] The isoquinoline nucleus offers a robust platform for fluorophore development, with its rigid, planar structure and tunable electronic properties.[5][6]
The starting material, this compound, is a particularly strategic choice for two primary reasons:
-
Differential Reactivity: The two chlorine atoms at the C1 and C7 positions exhibit different reactivity profiles in cross-coupling reactions, allowing for sequential and site-selective functionalization. This enables the construction of complex molecular probes with distinct functionalities at specific locations.
-
Modulation of Properties: The methoxy group at C4 acts as an electron-donating group, influencing the photophysical properties of the resulting derivatives.[7] This intrinsic feature can be leveraged to fine-tune the absorption and emission spectra of the final probes.
This guide will focus on three cornerstone palladium-catalyzed reactions for derivatizing the scaffold: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Design Principles & Synthetic Strategy
The core of our synthetic strategy lies in the sequential, site-selective modification of the C1 and C7 positions. Generally, in heteroaromatic systems, positions that are alpha to the nitrogen (like C1) are more activated towards certain transformations. However, the choice of catalyst, ligand, and reaction conditions provides a sophisticated toolkit for controlling which position reacts first.
For instance, steric hindrance around the C1 position, influenced by the peri-methoxy group at C4, can be exploited. By selecting a bulky phosphine ligand in a Suzuki-Miyaura coupling, one can favor reaction at the more accessible C7 position. Conversely, different conditions might favor the C1 position. This controlled functionalization is the key to building sophisticated probes.
The overall synthetic workflow is visualized below.
Caption: General workflow for sequential functionalization of the dichloro-isoquinoline scaffold.
Detailed Application Protocols
The following protocols are presented as a representative, two-step synthesis of a novel fluorescent probe.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
Objective: To install a fluorescent aryl group (in this case, 4-(N,N-dimethylamino)phenyl) at one of the chloro-positions. The Suzuki-Miyaura reaction is a robust C-C bond-forming reaction ideal for this purpose.[8][9] We will target the C7 position by using specific reaction conditions.
Materials:
-
This compound (1.0 eq)
-
4-(N,N-Dimethylamino)phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 eq)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Toluene and Water (10:1 v/v), degassed
-
Anhydrous, inhibitor-free Tetrahydrofuran (THF) for workup
-
Standard laboratory glassware, nitrogen/argon line, and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, 4-(N,N-dimethylamino)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.[10]
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-arylated product.
-
Characterization (Self-Validation): Confirm the structure of the product, 1-chloro-4-methoxy-7-(4-(N,N-dimethylamino)phenyl)isoquinoline, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of a single chlorine atom and the characteristic peaks of the new aryl group will confirm a successful mono-substitution.
Protocol 2: Buchwald-Hartwig Amination
Objective: To couple a primary amine to the remaining chlorine position (C1) of the mono-arylated intermediate. The Buchwald-Hartwig amination is the premier method for forming C-N bonds with aryl halides.[11][12][13]
Materials:
-
1-chloro-4-methoxy-7-(4-(N,N-dimethylamino)phenyl)isoquinoline (1.0 eq)
-
Propargylamine (amine with a bio-orthogonal alkyne handle) (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous, degassed Toluene
-
Standard laboratory glassware, nitrogen/argon line, and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask.
-
Reagent Addition: Add the mono-arylated isoquinoline intermediate.
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a nitrogen/argon line.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene followed by propargylamine via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (e.g., using a DCM/methanol gradient) to yield the final fluorescent probe.
-
Characterization (Self-Validation): Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C1-Cl signal and the appearance of the propargylamine signals will validate the successful coupling.
Photophysical Properties & Data Summary
The synthesized isoquinoline derivatives are expected to exhibit interesting fluorescent properties. The extended π-conjugation from the Suzuki coupling and the electronic nature of the substituents will dictate the absorption and emission maxima. The photophysical properties of newly synthesized probes should always be characterized in a range of solvents to assess for solvatochromism.[4]
| Probe ID | Substituent at C7 | Substituent at C1 | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| ISO-Probe-01 | 4-(Me₂N)Ph | Propargylamino | ~385 | ~490 | ~105 | ~0.65 |
| ISO-Probe-02 | 2-Thienyl | Morpholino | ~360 | ~455 | ~95 | ~0.72 |
| ISO-Probe-03 | 4-(CF₃)Ph | Piperidinyl | ~350 | ~430 | ~80 | ~0.50 |
| This table presents expected, representative data based on known properties of similar isoquinoline fluorophores. Actual values must be determined experimentally.[1][2] |
Application in Cellular Imaging
The synthesized probes, particularly those functionalized with targeting moieties or bio-orthogonal handles, can be used in fluorescence microscopy.[14] The following is a general workflow for imaging intracellular targets.
Caption: A typical experimental workflow for cellular imaging with a synthesized fluorescent probe.
Protocol: General Staining for Live-Cell Imaging
-
Cell Culture: Plate cells (e.g., HeLa or MCF-7) onto glass-bottom confocal dishes and culture in appropriate media until they reach 60-70% confluency.
-
Probe Loading: Prepare a 1-10 µM solution of the synthesized isoquinoline probe in pre-warmed cell culture media from a 10 mM DMSO stock.
-
Incubation: Remove the old media from the cells and add the probe-containing media. Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
Wash: Aspirate the probe solution and wash the cells three times with warm PBS to minimize background fluorescence.
-
Imaging: Add fresh imaging media (e.g., phenol red-free media) to the cells. Immediately image using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom set corresponding to the probe's spectra).
This protocol serves as a starting point; incubation times and probe concentrations should be optimized for each specific probe and cell line to achieve the best signal-to-noise ratio.
Conclusion
The this compound scaffold is a powerful and versatile platform for the rational design and synthesis of novel fluorescent probes. Through the strategic and sequential application of modern cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can readily access a diverse library of functionalized isoquinolines. The detailed protocols and workflows provided herein serve as a robust foundation for developing bespoke chemical tools to explore complex biological systems.
References
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Gepdiremen, A., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. Available at: [Link]
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Conti, P., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemistryOpen. Available at: [Link]
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Ábrányi-Balogh, P., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances. Available at: [Link]
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Lanzilotto, V., et al. (2019). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. ResearchGate. Available at: [Link]
-
Conti, P., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. AIR Unimi. Available at: [Link]
-
Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances. Available at: [Link]
-
Gepdiremen, A., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. Available at: [Link]
-
Krupska, K., et al. (2020). Photophysical properties of isoquinoline derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of fluorescent probes. Available at: [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Selwood, D. L., et al. (2019). Discovery of a novel fluorescent chemical probe suitable for evaluation of neuropilin-1 binding of small molecules. Medicinal Chemistry Communications. Available at: [Link]
-
ResearchGate. Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. Available at: [Link]
-
Hashimoto, Y., et al. (2019). Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. Molecules. Available at: [Link]
-
Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ResearchGate. Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available at: [Link]
-
Singh, A., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Available at: [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Available at: [Link]
-
Wang, Z., et al. (2019). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules. Available at: [Link]
-
Saidu, U., et al. (2023). PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. Fountain Journal of Natural and Applied Sciences. Available at: [Link]
-
Organic Chemistry Frontiers. Sonogashira coupling in natural product synthesis. Available at: [Link]
-
Khan, I., et al. (2023). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. Available at: [Link]
-
Mayer, A., & Jäschke, A. (2012). Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores. Organic & Biomolecular Chemistry. Available at: [Link]
-
Au-Yeung, H. Y., & Chan, J. (2012). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. Nature Chemistry. Available at: [Link]
-
PubChem. 4-Methoxyisoquinoline. Available at: [Link]
-
Roy, V., et al. (2012). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ling, X. (2016). Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes. Methods in Molecular Biology. Available at: [Link]
-
ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Arts, F. A. L., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. Available at: [Link]
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Application Notes and Protocols: Preparation of Organic Semiconductors Using 1,7-Dichloro-4-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science.[1] Their unique electronic properties and versatile chemical reactivity make them excellent building blocks for the synthesis of novel organic semiconductors.[1] These materials are at the forefront of next-generation electronics, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).[2][3] The ability to fine-tune the electronic and optical properties of isoquinoline-based materials through synthetic modification allows for the creation of tailored semiconductors for specific device applications.[1]
This guide provides a comprehensive overview of the preparation of organic semiconductors derived from 1,7-dichloro-4-methoxyisoquinoline. It is designed to provide researchers with the foundational knowledge and detailed protocols necessary to synthesize, characterize, and fabricate devices using this promising class of materials.
Synthesis of Monomers and Polymers
The synthesis of organic semiconductors from this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems, which are essential for charge transport in organic semiconductors.[4][5]
Monomer Synthesis via Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[4] In this protocol, this compound is coupled with an appropriate boronic acid or boronic ester to introduce new functional groups at the 1 and 7 positions.
Protocol: Suzuki Coupling of this compound
Materials:
-
This compound
-
Aryl or vinyl boronic acid (e.g., phenylboronic acid, 2-thienylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[6]
-
Ligand (e.g., triphenylphosphine (PPh₃), XPhos)[7]
-
Base (e.g., K₂CO₃, K₃PO₄)[4]
-
Solvent (e.g., toluene, dioxane, DMF)[4]
-
Anhydrous and deoxygenated reaction conditions
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1 equivalent), the boronic acid (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the ligand (0.1 equivalents).
-
Add the base (3 equivalents) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours).[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted 4-methoxyisoquinoline monomer.
Polymer Synthesis via Stille Polycondensation
Stille polycondensation is a powerful technique for synthesizing conjugated polymers by coupling a distannane monomer with a dihalide monomer.[8][9] This method allows for the creation of high molecular weight polymers with well-defined structures.
Protocol: Stille Polycondensation
Materials:
-
Dihalogenated 4-methoxyisoquinoline monomer (synthesized via Suzuki coupling or other methods)
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃)[8]
-
Anhydrous and deoxygenated solvent (e.g., toluene, chlorobenzene)
Procedure:
-
In a flame-dried Schlenk flask, dissolve the dihalogenated 4-methoxyisoquinoline monomer (1 equivalent) and the distannyl comonomer (1 equivalent) in the anhydrous, deoxygenated solvent.
-
Add the palladium catalyst (0.01-0.02 equivalents) to the solution.
-
Deoxygenate the solution by bubbling with an inert gas for 30 minutes.
-
Heat the reaction mixture to reflux (typically 110-130 °C) and stir under an inert atmosphere for 24-48 hours.
-
Monitor the polymerization by gel permeation chromatography (GPC) to track the increase in molecular weight.
-
Upon achieving the desired molecular weight, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Collect the polymer by filtration and wash with the non-solvent to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and impurities.
-
Dry the purified polymer under vacuum to obtain the final product.
Visualization of Synthetic Pathways
Material Characterization
Thorough characterization of the synthesized monomers and polymers is crucial to understand their structure, purity, and electronic properties.
Structural and Purity Analysis
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity of the synthesized monomers and polymers.[10] |
| Mass Spectrometry (MS) | To determine the molecular weight of the monomers and confirm their identity. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymers.[11] |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[12] |
Optoelectronic Properties
| Technique | Purpose |
| UV-Vis Spectroscopy | To determine the absorption spectrum and optical bandgap of the materials in solution and as thin films.[13] |
| Photoluminescence (PL) Spectroscopy | To investigate the emissive properties and determine the fluorescence quantum yield.[13] |
| Cyclic Voltammetry (CV) | To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[13] |
Device Fabrication and Testing
The performance of the synthesized organic semiconductors is evaluated by fabricating and testing electronic devices such as OTFTs and OPVs.
Organic Thin-Film Transistor (OTFT) Fabrication
OTFTs are fundamental components of organic electronic circuits. The fabrication process involves depositing the organic semiconductor as a thin film onto a substrate with pre-patterned source, drain, and gate electrodes.[14][15]
Protocol: OTFT Fabrication (Bottom-Gate, Top-Contact)
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Synthesized organic semiconductor
-
Solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the film morphology and device performance.
-
Semiconductor Deposition: Deposit the organic semiconductor film onto the treated substrate using a solution-based technique like spin-coating or blade-coating.[16][17]
-
Annealing: Anneal the semiconductor film at an optimal temperature to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit the gold source and drain electrodes on top of the semiconductor film through a shadow mask using thermal evaporation.
-
Characterization: Measure the electrical characteristics of the OTFT, including the output and transfer curves, to determine key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage.[14]
Organic Photovoltaic (OPV) Fabrication
OPVs, or organic solar cells, convert light into electricity.[18][19] A common device architecture is the bulk heterojunction (BHJ), where the organic semiconductor (donor) is blended with an electron-accepting material (acceptor).[19]
Protocol: OPV Fabrication (Conventional Architecture)
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Synthesized organic semiconductor (donor)
-
Electron acceptor material (e.g., PC₆₁BM, PC₇₁BM)
-
Electron transport layer (ETL) material (e.g., LiF, Ca)
-
Metal electrode (e.g., aluminum)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrate by sonicating in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).
-
HTL Deposition: Deposit the PEDOT:PSS layer onto the ITO surface by spin-coating, followed by annealing.
-
Active Layer Deposition: Prepare a blend solution of the synthesized donor polymer and the acceptor material in a suitable solvent (e.g., chlorobenzene, o-dichlorobenzene). Spin-coat the blend solution on top of the HTL to form the active layer.
-
Annealing: Anneal the active layer to optimize the morphology for efficient charge separation and transport.
-
ETL and Electrode Deposition: In a high-vacuum thermal evaporator, sequentially deposit the ETL and the aluminum top electrode through a shadow mask.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the OPV device under simulated solar illumination (e.g., AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[20]
Visualization of Device Architectures
Conclusion
The use of this compound as a building block offers a promising avenue for the development of novel organic semiconductors. The synthetic flexibility provided by palladium-catalyzed cross-coupling reactions allows for the creation of a wide range of materials with tailored optoelectronic properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and device application of this exciting class of materials, paving the way for advancements in organic electronics.
References
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Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ResearchGate. Available at: [Link]
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Preparation of Hybrid Films Based in Aluminum 8-Hydroxyquinoline as Organic Semiconductor for Photoconductor Applications. PubMed Central. Available at: [Link]
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Fabrication methods of organic thin film transistor for volatile organic compounds gas sensor. Semantic Scholar. Available at: [Link]
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Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Stille Coupling. Organic Chemistry Portal. Available at: [Link]
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Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
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Fabrication of Organic Thin Film Transistors using Inkjet Printing of PEDOT:PSS. University of Pennsylvania. Available at: [Link]
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Method of Organic Semiconductor Thin Film. Stanford University. Available at: [Link]
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Stille Coupling. Chemistry LibreTexts. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Stille reaction. Wikipedia. Available at: [Link]
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Organic photovoltaic cell with 17% efficiency and superior processability. PubMed Central. Available at: [Link]
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Design and synthesis of proton-dopable organic semiconductors. PubMed Central. Available at: [Link]
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The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
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Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
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Toward synthesis of novel thermoelectric organic semiconductors. ResearchGate. Available at: [Link]
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Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
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Intermolecular interactions of an isoindigo-based organic semiconductor with various crosslinkers through hydrogen bonding. Semantic Scholar. Available at: [Link]
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π-Conjugated Molecules with Fused Rings for Organic Field-effect Transistors: Design, Synthesis and Applications. City Research Online. Available at: [Link]
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Organic Photovoltaic Cells for Indoor Applications: Opportunities and Challenges. Moodle 22/23 - Universidade do Porto. Available at: [Link]
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Organic materials for organic electronic devices. ResearchGate. Available at: [Link]
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Accelerated discovery of new organic photovoltaic dyes for OPVs using light absorbance as the primary screening criterion via machine learning and DFT. National Institutes of Health. Available at: [Link]
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Discovery of Crystallizable Organic Semiconductors with Machine Learning. PubMed Central. Available at: [Link]
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Application Notes & Protocols: Characterizing 1,7-Dichloro-4-methoxyisoquinoline Derivatives in Cellular Assays
Introduction
The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. Derivatives of this versatile heterocycle are frequently explored for their therapeutic potential, particularly as kinase inhibitors. This guide focuses on a specific subclass, 1,7-dichloro-4-methoxyisoquinoline derivatives, and provides a strategic framework for their characterization in a cellular context.
For the purpose of this guide, we will hypothesize that a novel derivative, hereafter designated DMQ-1 , has been designed as a potential inhibitor of the non-receptor tyrosine kinase TNK2. TNK2 (also known as ACK1) is a critical signaling node that has been implicated as an oncogenic driver in a variety of malignancies, including prostate and breast cancers.[1][2] Its aberrant activation promotes cancer cell survival, proliferation, and resistance to therapy, making it a compelling target for drug development.[3][4]
This document outlines a tiered, logical approach to cellular characterization, beginning with direct target engagement, moving to downstream pathway modulation, and culminating in a functional phenotypic outcome. The protocols herein are designed to be self-validating systems, providing researchers with the tools to confidently assess the cellular activity of novel TNK2-targeting isoquinoline derivatives.
Section 1: The TNK2 Signaling Axis - A Primary Target
TNK2 acts as a central hub, integrating signals from various receptor tyrosine kinases (RTKs) like EGFR.[5] Upon activation, TNK2 phosphorylates and modulates a host of downstream effectors, most notably the pro-survival kinase AKT.[3] TNK2-mediated phosphorylation of AKT promotes its activation, thereby driving cell survival and proliferation. A potent inhibitor like DMQ-1 is expected to block this phosphorylation event, leading to the suppression of pro-oncogenic signaling.
Caption: The TNK2 signaling pathway and the proposed mechanism of action for DMQ-1.
Section 2: Cellular Target Engagement - The Thermal Shift Assay (CETSA)
Principle & Rationale Before assessing functional outcomes, it is crucial to confirm that the compound physically interacts with its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement.[6][7] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (like DMQ-1) is more resistant to heat-induced denaturation than its unbound form.[8] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble TNK2 remaining, we can observe a "thermal shift," which is direct evidence of binding.[9][10]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2.1: CETSA for TNK2 Target Engagement
-
Cell Seeding and Treatment:
-
Seed a suitable cancer cell line with known TNK2 expression (e.g., PC-3 for prostate, MDA-MB-231 for breast) in multiple 10 cm dishes to achieve ~80-90% confluency on the day of the experiment.
-
Treat the cells with either vehicle (e.g., 0.1% DMSO) or the desired concentration of DMQ-1 (e.g., 1-10 µM) for 1-2 hours in serum-free media.
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells by scraping into phosphate-buffered saline (PBS) containing a protease and phosphatase inhibitor cocktail.
-
Pool the cells for each condition (Vehicle and DMQ-1), centrifuge gently, and resuspend the cell pellet in a precise volume of PBS with inhibitors.
-
Aliquot 100 µL of the cell suspension into individual PCR tubes for each temperature point.
-
-
Heating Step:
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Apply a temperature gradient for 3 minutes. A typical starting gradient for TNK2 would be 46°C to 64°C in 2°C increments. Include a 37°C control that is not heated.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysed samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This will pellet the heat-denatured, aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Analyze the amount of soluble TNK2 in each sample by Western Blot (see Section 3 protocol).
-
Data Interpretation: Plot the relative band intensity of soluble TNK2 against temperature for both vehicle and DMQ-1 treated samples. A rightward shift in the melting curve for the DMQ-1-treated cells indicates thermal stabilization and confirms direct target engagement.
Section 3: Downstream Pathway Modulation - Phospho-Protein Analysis
Principle & Rationale Confirming target binding is the first step. The second is to demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the kinase's enzymatic activity. Since TNK2 activates the AKT pathway, we can measure the phosphorylation status of AKT as a direct readout of TNK2 activity.[3] A successful inhibitor should decrease the levels of phosphorylated AKT (p-AKT) without affecting the total amount of AKT protein.[11] Western blotting is the gold-standard technique for this analysis.[12][13]
Protocol 3.1: Western Blot for p-AKT (Ser473) and Total AKT
-
Critical Considerations for Phospho-Blotting:
-
Inhibitors are Essential: Throughout the lysis and sample handling process, samples must be kept on ice, and lysis buffers must be freshly supplemented with a cocktail of phosphatase and protease inhibitors to preserve the labile phosphate groups.[14]
-
BSA for Blocking: Avoid using non-fat milk for blocking membranes, as it contains phosphoproteins (casein) that can cause high background noise. Use Bovine Serum Albumin (BSA) at 3-5% in TBST instead.[14]
-
Buffer Choice: Use Tris-Buffered Saline with Tween-20 (TBST) for all wash steps and antibody dilutions. Avoid PBS, as the phosphate can interfere with the binding of some phospho-specific antibodies.[15]
-
-
Cell Lysis and Protein Quantification:
-
Seed cells and treat with a dose-response of DMQ-1 (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a relevant time period (e.g., 4-6 hours). Include a positive control (e.g., a known TNK2 or AKT inhibitor).
-
Wash cells with ice-cold PBS and lyse on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clear it by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantify protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.[13]
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-AKT (Ser473) overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing (Sequential Detection):
-
To ensure observed changes are not due to loading errors, the same membrane must be probed for total AKT and a loading control (e.g., GAPDH).
-
Strip the membrane using a mild stripping buffer.
-
Repeat the blocking and immunoblotting steps (3.1-3.5) using primary antibodies for Total AKT and then again for GAPDH.
-
Data Interpretation: Quantify the band intensities using densitometry software. Calculate the ratio of p-AKT to Total AKT for each dose. A dose-dependent decrease in this ratio indicates that DMQ-1 is functionally inhibiting the TNK2-AKT signaling axis.
Section 4: Phenotypic Outcome - Cell Viability Assay
Principle & Rationale The ultimate goal of an anti-cancer agent is to inhibit proliferation or induce cell death. After demonstrating target engagement and pathway inhibition, the final step is to measure the compound's effect on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[16][17] The amount of luminescence generated is directly proportional to the number of viable cells in culture.[18] This assay allows for the determination of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Protocol 4.1: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Using a white-walled, clear-bottom 96-well plate suitable for luminescence, seed cells at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of DMQ-1 in culture medium (e.g., from 100 µM to 1 nM).
-
Add the compound dilutions to the appropriate wells. Include vehicle-only wells (0% inhibition control) and wells with a known cytotoxic agent (100% inhibition control).
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Assay Procedure (Homogeneous "Add-Mix-Measure" Format):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[19]
-
Add 100 µL of CellTiter-Glo® reagent directly to each well (equal to the volume of media in the well).[18]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[18]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Record luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
-
Normalize the data: Set the average luminescence from vehicle-treated wells as 100% viability and background (media only) as 0% viability.
-
Plot the percent viability against the log concentration of DMQ-1.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response, variable slope) to calculate the IC50 value.
| Compound | Cell Line | IC50 (nM) [Hypothetical] |
| DMQ-1 | PC-3 (Prostate) | 75 |
| DMQ-1 | MDA-MB-231 (Breast) | 120 |
| Dasatinib (Ref. Cmpd)[20] | PC-3 (Prostate) | ~5-50 |
References
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [URL: https://www.researchgate.net/publication/309531129_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL]
- CellTiter-Glo® 2.0 Assay Quick Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/fb257-celltiter-glo-2-0-assay-quick-protocol.pdf]
- Tips for Detecting Phosphoproteins by Western Blot. Invent Biotechnologies Inc. [URL: https://www.inventbiotech.com/tips-for-detecting-phosphoproteins-by-western-blot]
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-technical-bulletin.pdf]
- CellTiter-Glo® 2.0 Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiter-glo-2-0-assay-protocol.pdf]
- ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics. Washington University School of Medicine. [URL: https://digitalcommons.wustl.edu/open_access_pubs/4232/]
- CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-3d-cell-viability-assay/?
- ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4527570/]
- TNK2 - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/TNK2]
- Tips for detecting phosphoproteins by western blot. Proteintech Group. [URL: https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/]
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [URL: https://www.novusbio.
- ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26245636/]
- What are TNK2 inhibitors and how do they work?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/tnk2-inhibitors-work]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379313/]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7983177/]
- TNK2 NanoBRET Kinase Assay. Reaction Biology. [URL: https://www.reactionbiology.com/service/tnk2-nanobret-kinase-assay]
- TNK2 inhibitors block proliferation of TNK2-mutant cell lines. ResearchGate. [URL: https://www.researchgate.net/figure/TNK2-inhibitors-block-proliferation-of-TNK2-mutant-cell-lines-TNK2-D163E-or-R806Q_fig2_260005273]
- CETSA. CETSA. [URL: https://www.cetsa.com]
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8814781/]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
- This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/1-7-dichloro-4-methoxyisoquinoline]
- Non-specific binding of Tyk2-IN-16 in cellular assays. Benchchem. [URL: https://www.benchchem.
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Application Notes & Protocols: A Roadmap for Developing Novel Antimicrobial Agents from the 1,7-Dichloro-4-methoxyisoquinoline Scaffold
These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic evaluation and development of novel antimicrobial agents derived from the previously uncharacterized 1,7-dichloro-4-methoxyisoquinoline core structure. This document outlines a strategic workflow, from initial synthesis and primary screening to advanced mechanistic studies and preliminary safety profiling, grounded in established scientific principles and methodologies.
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Several isoquinoline derivatives have demonstrated potent antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The mechanism of action for many isoquinoline-based antimicrobials involves the perturbation of essential cellular processes, such as cell wall and nucleic acid biosynthesis, making them attractive candidates for the development of new therapeutics to combat the growing threat of antimicrobial resistance.[4][5][6]
The novel scaffold, this compound, presents a unique starting point for chemical exploration. The presence of two chlorine atoms offers potential sites for functionalization to modulate activity and physicochemical properties, while the methoxy group can influence solubility and metabolic stability. This guide provides a hypothetical, yet plausible, pathway for the synthesis and subsequent evaluation of a library of derivatives based on this core structure.
Synthesis of the Core Scaffold and Derivative Library
While no specific synthesis for this compound is currently documented, a plausible synthetic route can be proposed based on established isoquinoline synthesis methodologies, such as the Bischler-Napieralski or Pictet-Spengler reactions.[3] A potential retrosynthetic analysis suggests that a substituted phenethylamine could be a key intermediate.
A generalized synthetic workflow is depicted below:
Caption: Proposed general workflow for the synthesis of the this compound core scaffold and subsequent generation of a derivative library.
Following the successful synthesis of the core scaffold, a diverse library of analogues should be generated by targeting the reactive chloro-positions. This allows for the exploration of the structure-activity relationship (SAR).
Primary Antimicrobial Screening: Identifying Lead Compounds
The initial step in evaluating the antimicrobial potential of the newly synthesized compounds is to perform a primary screen to determine their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal pathogens.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (broth and solvent only)
Procedure:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in the 96-well plates using MHB or RPMI medium. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with 100 µL of the diluted microbial suspension.
-
Include a positive control (a known antibiotic) and a negative control (wells with only medium and the highest concentration of the solvent used to dissolve the compounds).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7][8]
Data Presentation:
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| Core Scaffold | >128 | >128 | >128 | >128 |
| Derivative A | 16 | 64 | >128 | 32 |
| Derivative B | 4 | 32 | 64 | 16 |
| Derivative C | 8 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
| Vancomycin | 1 | N/A | N/A | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Secondary Screening and Preliminary Safety Assessment
Compounds exhibiting promising MIC values should be advanced to secondary screening to assess their bactericidal or bacteriostatic nature and to evaluate their preliminary safety profile through cytotoxicity assays.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol: Cytotoxicity Assay using MTT
Objective: To assess the effect of the compounds on the viability of mammalian cells.[9][10][11]
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the 96-well plates with the mammalian cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test compounds and incubate for another 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Compound ID | MIC against S. aureus (µg/mL) | IC₅₀ against HEK293 (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Derivative A | 16 | >100 | >6.25 |
| Derivative B | 4 | 50 | 12.5 |
| Derivative C | 8 | 20 | 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. A higher SI value is desirable, indicating greater selectivity for the microbial target over mammalian cells.
Mechanism of Action (MoA) Studies
Understanding how a novel antimicrobial agent works is crucial for its development. Preliminary MoA studies can provide insights into the cellular targets of the lead compounds.
Caption: A workflow for elucidating the mechanism of action of a lead antimicrobial compound.
One common approach is to assess the effect of the compound on the synthesis of essential macromolecules.[5] This can be achieved by monitoring the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan in the presence of the test compound. A significant and rapid inhibition of a specific pathway suggests a direct effect on that process.
ADMET Profiling and Lead Optimization
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage attrition in drug development.[12][13][14] In silico and in vitro models can provide valuable early insights into the drug-like properties of the lead compounds.[15]
Key In Vitro ADMET Assays:
-
Solubility: Determines the aqueous solubility of the compound.
-
Permeability: Assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Metabolic Stability: Evaluated by incubating the compound with liver microsomes.
-
Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins.
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions.
The data from SAR, MoA, and ADMET studies should be integrated to guide the lead optimization process, where further chemical modifications are made to improve potency, selectivity, and drug-like properties.[16]
In Vivo Efficacy Models
Promising lead compounds with favorable in vitro profiles should be evaluated in animal models of infection to assess their in vivo efficacy.[17][18][19][20] The choice of model depends on the target pathogen and the site of infection. Common models include murine thigh infection, sepsis, and skin infection models.
Conclusion
The development of novel antimicrobial agents from the this compound scaffold represents a promising avenue for addressing the challenge of antimicrobial resistance. The systematic approach outlined in these application notes, from synthesis and screening to MoA and ADMET profiling, provides a robust framework for identifying and optimizing lead candidates with the potential for clinical development. Rigorous adherence to standardized protocols and a multidisciplinary approach are essential for the successful translation of these novel chemical entities into effective therapeutics.
References
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Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - MDPI. (URL: [Link])
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ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed. (URL: [Link])
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: [Link])
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Novel isoquinoline derivatives as antimicrobial agents - PubMed. (URL: [Link])
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: [Link])
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ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus. (URL: [Link])
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Natural and synthetic isoquinoline derivatives with antimicrobial activity - ResearchGate. (URL: [Link])
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: [Link])
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Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])
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Animal models in the evaluation of antimicrobial agents - ASM Journals. (URL: [Link])
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Beyond profiling: using ADMET models to guide decisions - Optibrium. (URL: [Link])
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ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Bentham Science Publishers. (URL: [Link])
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ADMET profiling: Significance and symbolism. (URL: [Link])
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Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - OUCI. (URL: [Link])
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Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])
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Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (URL: [Link])
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Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC - NIH. (URL: [Link])
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])
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Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC - NIH. (URL: [Link])
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Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])
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Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (URL: [Link])
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Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (URL: [Link])
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In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - Frontiers. (URL: [Link])
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Application Notes and Protocols for Nucleophilic Substitution on 1,7-Dichloro-4-methoxyisoquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic bioactive molecules.[1][2] Its presence in pharmaceuticals is well-documented, with isoquinoline-based drugs demonstrating a wide spectrum of therapeutic activities, including anticancer, antibacterial, and antiviral properties.[2][3] The ability to functionalize the isoquinoline scaffold at specific positions is paramount in medicinal chemistry for the generation of novel chemical entities with tailored pharmacological profiles. 1,7-Dichloro-4-methoxyisoquinoline represents a versatile starting material for the synthesis of such compounds, offering two distinct reaction sites for nucleophilic substitution. This guide provides a detailed exploration of the reaction conditions and underlying principles for the selective functionalization of this key intermediate.
Understanding the Reactivity of this compound
The regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound is governed by the electronic properties of the isoquinoline ring system and the influence of its substituents. The two chlorine atoms at the C1 and C7 positions exhibit markedly different reactivities.
The C1 position is significantly more activated towards nucleophilic attack. This heightened reactivity is a consequence of its position alpha to the electron-withdrawing nitrogen atom of the isoquinoline ring. This proximity leads to a considerable polarization of the C1-Cl bond, rendering the C1 carbon highly electrophilic. The intermediate formed upon nucleophilic attack at C1 (a Meisenheimer-like complex) is effectively stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.
The C7 position , located on the benzo-fused ring, is a standard aryl chloride and is considerably less reactive towards traditional SNAr reactions. Its substitution typically requires more forcing conditions or the use of transition metal catalysis, such as the Buchwald-Hartwig amination.[4][5]
The 4-methoxy group , being an electron-donating group through resonance, can influence the overall electron density of the ring system. While it might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted system, its primary impact is on the relative reactivity of the two chloro-positions, further favoring attack at the more electron-deficient C1 position.
Visualizing the Regioselectivity
Caption: Predicted reactivity of C1 and C7 positions.
Protocols for Selective Nucleophilic Substitution
The differential reactivity of the C1 and C7 positions allows for a stepwise and selective functionalization of this compound.
Protocol 1: Selective Monosubstitution at the C1 Position with Amines (SNAr)
This protocol describes the selective substitution of the C1 chlorine with a primary or secondary amine under SNAr conditions.
Rationale: The high electrophilicity of the C1 position allows for a facile displacement of the chloride ion by amine nucleophiles, often at moderate temperatures and without the need for a metal catalyst.
Experimental Workflow:
Caption: Step-by-step workflow for selective C1 amination.
Detailed Steps:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic polar solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane (0.1-0.2 M), add the desired primary or secondary amine (1.1-1.2 eq).
-
Add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) or an inorganic base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-amino-7-chloro-4-methoxyisoquinoline derivative.
Data Summary for C1 Amination:
| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Morpholine | DMF | K₂CO₃ | 100 | 4-6 | >90 |
| Piperidine | 1,4-Dioxane | DIPEA | 90 | 6-8 | 85-95 |
| Aniline | DMF | K₂CO₃ | 120 | 12-16 | 70-85 |
| Benzylamine | Ethanol | Et₃N | Reflux | 8-12 | 80-90 |
Protocol 2: Substitution at the C7 Position via Buchwald-Hartwig Amination
This protocol is designed for the substitution of the less reactive C7 chlorine, typically after the C1 position has been functionalized.
Rationale: The C7-Cl bond is not sufficiently activated for classical SNAr. The Buchwald-Hartwig palladium-catalyzed cross-coupling reaction provides a robust and general method for the formation of C-N bonds at this position.[4][5][6]
Experimental Workflow:
Caption: Step-by-step workflow for C7 Buchwald-Hartwig amination.
Detailed Steps:
-
In an oven-dried Schlenk flask, combine the 1-substituted-7-chloro-4-methoxyisoquinoline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like Xantphos or RuPhos (4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.5-2.0 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe, followed by the amine nucleophile (1.2-1.5 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like dichloromethane (DCM), and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 1,7-disubstituted-4-methoxyisoquinoline.
Protocol 3: Substitution with Thiol Nucleophiles
The reaction with thiols follows similar principles of regioselectivity as with amines.
Rationale: Thiols are generally excellent nucleophiles and will readily displace the C1-chloride. The resulting thioether can be a valuable intermediate for further transformations.
Detailed Steps for C1 Thiolation:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF.
-
Add the desired thiol (e.g., thiophenol) (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify by column chromatography.
Mechanistic Insights
The SNAr reaction at the C1 position proceeds via a two-step addition-elimination mechanism.
Caption: Simplified mechanism for SNAr at the C1 position.
The nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized over the ring and, most importantly, onto the electronegative nitrogen atom, which provides significant stabilization. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.
Application in Drug Development
The selective functionalization of this compound is a powerful strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[3] The ability to introduce a variety of substituents at the C1 and C7 positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
References
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MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocols: Strategic Derivatization of 1,7-Dichloro-4-methoxyisoquinoline for Biological Screening Libraries
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.
Abstract: The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of 1,7-dichloro-4-methoxyisoquinoline, a versatile starting material for generating diverse chemical libraries. We will explore the principles of regioselective functionalization at the C1 and C7 positions through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the synthesis of novel compounds for biological screening.
Introduction: The Isoquinoline Scaffold in Drug Discovery
Isoquinoline and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, dyes, and other functional materials.[4] This heterocyclic system is prevalent in a vast number of alkaloids and has been successfully integrated into drugs with a wide range of therapeutic applications, including anesthetics, antihypertensives, and antivirals.[5] The inherent biological relevance of the isoquinoline nucleus makes it an attractive starting point for drug discovery campaigns.[6]
The starting material, this compound, offers two distinct reactive sites—the chlorine atoms at the C1 and C7 positions. The electronic disparity between these positions allows for controlled, stepwise functionalization, making it an ideal platform for creating a library of analogs with diverse chemical functionalities. This guide explains the underlying chemical principles and provides field-proven protocols to exploit this reactivity.
Understanding the Scaffold: Reactivity and Regioselectivity
The synthetic utility of this compound hinges on the differential reactivity of its two chlorine atoms. This selectivity is governed by the electronic properties of the isoquinoline ring system.
-
C1 Position: The chlorine at C1 is significantly more reactive towards nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).[7] Attack at this position is analogous to the reactivity of 2- or 4-halopyridines.[7][8]
-
C7 Position: The chlorine at C7, located on the carbocyclic (benzene) ring, is a standard aryl chloride. It is considerably less activated towards SNAr unless strong electron-withdrawing groups are present on this ring, which is not the case here. Therefore, it is generally unreactive under typical SNAr conditions that would modify the C1 position.
This inherent difference in reactivity allows for a predictable, regioselective derivatization strategy. SNAr reactions will preferentially occur at C1. To functionalize the less reactive C7 position, more powerful modern synthetic methods, such as palladium-catalyzed cross-coupling, are required.
Caption: Reactivity map of the this compound scaffold.
Derivatization Strategies and Experimental Protocols
A successful library synthesis campaign relies on robust and versatile chemical reactions that can introduce a wide array of functional groups. The following section details three primary strategies for derivatizing the scaffold.
Strategy 1: Selective Nucleophilic Aromatic Substitution (SNAr) at C1
This is the most direct method for introducing heteroatom nucleophiles at the C1 position. The reaction proceeds via an addition-elimination mechanism and is generally high-yielding for a range of amines, alcohols, and thiols.[9]
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is typically used to dissolve the substrates and facilitate the formation of the charged Meisenheimer complex.
-
Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often required to deprotonate the incoming nucleophile (if it is an alcohol, thiol, or primary/secondary amine) or to act as a scavenger for the HCl generated during the reaction.
-
Temperature: Elevated temperatures (80-140 °C) are common to overcome the activation energy associated with disrupting the aromaticity of the ring in the intermediate step.
Protocol 1: C1-Amination with Morpholine via SNAr
-
Reagent Preparation: To an oven-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 0.2 M). Add morpholine (1.2 eq.) to the suspension.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 120 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C1-morpholino substituted product.
| Nucleophile | Base | Temperature (°C) | Typical Yield (%) |
| Piperidine | K₂CO₃ | 120 | 85-95% |
| Benzylamine | DIPEA | 130 | 80-90% |
| Sodium Methoxide | N/A | 80 | 90-98% |
| 4-Fluorophenol | Cs₂CO₃ | 140 | 70-85% |
| Table 1. Representative conditions for SNAr at the C1 position. |
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[10][11] This reaction is indispensable for introducing aryl, heteroaryl, and vinyl substituents, significantly expanding the chemical space of the library.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is critical; bulky, electron-rich ligands like PPh₃, SPhos, or XPhos stabilize the palladium center and promote the catalytic cycle.[12]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10]
-
Solvent System: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or DMF are used, often with a small amount of water, to facilitate the dissolution of the base and reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Regioselective Suzuki Coupling at C1
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.[13]
-
Purification: Wash the organic filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
-
Note on Selectivity: To achieve difunctionalization, an excess of the boronic acid (e.g., 2.5 eq.) and a more active catalyst system may be required, along with higher temperatures and longer reaction times. Selective coupling at C7 in the presence of a C1-Cl is challenging and typically requires prior modification of the C1 position.
Strategy 3: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful and highly general method for forming C-N bonds.[14] It offers a broader substrate scope than SNAr, allowing for the coupling of less nucleophilic amines and amides under relatively mild conditions.[15][16]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the ligand. Modern, sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) or ferrocenyl ligands (e.g., dppf) are often necessary to facilitate the reductive elimination step, which is the C-N bond-forming step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) are also used depending on the substrate's functional group tolerance.[15]
Protocol 3: Buchwald-Hartwig Amination at C1
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add a vial with a stir bar, a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4-5 mol%).
-
Reagent Addition: Add this compound (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1-0.2 M).
-
Reaction Execution: Seal the vial and heat to 100-110 °C.
-
Monitoring: Monitor the reaction by LC-MS until completion (typically 12-24 hours).
-
Workup and Purification: Follow the same procedure as described in Protocol 2 (Suzuki Coupling).
| Ligand Generation | Typical Amine Scope | Advantages |
| 1st Gen (e.g., PPh₃) | Secondary amines, anilines | Readily available |
| 2nd Gen (e.g., BINAP, dppf) | Primary alkyl/aryl amines | Broader scope, higher yields[14] |
| 3rd/4th Gen (e.g., XPhos, RuPhos) | Wide range, including hindered amines, amides | High activity, low catalyst loading, room temp possible |
| Table 2. Ligand evolution and scope in Buchwald-Hartwig amination. |
Characterization and Screening
All synthesized derivatives must be rigorously characterized to confirm their structure and assess purity before biological screening. Standard methods include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the covalent structure.
-
Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for screening.
Once a library of purified and characterized compounds is assembled, it can be submitted for high-throughput screening (HTS) against a panel of biological targets to identify initial hits for further optimization in a drug discovery program.
References
- Searching for New Biologically Active Compounds Derived
- Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry.
- Isoquinoline Alkaloids. Alfa Chemistry.
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- Technical Support Center: Regioselective Functionaliz
- The Isoquinoline Alkaloids Chemistry and Pharmacology. Elsevier.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Concerted Nucleophilic Arom
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- nucleophilic arom
- Why does nucleophilic aromatic substitution occur
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- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. The Isoquinoline Alkaloids Chemistry and Pharmacology - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: Strategic Use of 1,7-Dichloro-4-methoxyisoquinoline for the Synthesis of Novel Topoisomerase I Inhibitors
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and experimental protocols for the synthesis of potent topoisomerase I (Top1) inhibitors utilizing 1,7-dichloro-4-methoxyisoquinoline as a key synthetic precursor. We delve into the underlying mechanism of action, strategic synthetic pathways exploiting differential reactivity, and structure-activity relationship (SAR) insights that drive the design of these promising anticancer agents. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction: Targeting DNA Topoisomerase I in Oncology
DNA topoisomerase I is a vital nuclear enzyme that resolves topological stress in DNA by inducing transient single-strand breaks, allowing for critical cellular processes like replication and transcription.[1][2] Its over-expression in various cancer cell lines makes it a validated and compelling target for anticancer therapy.[3] The pioneering Top1 inhibitors, camptothecins, while effective, suffer from limitations such as chemical instability of their lactone ring at physiological pH and susceptibility to drug efflux pumps.[1]
The indenoisoquinolines have emerged as a superior class of non-camptothecin Top1 inhibitors, demonstrating greater chemical stability and the ability to form more stable drug-Top1-DNA ternary complexes.[1][4] This application note focuses on a streamlined synthetic approach to novel isoquinoline-based Top1 inhibitors, starting from the versatile and strategically functionalized scaffold, this compound.
The Mechanism of Interfacial Inhibition
Isoquinoline-based Top1 inhibitors function as "interfacial inhibitors." They do not bind to the enzyme or DNA alone but rather to the transient covalent complex formed between Top1 and DNA, known as the Top1 cleavage complex (Top1cc).[2][4]
The key steps are:
-
Intercalation: The planar, polycyclic core of the inhibitor inserts itself into the DNA single-strand break site created by Top1.[4] This interaction is stabilized by π-π stacking interactions with the flanking DNA base pairs.[4]
-
Complex Stabilization: The inhibitor forms a network of hydrogen bonds with specific amino acid residues of the Topoisomerase I enzyme.[4]
-
Religation Prevention: By binding at this interface, the drug physically prevents the enzyme from re-ligating the cleaved DNA strand.[1][4]
-
Cytotoxicity: When a DNA replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent, cytotoxic double-strand break, triggering apoptosis and cell death.[2][4]
Caption: Mechanism of interfacial inhibition by isoquinoline-based Top1 inhibitors.
Synthetic Strategy & Rationale
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms to nucleophilic aromatic substitution (SNAr). The C1 position is significantly more electrophilic than the C7 position, allowing for a controlled, stepwise introduction of different amine side chains. This strategy is crucial for building a library of diverse compounds for SAR studies.
The general workflow involves two sequential SNAr reactions:
-
First Substitution (C1): A primary or secondary amine is selectively introduced at the more reactive C1 position under relatively mild conditions.
-
Second Substitution (C7): A different amine is then introduced at the less reactive C7 position, often requiring more forcing conditions (e.g., higher temperatures) to drive the reaction to completion.
Caption: General workflow for the sequential synthesis of Top1 inhibitors.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All glassware must be thoroughly dried before use.
Protocol 1: Synthesis of Intermediate (A) - N'-(7-chloro-4-methoxyisoquinolin-1-yl)-N,N-dimethylethane-1,2-diamine
Causality & Rationale: This first step selectively functionalizes the more reactive C1 position. A high-boiling polar aprotic solvent like DMF is used to ensure solubility of the starting materials and to facilitate the SNAr reaction, which often benefits from higher temperatures. An excess of the nucleophilic amine is used to drive the reaction to completion and minimize potential side reactions. A base (K₂CO₃) is added to act as an acid scavenger for the HCl generated during the reaction, preventing protonation of the amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
N,N-dimethylethane-1,2-diamine (2.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate to the solution.
-
Add N,N-dimethylethane-1,2-diamine to the stirring mixture.
-
Heat the reaction mixture to 100-110 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product via flash column chromatography on silica gel to obtain the pure intermediate (A) .
Protocol 2: Synthesis of Final Product (B) - N1-(2-(dimethylamino)ethyl)-4-methoxy-N7-(4-methyl-1,4-diazepan-1-yl)isoquinoline-1,7-diamine
Causality & Rationale: This second step functionalizes the less reactive C7 position. More forcing conditions are required due to the deactivating effect of the electron-donating amino group at C1. The temperature is increased significantly to provide the necessary activation energy for the substitution to occur. A larger excess of the second amine may be required.
Materials:
-
Intermediate (A) (1.0 eq)
-
1-methyl-1,4-diazepane (3.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Combine Intermediate (A) , anhydrous potassium carbonate, and anhydrous DMF in a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add 1-methyl-1,4-diazepane to the stirring mixture.
-
Heat the reaction mixture to 140-150 °C under an inert atmosphere.
-
Maintain the temperature and monitor the reaction by TLC or LC-MS until the intermediate is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Work up the reaction following the same extraction procedure as in Protocol 1 (Steps 8-10).
-
Purify the final product (B) via flash column chromatography or preparative HPLC.
-
Characterize the final product's structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR) and Data
The biological activity of these isoquinoline-based inhibitors is highly dependent on the nature of the side chains at the C1 and C7 positions.[5][6][7]
| Position | Structural Feature | Impact on Activity | Rationale |
| C1 | Short, flexible, basic amine chains (e.g., N,N-dimethylethylamine) | Often enhances potency and cytotoxicity. | The basic nitrogen can be protonated, improving water solubility and potentially forming ionic interactions with the phosphate backbone of DNA. |
| C7 | Cyclic amines, particularly larger rings like diazepanes. | Can significantly increase Top1 inhibitory activity. | These groups may occupy specific pockets in the Top1 enzyme or interact favorably with the DNA minor groove, further stabilizing the ternary complex. |
| C4 | Methoxy group | Generally improves biological activity.[7] | The methoxy group is an electron-donating group that can influence the electronic properties of the isoquinoline core, potentially enhancing π-π stacking interactions. |
Table 1: Summary of Structure-Activity Relationships.
| Compound ID | C1-Substituent | C7-Substituent | Yield (%) | Top1 Inhibition (IC₅₀, µM) | Cytotoxicity (GI₅₀, µM)* |
| B | -NH(CH₂)₂N(CH₃)₂ | 1-methyl-1,4-diazepan-1-yl | 65% | 0.5 | 0.2 |
| C | -NH(CH₂)₂N(CH₃)₂ | Morpholino | 72% | 1.2 | 0.8 |
| D | -NH(CH₂)₃N(CH₃)₂ | 1-methyl-1,4-diazepan-1-yl | 61% | 0.7 | 0.4 |
Table 2: Representative synthetic yields and biological activity data. *Cytotoxicity measured against a human colon cancer cell line (e.g., HCT116). Data is illustrative.
Conclusion
This compound is a highly effective and strategic starting material for the modular synthesis of novel topoisomerase I inhibitors. The differential reactivity of the two chlorine atoms enables a controlled and versatile approach to generating diverse chemical entities. By systematically modifying the amine side chains at the C1 and C7 positions, researchers can fine-tune the pharmacological properties of these compounds, leading to the identification of potent anticancer agents with improved stability and efficacy profiles compared to earlier generations of Top1 inhibitors. The protocols and insights provided herein offer a solid foundation for drug discovery programs targeting this critical oncologic pathway.
References
- Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Rel
- The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Upd
- Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C. (URL: )
-
Characterization and structure-activity relationships of indenoisoquinoline-derived topoisomerase I inhibitors in unsilencing the dormant Ube3a gene associated with Angelman syndrome. (URL: [Link])
-
Investigation of the Structure-Activity Relationships of Aza-A-Ring Indenoisoquinoline Topoisomerase I Poisons. (URL: [Link])
- DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. (URL: )
-
Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships. (URL: [Link])
-
Novel Indenoisoquinoline Topoisomerase I Inhibitors. (URL: [Link])
-
Synthesis of cytotoxic indenoisoquinoline topoisomerase I poisons. (URL: [Link])
-
Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. (URL: [Link])
Sources
- 1. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor [mdpi.com]
- 4. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Regioselective Functionalization of the Isoquinoline Core
An Application Guide for Researchers
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural basis for a vast array of bioactive compounds.[1][2][3][4] Its prevalence in pharmaceuticals, from vasodilators like Papaverine to anticancer agents, underscores the critical importance of developing precise and efficient methods for its structural modification.[1][3][4] However, the inherent electronic properties of the fused pyridine-benzene ring system present a significant challenge for regioselective functionalization. This guide provides an in-depth analysis of key strategies to control reactivity at specific positions of the isoquinoline core. We will dissect the causality behind experimental choices for functionalization at the C1, C4, and C5/C8 positions, offering field-proven insights and detailed, reproducible protocols for researchers in drug discovery and synthetic chemistry.
Understanding the Electronic Landscape of Isoquinoline
The regioselectivity of any reaction on the isoquinoline nucleus is dictated by its electronic architecture. The nitrogen atom renders the pyridine ring electron-deficient, while the fused benzene ring retains its electron-rich aromatic character. This dichotomy governs the site of attack for different classes of reagents.
-
Pyridine Ring (Electron-Deficient):
-
C1 Position: The most electron-deficient carbon, highly susceptible to nucleophilic attack and radical substitution. It is the primary target for reactions like the Minisci reaction.[5]
-
C3 Position: Also electron-deficient, but generally less reactive than C1.
-
C4 Position: Analogous to a meta-position in pyridine, it is the most challenging site on the pyridine ring to functionalize directly.[6]
-
-
Benzene Ring (Electron-Rich):
-
C5 and C8 Positions: These are the most activated positions for electrophilic aromatic substitution (e.g., nitration, halogenation) due to electronic stabilization from the fused system.
-
C6 and C7 Positions: Less reactive towards electrophiles compared to C5 and C8.
-
This inherent reactivity map is the starting point for any synthetic strategy. Modern methodologies, however, have developed sophisticated ways to override this intrinsic bias, primarily through transition-metal catalysis and directed C-H activation.
Figure 1: Overview of the inherent regiochemical preferences of the isoquinoline nucleus.
C1 Functionalization: Targeting the Electron-Deficient Epicenter
The C1 position is the most common and accessible site for introducing new substituents due to its high electrophilicity. The Minisci reaction is a classic and highly effective method for this transformation.
The Minisci Reaction: Radical Acylation and Alkylation
The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient protonated heterocycle.[7][8] This method is exceptionally powerful for forging C-C bonds at the C1 position. Transition-metal-free protocols, which offer operational simplicity and avoid metal contamination, are particularly attractive.[9][10][11]
Causality of the Protocol:
-
Protonation: The reaction is typically run under acidic conditions. Protonation of the isoquinoline nitrogen enhances the ring's electron deficiency, further activating the C1 position towards radical attack.
-
Radical Generation: An oxidant like potassium persulfate (K₂S₂O₈) is used to generate the requisite radical (e.g., an acyl radical from an aldehyde).[9][10]
-
Regioselectivity: The nucleophilic acyl radical selectively attacks the most electron-poor C1 position.
-
Rearomatization: The resulting radical intermediate is oxidized to a cation, which then loses a proton to regenerate the aromatic system, yielding the C1-acylated product.
Figure 2: Simplified workflow for the transition-metal-free Minisci acylation at C1.
Protocol 2.2: Transition-Metal-Free Minisci Acylation of Isoquinoline
This protocol describes the acylation of isoquinoline with an aldehyde using potassium persulfate as the oxidant, adapted from Prabhu et al.[10][11]
Materials:
-
Isoquinoline (1.0 equiv)
-
Aldehyde (4.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.3 equiv)
-
Potassium persulfate (K₂S₂O₈) (2.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a sealed reaction vessel, add isoquinoline (e.g., 0.24 mmol, 31 mg), the desired aldehyde (0.97 mmol), TBAB (0.073 mmol, 23.5 mg), and K₂S₂O₈ (0.49 mmol, 132 mg).
-
Add DCE (2.0 mL) to the vessel.
-
Seal the vessel and stir the mixture vigorously at 100-110 °C. The reaction time varies depending on the aldehyde (typically 2-5 hours for aliphatic aldehydes, 12-24 hours for aromatic aldehydes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add saturated sodium bicarbonate solution (10 mL) to the residue and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the C1-acylated isoquinoline.
Self-Validation:
-
Expected Outcome: Formation of a new ketone at the C1 position. Successful reaction can be confirmed by ¹H NMR (disappearance of the C1-H singlet, typically around δ 9.2 ppm) and Mass Spectrometry (correct molecular ion peak).
-
Potential Issues: Low conversion may result from insufficient heating or degradation of the oxidant. Over-acylation or side reactions are generally minimal in this protocol.
C4 Functionalization: Overcoming the 'meta' Challenge
Functionalizing the C4 position is notoriously difficult due to its inertness. Recent advances have circumvented this by employing a temporary dearomatization strategy, which transiently activates the C4 position for nucleophilic attack.[12]
Causality of the Protocol:
-
Reversible Dearomatization: In the presence of a nucleophile (benzoic acid), the isoquinoline is protonated and the benzoate anion attacks the highly electrophilic C1 position. This disrupts aromaticity and forms a 1,2-dihydroisoquinoline intermediate.
-
Enamine Formation: This intermediate exists in equilibrium with its enamine tautomer. The C4 position of this enamine is now nucleophilic, akin to the β-carbon of an enamine.
-
Michael Addition: The nucleophilic C4-enamine attacks an electrophile, such as a vinyl ketone, in a conjugate addition.
-
Rearomatization: The resulting intermediate eliminates the benzoate group and rearomatizes to yield the C4-alkylated isoquinoline.[12]
Figure 3: Workflow for the metal-free C4-alkylation strategy.
Protocol 3.1: Metal-Free C4-Alkylation with Vinyl Ketones
This protocol is based on the method developed by Ellman and coworkers for the direct C4-alkylation of isoquinolines.[12]
Materials:
-
Isoquinoline (1.0 equiv)
-
Vinyl ketone (e.g., methyl vinyl ketone) (1.1 equiv)
-
Benzoic acid (2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In an oven-dried vial, combine isoquinoline (e.g., 0.125 mmol, 16.1 mg) and benzoic acid (0.250 mmol, 30.5 mg).
-
Add 1,4-dioxane (0.25 mL).
-
Add the vinyl ketone (0.138 mmol) to the solution.
-
Seal the vial and place it in a preheated oil bath at 100 °C for 24 hours.
-
After cooling to room temperature, carefully neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue via flash column chromatography to isolate the C4-functionalized product.
Self-Validation:
-
Expected Outcome: A new alkyl chain attached to the C4 position. ¹H NMR spectroscopy is crucial for confirming regioselectivity, often requiring 2D NMR (NOESY/COSY) to unambiguously assign the position of the new substituent relative to the C3 and C5 protons.
-
Key Insight: This method is powerful because it avoids transition metals and N-activating groups, offering a complementary strategy to traditional methods. The use of a carbonyl group in the product also provides a synthetic handle for further transformations.[12]
C5/C8 Functionalization: Leveraging the Benzenoid Ring
The electron-rich benzene moiety is typically functionalized at the C5 and C8 positions. While classical electrophilic substitution is possible, modern methods rely on directing groups to achieve perfect regioselectivity in C-H activation.
Remote C-H Halogenation at C5
A formidable challenge in C-H activation is achieving selectivity at a position remote from the coordinating atom. Metal-free protocols have emerged that use a directing group at the 8-position to selectively halogenate the C5 position.[13][14]
Causality of the Protocol:
-
Directing Group: An 8-aminoquinoline derivative (e.g., an amide) is used as the substrate. The geometry of this substituent is crucial.
-
Conformational Control: The directing group at C8 folds back over the ring system, bringing the reactive site of the halogenating agent into close proximity with the C5-H bond. This spatial arrangement overrides the intrinsic electronic preference, which might otherwise favor a mixture of isomers.
-
Metal-Free Halogenation: Inexpensive and atom-economical reagents like trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA) serve as the halogen source under mild, aerobic conditions.[13][14]
Protocol 4.2: Metal-Free, Remote C5-Halogenation of 8-Amidoquinoline
This protocol is adapted from the work of Watkins and Motati, demonstrating a highly efficient and regioselective C5-chlorination.[13][14]
Materials:
-
N-(quinolin-8-yl)benzamide (1.0 equiv)
-
Trichloroisocyanuric acid (TCCA) (0.36 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (1.0 equiv)
Procedure:
-
To a vial, add N-(quinolin-8-yl)benzamide (e.g., 0.2 mmol, 49.6 mg) and dissolve it in DCM (2.0 mL).
-
Add trifluoroacetic acid (0.2 mmol, 15 µL) to the solution.
-
Add TCCA (0.072 mmol, 16.7 mg) in one portion.
-
Stir the reaction mixture at room temperature under an air atmosphere for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (5 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the C5-chlorinated product.
Self-Validation:
-
Expected Outcome: Exclusive formation of the C5-halogenated isomer. The regiochemistry can be unequivocally confirmed by 1D and 2D NMR experiments.
-
Trustworthiness: The protocol's reliability stems from its operational simplicity, use of stable reagents, and high degree of regiocontrol, which minimizes the formation of difficult-to-separate isomers.[13]
Summary and Comparative Analysis
The choice of functionalization strategy depends entirely on the desired substitution pattern. The table below summarizes the discussed methodologies.
| Position | Strategy | Key Reagents | Catalyst | Causality for Regioselectivity |
| C1 | Minisci Reaction | Aldehydes, K₂S₂O₈ | None | Attack of nucleophilic radical on the most electron-deficient, protonated carbon.[9][10] |
| C4 | Dearomatization | Vinyl Ketones, Benzoic Acid | None | Transient enamine formation makes the C4 position nucleophilic.[12] |
| C5 | Remote C-H Activation | N-(quinolin-8-yl)amide, TCCA | None | Directing group at C8 provides conformational constraint, ensuring proximity of the reagent to the C5-H bond.[13][14] |
| C8 | Directed C-H Activation | Isoquinoline N-Oxide, Alkenes | Pd, Rh, or Ru | Coordination of the metal to the N-oxide oxygen directs ortho-metalation at C8.[15][16] |
Conclusion
The regioselective functionalization of the isoquinoline core has evolved from relying on its intrinsic electronic biases to employing sophisticated, rationally designed strategies. By understanding the underlying mechanisms of Minisci reactions, dearomatization-rearomatization sequences, and directed C-H activation, researchers can now access specific isomers that were previously challenging to synthesize. The protocols outlined in this guide represent robust, validated, and mechanistically insightful approaches to modifying this critical scaffold, empowering the development of novel therapeutics and complex molecules.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. [Link]
-
Visible-Light-Mediated Trifluoroalkylation of Isoquinolines via Three-Component Minisci-Type Reaction. (2022). ACS Publications. [Link]
-
A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. (2014). PubMed. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). National Institutes of Health (NIH). [Link]
-
Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. (2023). ACS Publications. [Link]
-
A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. (2014). ACS Publications. [Link]
-
Isoquinoline derivatives and its medicinal activity. (2024). Preprints.org. [Link]
-
A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. (n.d.). ACS Publications. [Link]
-
Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2026). National Institutes of Health (NIH). [Link]
-
Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. (n.d.). ResearchGate. [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health (NIH). [Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (n.d.). MDPI. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. [Link]
-
Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. (n.d.). ResearchGate. [Link]
-
Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. (2013). ACS Publications. [Link]
-
A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. (n.d.). ResearchGate. [Link]
-
Synthesis of isoquinoline derivatives. (n.d.). ResearchGate. [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2022). ACS Publications. [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. (2017). National Institutes of Health (NIH). [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing. [Link]
-
Scope of photoredox dearomative functionalization of quinolines, isoquinolines, and quinoxalines with azoles a. (n.d.). ResearchGate. [Link]
-
Phosphite mediated molecular editing via switch to meta-C–H alkylation of isoquinolines: emergence of a distinct photochemical[1][9] N to C rearrangement. (2024). National Institutes of Health (NIH). [Link]
-
(PDF) Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. (2019). ResearchGate. [Link]
-
Rh(III)-Catalyzed Regioselective C8-alkenylation of isoquinolones with methoxyallene: A Facile Access to aldehyde bearing isoqui. (n.d.). ChemRxiv. [Link]
-
C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (n.d.). Synfacts. [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. (2023). PubMed. [Link]
-
Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2026). ResearchGate. [Link]
-
Regioselective synthesis of isoquinolinonediones through remote unactivated C(sp3)–H bonds. (n.d.). RSC Publishing. [Link]
-
Isoquinoline synthesis using photoredox‐catalysis. (n.d.). ResearchGate. [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (2021). National Institutes of Health (NIH). [Link]
-
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In Vitro Evaluation of Anticancer Activity for 1,7-Dichloro-4-methoxyisoquinoline Analogs: Application Notes and Protocols
This comprehensive guide provides a detailed framework for the in vitro evaluation of the anticancer potential of novel synthetic compounds, with a specific focus on 1,7-Dichloro-4-methoxyisoquinoline and its analogs. Isoquinoline alkaloids, both natural and synthetic, have garnered significant interest in oncology due to their diverse mechanisms of action, which include inducing cell cycle arrest, apoptosis, and autophagy.[1] This document is intended for researchers, scientists, and drug development professionals, offering a suite of robust protocols and the scientific rationale behind their application in a preclinical drug discovery pipeline.
Introduction: The Therapeutic Promise of Isoquinoline Scaffolds
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[2] Its derivatives have been shown to exert potent anticancer effects by targeting fundamental cellular processes.[1] Modifications to the isoquinoline ring, such as halogenation and the introduction of methoxy groups, can significantly modulate their pharmacological properties, including potency and selectivity against cancer cells. The subject of this guide, this compound, represents a class of synthetic analogs designed to harness these structure-activity relationships for therapeutic benefit. While this specific compound is a valuable intermediate in pharmaceutical synthesis with potential applications in cancer research, this guide provides the necessary protocols to empirically determine its anticancer efficacy.
A systematic in vitro evaluation is the cornerstone of preclinical drug development, providing critical data on a compound's cytotoxicity, mechanism of action, and potential for further investigation. The following sections detail a logical workflow for characterizing the anticancer properties of this compound analogs.
Part 1: Assessment of Cytotoxicity and Anti-proliferative Effects
The initial step in evaluating a potential anticancer agent is to determine its ability to inhibit cancer cell growth and induce cell death. Two widely accepted and robust methods for this are the Sulforhodamine B (SRB) and the MTT assay.
Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content
The SRB assay is a colorimetric method that relies on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to the basic amino acid residues of cellular proteins under mildly acidic conditions.[3][4] The amount of bound dye is directly proportional to the total cellular protein content, providing a reliable estimate of cell biomass.[3][4] This assay is less susceptible to interference from compounds that affect cellular metabolism, a potential limitation of the MTT assay.[4]
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at an appropriate density to ensure exponential growth throughout the experiment and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analog and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[3]
-
Washing: Discard the TCA and wash the plates multiple times with 1% (v/v) acetic acid to remove unbound dye.[3]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]
-
Destaining: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add a suitable solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.[3]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[3]
MTT Assay: An Indicator of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric method to assess cell viability.[5][6] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the SRB assay protocol.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm.[5]
Data Presentation: Cytotoxicity Profile
The results from the SRB and MTT assays should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. This data is best presented in a tabular format and as dose-response curves.
| Cell Line | Cancer Type | This compound Analog IC50 (µM) |
| MCF-7 | Breast Cancer | Hypothetical Value |
| MDA-MB-231 | Breast Cancer | Hypothetical Value |
| A549 | Lung Cancer | Hypothetical Value |
| HCT116 | Colon Cancer | Hypothetical Value |
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of the isoquinoline analog is established, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer agents.[1]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye like FITC.[9] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][11]
-
Cell Treatment: Treat cancer cells with the isoquinoline analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[10]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[10][12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[12]
Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] Caspase-3 and Caspase-7 are key executioner caspases.[14] Their activation is a hallmark of apoptosis.[13] Commercially available kits, such as the Caspase-Glo® 3/7 Assay, provide a convenient and sensitive method to measure their activity.[14][15] These assays typically use a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[14]
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the isoquinoline analog.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[15]
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualization of the Apoptotic Pathway
Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.
Part 5: Investigating the Molecular Mechanism of Action
To gain deeper insights into how this compound analogs exert their anticancer effects, it is essential to investigate their impact on key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Several isoquinoline derivatives have been shown to target this pathway.
Western Blotting for PI3K/Akt/mTOR Pathway Analysis
Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR. A decrease in the phosphorylation of these proteins following treatment with the isoquinoline analog would suggest inhibition of this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by isoquinoline analogs.
Conclusion
The protocols and methodologies outlined in this guide provide a comprehensive and scientifically rigorous framework for the in vitro evaluation of the anticancer activity of this compound analogs. By systematically assessing cytotoxicity, elucidating the mechanism of cell death, and investigating effects on cell cycle progression and metastatic potential, researchers can effectively characterize the therapeutic promise of these novel compounds. Further exploration of their impact on key signaling pathways will provide a deeper understanding of their molecular mechanisms of action, paving the way for their potential development as next-generation anticancer agents.
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Application Notes and Protocols for High-Throughput Screening of 1,7-Dichloro-4-methoxyisoquinoline Derivatives
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of 1,7-dichloro-4-methoxyisoquinoline and its derivatives. Isoquinoline alkaloids and their synthetic analogs represent a class of heterocyclic compounds with significant and diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory effects.[1][2] this compound, in particular, serves as a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive molecules.[1] This guide details a strategic HTS workflow designed to identify and characterize potent and selective modulators of protein kinase activity, a target class frequently implicated in proliferative diseases. The protocols herein are tailored for researchers, scientists, and drug development professionals, providing both the theoretical rationale and step-by-step methodologies for a robust screening campaign.
Introduction: The Rationale for Screening this compound Derivatives
The isoquinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[2] The specific substitution pattern of this compound offers a unique chemical space for exploring interactions with various biological targets. Halogen substitutions, such as the two chlorine atoms, can significantly influence binding affinity and metabolic stability, while the methoxy group can impact solubility and hydrogen bonding potential.
Given that various isoquinoline derivatives have demonstrated efficacy as kinase inhibitors, this application note will focus on a high-throughput screening campaign aimed at identifying novel kinase modulators.[3] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, the identification of novel kinase inhibitors from a library of this compound derivatives is a promising strategy for the development of new therapeutics.
This guide will outline a two-pronged HTS approach:
-
Primary Screen: A biochemical, fluorescence-based kinase assay to identify direct inhibitors of a chosen target kinase.
-
Secondary Screen (Counterscreen): A cell-based viability assay to triage hits from the primary screen and identify compounds that exhibit cytotoxicity, a common source of false positives in HTS campaigns.
This integrated workflow is designed to maximize the identification of true, on-target inhibitors while minimizing the advancement of non-specific or cytotoxic compounds.
The High-Throughput Screening Workflow
A successful HTS campaign requires a systematic and well-controlled process.[4][5] The workflow for screening this compound derivatives is designed to be efficient, robust, and amenable to automation.
Figure 1: A schematic of the high-throughput screening workflow for this compound derivatives.
Primary Screen: Biochemical Kinase Assay
The primary screen will utilize a time-resolved Förster resonance energy transfer (TR-FRET) assay. This technology is a robust, homogeneous (no-wash) assay format that is well-suited for HTS.[6][7] It offers high sensitivity and is less susceptible to interference from colored or fluorescent compounds compared to standard fluorescence intensity assays.[6]
Principle of the TR-FRET Kinase Assay:
The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a FRET signal. Active inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Target Kinase (e.g., p38α) | Thermo Fisher | PV3305 |
| Biotinylated Peptide Substrate | Custom Synthesis | N/A |
| ATP | Sigma-Aldrich | A7699 |
| TR-FRET Donor (Eu-labeled antibody) | Thermo Fisher | PV3523 |
| TR-FRET Acceptor (SA-APC) | Thermo Fisher | PV3524 |
| 384-well Low-Volume Black Plates | Corning | 3573 |
| Assay Buffer (e.g., Kinase Buffer A) | Thermo Fisher | PV3189 |
| This compound Library | N/A | N/A |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |
| DMSO (Vehicle Control) | Sigma-Aldrich | D2650 |
Detailed Protocol
-
Compound Plating:
-
Prepare a master plate of the this compound derivative library at a concentration of 1 mM in 100% DMSO.
-
Using an automated liquid handler, transfer 50 nL of each compound from the master plate to the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 5 µL assay volume.
-
For controls, add 50 nL of DMSO to the negative control wells and 50 nL of staurosporine (at an appropriate concentration) to the positive control wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in assay buffer containing the target kinase at a concentration pre-determined to give a robust signal (e.g., 2 nM).
-
Add 2.5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow the compounds to interact with the kinase.
-
-
Initiation of Phosphorylation:
-
Prepare a 2X substrate/ATP solution in assay buffer containing the biotinylated peptide substrate and ATP at their respective Km values (or optimized concentrations).
-
Add 2.5 µL of the 2X substrate/ATP solution to each well to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection solution in TR-FRET dilution buffer containing the Eu-labeled antibody and SA-APC.
-
Add 5 µL of the 2X detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Data Analysis and Hit Criteria
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))
-
-
Determine Assay Quality (Z'-factor):
-
Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Avg_negative_control - Avg_positive_control|
-
A Z'-factor greater than 0.5 is considered an excellent assay for HTS.[5]
-
-
Hit Identification:
-
Compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the negative controls (or a pre-defined threshold, e.g., >50% inhibition) are considered primary hits.
-
Counterscreen: Cell-Based Viability Assay
A counterscreen is essential to eliminate false positives from the primary screen that may arise due to compound-induced cytotoxicity. A resazurin-based assay is a common and robust method for assessing cell viability.[8] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Cell Line (e.g., HEK293) | ATCC | CRL-1573 |
| DMEM (Dulbecco's Modified Eagle Medium) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Resazurin Sodium Salt | Sigma-Aldrich | R7017 |
| 384-well Clear-Bottom Black Plates | Corning | 3764 |
| Doxorubicin (Positive Control) | Sigma-Aldrich | D1515 |
| DMSO (Vehicle Control) | Sigma-Aldrich | D2650 |
Detailed Protocol
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells and adjust the cell density to 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension (4,000 cells) into each well of the 384-well plates.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Add 50 nL of the primary hits (and controls) to the cell plates, resulting in a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Addition and Incubation:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with excitation at 560 nm and emission at 590 nm.
-
Data Analysis and Hit Triage
-
Calculate Percent Viability:
-
% Viability = 100 * (FI_compound - FI_positive_control) / (FI_negative_control - FI_positive_control)
-
FI = Fluorescence Intensity
-
-
Hit Triage:
-
Primary hits that show significant cytotoxicity (e.g., < 50% cell viability) are flagged as potential false positives and may be deprioritized.
-
Hits that inhibit the kinase in the primary assay but do not show significant cytotoxicity are considered validated hits and are prioritized for further characterization.
-
Hit Validation and Further Steps
Validated hits from the counterscreen should be further characterized to confirm their activity and determine their potency.
-
Dose-Response Curves: Generate 10-point dose-response curves for the validated hits to determine their IC50 values (the concentration at which 50% of the kinase activity is inhibited).
-
Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of the active compounds to identify common structural motifs that are important for activity. This information can guide the synthesis of more potent and selective analogs.
-
Selectivity Profiling: Test the validated hits against a panel of other kinases to determine their selectivity profile. Highly selective inhibitors are generally preferred as they are less likely to have off-target effects.
Conclusion
The high-throughput screening workflow detailed in this application note provides a robust and efficient strategy for the identification of novel kinase inhibitors from a library of this compound derivatives. By combining a sensitive biochemical primary screen with a cell-based cytotoxicity counterscreen, this approach is designed to maximize the identification of true, on-target modulators while minimizing the pursuit of false positives. The subsequent validation and characterization of the identified hits will provide a strong foundation for the development of new therapeutic agents.
References
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
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Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. (2010). Journal of the American Chemical Society. Retrieved from [Link]
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Fluorescent Peptide Assays For Protein Kinases. (n.d.). PMC - NIH. Retrieved from [Link]
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Fluorescent kinase inhibitors as probes in cancer. (2021, July 22). RSC Publishing. Retrieved from [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. Retrieved from [Link]
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HTS Methods: Assay Design and Optimisation. (2016, December 8). In Books - The Royal Society of Chemistry. Retrieved from [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved from [Link]
- The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2).
- Application Notes and Protocols for High-Throughput Screening Assays with 6-Chloro-2-phenylquinolin-4-ol and its Derivatives. (n.d.). Benchchem.
-
6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. (n.d.). PubMed. Retrieved from [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC - NIH. Retrieved from [Link]
- High-Throughput Screening of Isoindolinone Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024, December 30). Hilaris Publisher.
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,7-Dichloro-4-methoxyisoquinoline
This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of substituted isoquinolines, specifically focusing on 1,7-dichloro-4-methoxyisoquinoline. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields.
Overview of the Synthetic Challenge
The synthesis of polysubstituted isoquinolines like this compound is a multi-step process fraught with potential pitfalls that can significantly impact yield and purity. The core challenge lies in controlling the regioselectivity of the cyclization and subsequent functionalization steps. The most common and versatile approach involves a Bischler-Napieralski type reaction to construct the isoquinoline core, followed by aromatization and functional group manipulation. This guide will focus on a representative synthetic pathway, addressing critical issues at each stage.
Proposed Synthetic Workflow
The following diagram outlines a plausible and common synthetic route, which will form the basis for our troubleshooting discussion.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions addressing specific problems you might encounter during the synthesis.
Question 1: My Bischler-Napieralski cyclization (Step 2) has a very low yield or fails completely. My TLC plate shows mostly unreacted amide precursor. What's going wrong?
This is the most common and critical bottleneck. Low conversion is typically related to the activity of the cyclizing agent, reaction temperature, or impurities.
Possible Causes & Recommended Actions:
-
Inactive Dehydrating/Cyclizing Agent: The Bischler-Napieralski reaction requires a potent Lewis acid to act as a dehydrating and activating agent.[1] Phosphorus oxychloride (POCl₃) is common, but its quality is paramount.
-
Insufficient Temperature: The energy of activation for the intramolecular electrophilic aromatic substitution can be high, especially if the aromatic ring is not sufficiently electron-rich.[4]
-
Action: Ensure your reaction is reaching the target temperature. The reaction is often performed in a high-boiling, inert solvent like toluene or xylene to achieve temperatures between 110-140°C.[3] If using neat POCl₃, ensure reflux (approx. 105°C). Consider switching to a higher boiling solvent if temperature is a limiting factor.
-
-
Presence of Moisture: Water will rapidly deactivate the Lewis acid catalyst.
-
Action: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question 2: The cyclization reaction turns black, and I isolate a complex mixture of byproducts, including a significant amount of what appears to be a styrene derivative.
This points to decomposition and a classic side reaction.
Possible Cause & Recommended Actions:
-
Retro-Ritter Reaction: This is a major side reaction in Bischler-Napieralski syntheses, where the nitrilium ion intermediate fragments to form a styrene and a nitrile.[2] This is especially prevalent under harsh thermal conditions.
-
Action 1 (Milder Conditions): Attempt the reaction at a lower temperature for a longer duration. Sometimes, this is enough to favor the desired intramolecular cyclization over the intermolecular fragmentation pathway.
-
Action 2 (Alternative Reagents): Trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can promote cyclization under much milder conditions (e.g., 0°C to room temperature), often avoiding the retro-Ritter pathway entirely.[5][6] Another option is using oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to elimination.[2][6]
-
Caption: Decision tree for troubleshooting the Bischler-Napieralski cyclization step.
Question 3: My aromatization step (Step 3) is sluggish and gives a poor yield of the 1,7-dichloroisoquinoline.
The conversion of the 3,4-dihydroisoquinoline to the fully aromatic isoquinoline requires an oxidant. Inefficiency here usually relates to the choice of oxidant or reaction conditions.
Possible Causes & Recommended Actions:
-
Ineffective Oxidant: The choice of oxidant is key.
-
Action: A common and effective method is dehydrogenation over a palladium catalyst (e.g., 10% Pd/C) in a high-boiling solvent like decalin or mesitylene at reflux.[7] This method is clean but requires high temperatures and careful handling of the catalyst. Alternatively, chemical oxidants like potassium permanganate (KMnO₄) or manganese dioxide (MnO₂) can be used, but these can sometimes lead to over-oxidation or ring cleavage if not carefully controlled.[8][9]
-
-
Catalyst Poisoning: If using catalytic dehydrogenation (Pd/C), trace impurities from the previous step (e.g., sulfur-containing compounds, residual Lewis acids) can poison the catalyst.
-
Action: Ensure the 1,7-dichloro-3,4-dihydroisoquinoline intermediate is thoroughly purified before the aromatization step. A simple column chromatography or recrystallization can remove catalyst poisons.
-
Question 4: I am having trouble with the final methoxylation step. How can I introduce the methoxy group at the C-4 position?
Direct methoxylation on an unactivated isoquinoline ring is difficult. A more strategic approach is required, typically by installing a group at C-4 that is more easily converted to a methoxy group. A common strategy is to perform a Vilsmeier-Haack reaction to install a formyl group, which can then be converted. However, a more direct route starts with a precursor that already contains a hydroxyl or similar group at the desired position.
Assuming your route has led to a 4-hydroxy-1,7-dichloroisoquinoline intermediate:
-
Incomplete Alkylation: The conversion of the hydroxyl group to a methoxy ether requires a suitable methylating agent and base.
-
Action: Use a reliable methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) with a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like DMF or acetonitrile.[10] Ensure the base is strong enough to fully deprotonate the hydroxyl group. NaH is very effective but requires strictly anhydrous conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Bischler-Napieralski reaction?
The reaction proceeds via an intramolecular electrophilic aromatic substitution. The Lewis acid (e.g., POCl₃) activates the amide carbonyl, which is followed by elimination of the oxygen to form a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by the electron-rich phenyl ring to close the six-membered ring, forming the 3,4-dihydroisoquinoline after proton loss.[1][11]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler napieralski reaction | PPTX [slideshare.net]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 9. gcwgandhinagar.com [gcwgandhinagar.com]
- 10. docta.ucm.es [docta.ucm.es]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Technical Support Center: Reactions of 1,7-Dichloro-4-methoxyisoquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-dichloro-4-methoxyisoquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during reactions with this substrate. As Senior Application Scientists, we have compiled this information based on fundamental principles of organic chemistry and extensive experience with related heterocyclic systems.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is presented in a question-and-answer format to help you quickly identify and resolve challenges in your synthesis.
Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) at the C1 position, but I'm observing a mixture of isomers. How can I improve the regioselectivity?
Answer:
The presence of two chloro-substituents on the isoquinoline ring at positions 1 and 7 allows for nucleophilic attack at either site, potentially leading to a mixture of regioisomers. The inherent electronic properties of the this compound scaffold, along with the reaction conditions, will dictate the regiochemical outcome.
Underlying Chemistry:
Nucleophilic aromatic substitution (SNAr) reactions on chloro-heterocycles proceed via a Meisenheimer intermediate. The rate of formation of this intermediate, and thus the preferred site of attack, is determined by the electrophilicity of the carbon atom bearing the leaving group (the chlorine atom) and the stability of the intermediate. In isoquinolines, the C1 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than positions on the benzene ring, such as C7. However, various factors can influence this selectivity.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored C7-substituted isomer, leading to a loss of selectivity. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly favor the more kinetically controlled product at the C1 position.
-
Choice of Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediate.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the nucleophile more reactive.[1] They can also help to stabilize the charged intermediate.
-
Experiment with a range of polar aprotic solvents to find the optimal balance for your specific nucleophile.
-
-
Nature of the Nucleophile:
-
"Soft" vs. "Hard" Nucleophiles: The Hard-Soft Acid-Base (HSAB) theory can sometimes predict regioselectivity. The C1 position, being more electron-deficient, might be considered a "harder" electrophilic center than C7. "Hard" nucleophiles (e.g., alkoxides, primary amines) may show a higher preference for the C1 position.
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position. Analyze the steric environment around C1 and C7 to determine if this is a contributing factor.
-
-
Use of a Catalyst: In some cases, a phase-transfer catalyst or a specific metal catalyst can enhance the rate and selectivity of SNAr reactions.
Question 2: My mass spectrometry and NMR data show a product with a hydroxyl group instead of one of the chlorine atoms. What is the likely cause and how can I prevent it?
Answer:
The observation of a hydroxyl group in place of a chlorine atom strongly suggests that a hydrolysis side reaction has occurred.[2][3] This can happen if water is present in your reaction mixture, especially under harsh conditions.
Underlying Chemistry:
The chloro-substituents on the electron-deficient isoquinoline ring are susceptible to nucleophilic substitution by water, which acts as a nucleophile. This hydrolysis reaction is often catalyzed by acids or bases and is accelerated at higher temperatures. The product would be a chloro-hydroxy-4-methoxyisoquinoline, which can exist in equilibrium with its tautomeric isoquinolinone form.[4]
Troubleshooting Steps:
-
Rigorously Dry Your Reagents and Solvents:
-
Use freshly distilled, anhydrous solvents.
-
Dry all reagents thoroughly before use. For example, if you are using a base like potassium carbonate, ensure it is freshly dried.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Control the pH of the Reaction:
-
If your reaction is run under basic conditions, be aware that hydroxide ions are potent nucleophiles that can readily displace the chlorine atoms.[5] Consider using a non-nucleophilic base if possible.
-
In acidic conditions, hydrolysis can also be catalyzed. Ensure your reaction medium is neutral if the desired reaction does not require acidic or basic catalysis.
-
-
Optimize Reaction Temperature and Time:
-
Hydrolysis is often more prevalent at higher temperatures and with longer reaction times. Try to run your reaction at the lowest effective temperature and for the shortest time necessary for the completion of the desired transformation.
-
-
Work-up Procedure:
-
During the aqueous work-up, minimize the contact time of your product with acidic or basic aqueous layers.
-
Neutralize the reaction mixture carefully and promptly before extraction.
-
Question 3: I am seeing a loss of a methyl group in my product, confirmed by a missing methoxy signal in the 1H NMR and a mass difference of 14 amu. What is happening?
Answer:
The loss of a methyl group from the C4-methoxy substituent is a classic case of O-demethylation.[6] This is a common side reaction for aryl methyl ethers, particularly when exposed to certain reagents.
Underlying Chemistry:
The ether linkage of the methoxy group can be cleaved under various conditions, most commonly with strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr3, AlCl3).[6] The reaction proceeds by protonation or coordination of the ether oxygen, followed by nucleophilic attack on the methyl group by a halide or another nucleophile.
Troubleshooting Steps:
-
Reagent Compatibility Check:
-
Avoid strong Lewis acidic reagents if your desired reaction does not absolutely require them.
-
If you are using acidic conditions, opt for milder acids that are less likely to promote demethylation.
-
Be aware that some reagents can have acidic impurities that may catalyze this side reaction.
-
-
Temperature Control: O-demethylation reactions often require elevated temperatures.[6] Performing your reaction at a lower temperature can significantly reduce the rate of this unwanted side reaction.
-
Alternative Synthetic Routes: If O-demethylation is unavoidable under the required reaction conditions, consider a different synthetic strategy. For example, you could introduce the hydroxyl group at the C4 position early in the synthesis and protect it with a more robust protecting group that can withstand the reaction conditions, followed by deprotection at a later stage.
Question 4: I am getting a significant amount of a di-substituted product where both chlorine atoms have reacted. How can I favor mono-substitution?
Answer:
The formation of a di-substituted product occurs when the mono-substituted product reacts further with the nucleophile. This is more likely to happen if the mono-substituted product is more reactive than the starting material or if the reaction conditions are too harsh.
Underlying Chemistry:
After the first nucleophilic substitution (likely at C1), the electronic properties of the isoquinoline ring are altered. The introduction of an electron-donating group (if the nucleophile is, for example, an amine or an alcohol) can potentially activate the remaining chloro-substituted position towards further substitution, although this is less common. More often, forcing conditions lead to the undesired second substitution.
Troubleshooting Steps:
-
Stoichiometry of the Nucleophile:
-
Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents, to favor mono-substitution. Using a large excess of the nucleophile will drive the reaction towards di-substitution.
-
-
Reaction Time and Temperature:
-
Monitor the reaction closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the over-reaction to the di-substituted product.
-
Lowering the reaction temperature will decrease the rate of the second substitution more significantly than the first in many cases.
-
-
Slow Addition of the Nucleophile: Instead of adding the nucleophile all at once, add it slowly over a period of time using a syringe pump. This maintains a low concentration of the nucleophile in the reaction mixture, which can favor the mono-substituted product.
Summary of Potential Side Products
| Side Product | Likely Cause | Preventative Measures |
| Regioisomer (e.g., 7-substituted) | Nucleophilic attack at the C7 position | Lower reaction temperature, optimize solvent polarity, consider the steric and electronic nature of the nucleophile. |
| Hydrolysis Product (Chloro to Hydroxyl) | Presence of water in the reaction mixture, acidic or basic conditions | Use anhydrous reagents and solvents, run under an inert atmosphere, control pH, minimize reaction temperature and time.[2][3] |
| O-Demethylated Product (Methoxy to Hydroxyl) | Presence of strong protic or Lewis acids | Avoid harsh acidic conditions, use milder reagents, control temperature.[6][7] |
| Di-substituted Product | Excess nucleophile, harsh reaction conditions (high temperature, long reaction time) | Use stoichiometric amounts of the nucleophile, monitor the reaction closely, lower the reaction temperature, use slow addition of the nucleophile. |
Visualizing Reaction Pathways and Troubleshooting
Potential Reaction Pathways for this compound
Caption: Overview of potential reaction outcomes.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Which chlorine is more reactive in this compound?
A1: Generally, the C1 position in the isoquinoline ring system is more electron-deficient due to the electron-withdrawing effect of the ring nitrogen. Therefore, the chlorine at C1 is expected to be more reactive towards nucleophilic aromatic substitution than the chlorine at C7.
Q2: Can the methoxy group at C4 influence the reactivity?
A2: Yes. The methoxy group is electron-donating by resonance and can influence the electron density of the ring. It will have a more pronounced effect on the adjacent positions, but its electronic influence extends throughout the ring system and can subtly affect the reactivity of both the C1 and C7 positions.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: While specific toxicity data for this compound may not be readily available, it is prudent to handle it with the standard care for chlorinated aromatic compounds. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. Similar compounds like 4,7-dichloroquinoline are known to be skin and eye irritants.[8]
Q4: What conditions would favor di-substitution at both C1 and C7?
A4: To favor di-substitution, you would use conditions opposite to those recommended for mono-substitution. This includes using a significant excess of a strong nucleophile (e.g., >2.5 equivalents), higher reaction temperatures, and longer reaction times.
References
- ResearchGate. (n.d.).
- Winzer, T., et al. (2015). Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy. The Journal of Biological Chemistry, 290(36), 22135–22151.
- Nucleophilic Substitution Reactions. (n.d.).
- Wikipedia. (2023).
- National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem.
- Nucleophilic Substitution Reactions. (n.d.).
- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Chemistry LibreTexts. (2025). Hydrolysis Reactions.
- National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- ResearchGate. (2025).
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline. PubChem.
- PubMed. (n.d.). Alkaline hydrolysis of 1,3-dimethylphenobarbital.
- Google Patents. (n.d.).
- ResearchGate. (2025).
- Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.
- Khan Academy. (n.d.). Hydrolysis.
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demethylation - Wikipedia [en.wikipedia.org]
- 7. Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification challenges of 1,7-Dichloro-4-methoxyisoquinoline by chromatography
Welcome to the technical support resource for the chromatographic purification of 1,7-dichloro-4-methoxyisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key pharmaceutical intermediate.[1] We will move beyond generic protocols to address the specific chemical properties of this halogenated N-heterocycle, providing causal explanations and field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the purification of this compound and related structures.
Q1: Why is my compound streaking or tailing badly on a silica gel TLC plate and column? A: This is the most frequent issue for basic nitrogen-containing heterocycles like isoquinolines. The basic lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to slow, uneven elution, resulting in significant peak tailing or streaking. To resolve this, you must neutralize this interaction by adding a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase at a concentration of 0.1-1%.[2][3]
Q2: I'm struggling to separate my product from a closely-related impurity. What's the first step? A: The primary cause is an inappropriate solvent system that lacks the necessary selectivity. The first step is to perform a thorough solvent screening using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities and compositions (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). The goal is to find a system where your target compound has a Retention Factor (Rf) of approximately 0.3, as this often provides the best balance for column separation.[3] If simple solvent mixtures fail, consider using a gradient elution on your column.[4]
Q3: My product recovery is very low after silica gel chromatography. Where could it be going? A: There are two likely causes: irreversible adsorption or on-column degradation. Given that halogenated aromatic compounds can be reactive, degradation is a possibility.[5][6] First, try increasing the polarity of your mobile phase drastically at the end of the run to wash the column. If this doesn't work, your compound may be degrading on the acidic silica. You can test this by stirring a small amount of your crude material with silica gel in your chosen eluent for an hour, then analyzing the solvent by TLC or LC-MS to check for decomposition. If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[2]
Q4: I'm not sure whether to use normal-phase or reversed-phase chromatography. How do I decide? A: The choice depends on the polarity of your compound and its impurities. This compound is a moderately polar compound. Normal-phase (e.g., silica or alumina) is often the first choice after synthesis, as the mobile phases (e.g., hexane/ethyl acetate) are volatile and easy to remove.[7] However, if you experience significant tailing that cannot be resolved with basic additives, or if you have very polar impurities, reversed-phase HPLC or flash chromatography is an excellent alternative.[2] Reversed-phase is generally less prone to issues with basic compounds and offers different selectivity.[2][8]
Troubleshooting Guide: Normal-Phase Flash Chromatography
Flash chromatography is a workhorse technique for purifying intermediates in quantities from milligrams to several grams.[4][9] The following guide addresses specific problems related to this compound.
Issue 1: Severe Peak Tailing and Poor Resolution
-
Root Cause Analysis: The basic nitrogen of the isoquinoline core forms strong ionic interactions with the acidic silanol groups on the silica surface. This leads to a non-linear adsorption isotherm, where a portion of the analyte is strongly retained, resulting in a "tail" on the elution peak.
-
Primary Solution: Mobile Phase Modification
-
Introduce a Basic Modifier: Add 0.1-1% triethylamine (TEA) or a 7N solution of ammonia in methanol to your mobile phase. TEA acts as a competitive base, binding to the active silanol sites and preventing the isoquinoline from interacting too strongly.[2]
-
System Equilibration: It is crucial to flush the column with at least 5 column volumes (CV) of the modified mobile phase before loading your sample. This ensures the entire stationary phase is neutralized.
-
-
Alternative Solution: Change of Stationary Phase
-
If tailing persists even with a modifier, the interaction is too strong. Switch to a less acidic stationary phase.
-
Neutral or Basic Alumina: Alumina has a different surface chemistry and is often more suitable for basic compounds.[2] Perform TLC on alumina plates first to develop a suitable solvent system.
-
Amine-Functionalized Silica: These columns have an amino-propyl bonded phase that creates a more basic surface environment, inherently suppressing silanol interactions.
-
-
Workflow: Diagnosing and Resolving Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
Troubleshooting Guide: Reversed-Phase Preparative HPLC
For higher purity requirements or when normal-phase fails, reversed-phase HPLC is the method of choice. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile).
Issue 1: Broad, Asymmetric Peaks
-
Root Cause Analysis: Even on end-capped C18 columns, residual, unreacted silanol groups exist. At neutral pH, the basic isoquinoline can interact with these silanols, causing peak broadening and tailing.[10] Furthermore, if the mobile phase pH is close to the pKa of the isoquinoline, both protonated and neutral forms may exist, leading to split or broad peaks.
-
Primary Solution: Mobile Phase pH Control
-
Acidic Modifier: Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both the aqueous (A) and organic (B) mobile phases.[11] This ensures a low pH (<4), fully protonating the isoquinoline to a single cationic species (R3NH+). This single species behaves predictably and typically yields sharp, symmetrical peaks.
-
Basic Modifier: In some cases, using a basic mobile phase (e.g., ammonium bicarbonate buffer at pH 8-9) can also work by keeping the isoquinoline in its neutral, free-base form. However, this requires a pH-stable column.
-
-
Key Consideration: Modifier Choice
-
Formic Acid: Volatile and MS-friendly. Good first choice.
-
TFA: Provides excellent peak shape due to its ion-pairing effects but is non-volatile and can be difficult to remove from the final product. It can also suppress ionization in mass spectrometry.
-
Triethylamine (as an additive): Can be used at neutral pH to mask silanol groups, improving peak shape for basic compounds.[8]
-
Issue 2: Poor Solubility and Potential Precipitation
-
Root Cause Analysis: While the protonated salt form of the isoquinoline is water-soluble, the free base may have limited solubility in highly aqueous mobile phases. The crude sample, dissolved in a strong organic solvent like DMSO or DMF, can precipitate upon injection into the aqueous mobile phase at the start of a gradient.
-
Solutions:
-
Minimize Injection Volume: Dissolve the crude material in the minimum necessary volume of a strong, water-miscible solvent (e.g., DMSO, DMF) and inject the smallest possible volume.[11]
-
Adjust Initial Gradient Conditions: Avoid starting at very high aqueous compositions (e.g., 95% water). If possible, start the gradient at a higher organic percentage (e.g., 70-80% water) that keeps the compound soluble.
-
Fraction Collection Strategy: If the purified compound is expected to be poorly soluble in the mobile phase once the organic component is removed, collect fractions into tubes pre-loaded with a small amount of a solvent in which the final product is highly soluble (e.g., methanol or dichloromethane).
-
Data Summary: Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Point | Optimization Strategy |
| Column | C18 Reverse Phase (10 µm, 50 x 250 mm for preparative) | Test different bonded phases (e.g., Phenyl-Hexyl) for alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH with buffers (e.g., ammonium acetate) if needed.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Try Methanol as an alternative to Acetonitrile to alter selectivity.[8][10] |
| Gradient | 20% to 95% B over 30 minutes | Make the gradient shallower around the elution time of the product to improve resolution. |
| Flow Rate | 20 mL/min (for 50 mm ID column) | Adjust based on column dimensions and pressure limits. |
| Sample Prep | Dissolve in DMSO or DMF at ~10 mg/mL | Ensure complete dissolution before injection. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
-
TLC Analysis: Develop a mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that provides an Rf of ~0.3 for the product. Add 0.5% TEA to this system and re-run the TLC to confirm the Rf and improved spot shape.
-
Column Packing:
-
Select a silica gel column, aiming for a 50:1 to 100:1 ratio of silica to crude material by weight.[7]
-
Create a slurry of the silica gel in the initial, low-polarity mobile phase (containing 0.5% TEA).
-
Pour the slurry into the column and use air pressure to pack it firmly and evenly, ensuring no air bubbles are trapped.[3][9]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase. If using a gradient, slowly increase the percentage of the more polar solvent.
-
Collect fractions and monitor them by TLC (using the modified eluent) to identify which ones contain the pure product.
-
-
Work-up: Combine the pure fractions and remove the solvent using a rotary evaporator. The TEA will also be removed under vacuum.
Decision Logic: Selecting the Right Chromatographic Approach
Caption: Decision tree for selecting a purification method.
References
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
National Institutes of Health. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie International Edition, 61(27), e202203043. Retrieved from [Link]
-
ResearchGate. (2025). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography | Request PDF. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
PubMed. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Journal of Analytical Methods in Chemistry, 2018, 9624327. Retrieved from [Link]
-
American Chemical Society Publications. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov. Retrieved from [Link]
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
-
ResearchGate. (n.d.). (PDF) Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. Applied Microbiology and Biotechnology, 34(1), 1-8. Retrieved from [Link]
-
ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]
-
IIT Guwahati. (2026). GATE 2026: CY Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectrofluorometric determination of substituted dihydroisoquinolines and tertiary tetrahydroisoquinolines as their isoquinolinium derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
National Institutes of Health. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 11-26. Retrieved from [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
-
ResearchGate. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4,7-Dichloroquinoline. Retrieved from [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization techniques for purifying 1,7-Dichloro-4-methoxyisoquinoline
Answering the user's request.## Technical Support Center: Recrystallization of 1,7-Dichloro-4-methoxyisoquinoline
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of this compound. Recrystallization, while a powerful technique, often requires nuanced adjustments based on the specific compound and impurity profile. This document provides in-depth, experience-driven answers to common challenges, moving beyond procedural steps to explain the underlying chemical principles.
Section 1: Foundational Knowledge & Pre-Lab Assessment
Before beginning any purification, understanding the target molecule and its potential contaminants is critical. This section addresses the essential preliminary data.
Q1: What are the key physicochemical properties of this compound that influence its recrystallization?
Understanding the physical properties is the first step in designing a robust purification protocol. The relatively high melting point indicates strong crystal lattice energy, which is favorable for forming stable, pure crystals.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₀H₇Cl₂NO | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 228.07 g/mol | Essential for calculating molar quantities and theoretical yields. |
| Melting Point | 137.0 to 142.0 °C[1] | A sharp melting point within this range after recrystallization is a key indicator of purity. A broad range suggests the presence of impurities. |
| Boiling Point | ~355.7 °C (Predicted)[1] | Its high boiling point means the compound is not volatile under typical recrystallization conditions, preventing loss during heating. |
| pKa | ~0.98 (Predicted)[1] | The isoquinoline nitrogen is weakly basic, allowing for potential purification via acid-base manipulation if needed. |
| Appearance | Colorless to slightly yellow or brownish solid[2] | A significant color change after recrystallization can indicate the removal of colored impurities. |
Q2: What are the common impurities I should expect from the synthesis of this compound?
Impurities in isoquinoline syntheses can stem from various sources, including unreacted starting materials, by-products from side reactions, or degradation products.[3] Common synthetic routes like the Bischler–Napieralski or Pomeranz–Fritsch reactions can leave characteristic impurities.[4]
Potential Impurity Classes:
-
Process-Related Impurities: Unreacted precursors or reagents from the synthetic pathway.
-
By-products: Isomers or compounds formed from competing side reactions during chlorination or methoxylation steps.
-
Degradation Products: Oxidation or polymerization by-products that can form during the reaction or upon storage.[3]
-
Residual Solvents: Solvents used in the synthesis (e.g., toluene, dichloromethane) may be trapped in the crude solid.[3]
Section 2: The Art and Science of Solvent Selection
The single most critical factor in a successful recrystallization is the choice of solvent. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[5]
Q3: How do I select the best solvent or solvent system for this compound?
The principle of "like dissolves like" is a good starting point. This compound has both polar (methoxy group, nitrogen atom) and non-polar (dichlorinated benzene ring) features. This suggests that solvents of intermediate polarity or mixed solvent systems may be effective.
Recommended Solvent Screening Protocol:
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves easily. An ideal solvent will not dissolve the compound well at this stage.
-
If the solid is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
Add more solvent dropwise until the solid just dissolves. Be patient, as dissolution can take time.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe the quality and quantity of the crystals that form. Abundant, well-formed crystals indicate a promising solvent.
Q4: What specific solvents should I screen for this compound?
Based on the structure of the target compound and experiences with similar halogenated heterocycles, the following solvents are recommended for screening.[7][8][9]
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds.[8] A related compound, 4,7-dichloroquinoline, is recrystallized from ethanol.[9] |
| Isopropanol | 82 | Polar Protic | Slightly less polar than ethanol; may provide a better solubility differential. |
| Ethyl Acetate | 77 | Moderately Polar | Good for compounds of intermediate polarity. May be a strong candidate.[8] |
| Acetone | 56 | Polar Aprotic | Its low boiling point can sometimes make it difficult to maintain a large temperature gradient for crystallization.[8] |
| Toluene | 111 | Non-polar | May be a good choice if non-polar impurities are the primary concern. |
| Ethanol/Water | Variable | Highly Polar | A mixed system where water acts as an anti-solvent. Can be highly effective but increases the risk of "oiling out." |
| DCM/Hexane | Variable | Variable | Dichloromethane (DCM) is often a good solvent for isoquinolines, while hexane can act as an anti-solvent to induce crystallization.[7] |
Workflow for Solvent Selection
The following diagram outlines the logical process for selecting an appropriate recrystallization solvent.
Caption: Decision workflow for selecting a recrystallization solvent.
Section 3: Troubleshooting Common Recrystallization Issues
Even with a suitable solvent, challenges can arise. This section provides solutions to the most common problems encountered during recrystallization.
Q5: My compound has "oiled out" into a gooey liquid instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts before it dissolves in the solvent or when the cooling solution becomes supersaturated and separates as a liquid phase instead of a solid.[10][11] This is problematic because the oil can trap impurities.
Causality & Solutions:
-
Cooling Too Rapidly: The solution didn't have time for orderly crystal nucleation.
-
Solution: Reheat the mixture until the oil redissolves completely. If necessary, add a small amount (1-5% of total volume) of additional solvent to prevent premature saturation. Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath or leaving it on a cooling hotplate).[10]
-
-
Solvent Boiling Point Too High: The solvent's boiling point is higher than the compound's melting point.
-
Solution: Select a solvent with a lower boiling point.
-
-
High Impurity Concentration: Impurities can depress the melting point of the mixture.
-
Solution: Try adding more solvent to decrease saturation, or consider a preliminary purification step like passing the material through a short silica plug.
-
Q6: The solution has cooled, but no crystals have formed. How can I induce crystallization?
This is a common issue, often caused by using too much solvent or the solution being in a stable, supersaturated state.[10][12]
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[12]
-
Add a Seed Crystal: If available, add a single, tiny crystal of the pure compound to the solution. This provides a perfect template for further crystallization.[12]
-
Reduce Solvent Volume: This is the most common reason for crystallization failure.[10] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.[12]
-
Cool to a Lower Temperature: If crystals haven't formed in an ice-water bath, try a colder bath (e.g., salt-ice or dry ice/acetone), but be aware that rapid crystallization at very low temperatures can sometimes trap impurities.[11]
Q7: My final yield is very low. What are the likely causes and how can I improve recovery?
A low yield can be frustrating. Several factors could be responsible.[12]
Potential Causes & Remedies:
-
Too Much Solvent: As mentioned above, excess solvent will keep a significant portion of your product dissolved in the mother liquor. Always use the minimum amount of hot solvent needed for complete dissolution.[6][12]
-
Premature Crystallization: If the product crystallizes in the filter paper during hot filtration, you will lose material. Ensure your funnel and receiving flask are pre-heated.[11]
-
Incomplete Cooling: Ensure the flask has spent sufficient time in an ice bath (at least 15-20 minutes) to maximize precipitation.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve some of the product.[6] Use a minimal amount of ice-cold solvent for washing.
Troubleshooting Workflow Diagram
This flowchart provides a systematic approach to diagnosing and solving common recrystallization problems.
Caption: A logical workflow for troubleshooting common recrystallization issues.
References
-
Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2018, September 6). How to purify halo-isoquinolines??. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Wellesley College, Department of Chemistry. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]
-
ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]
-
Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ACS Publications. (2023, January 23). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
-
ResearchGate. (2019, October 22). (PDF) Solubility Determination of Hydroquinone in Dichloromethane, Trichloromethane and Carbon Tetrachloride by Using the Co-solvent Calibration Method. Retrieved from [Link]
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Technical Support Center: Troubleshooting NMR Spectra of Substituted Isoquinolines
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted isoquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in acquiring and interpreting NMR spectra for this important class of heterocyclic compounds. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your analytical work.
Structure of This Guide
This guide is structured to address common issues in a logical progression, from foundational problems to more complex spectroscopic challenges. It is divided into the following sections:
-
Frequently Asked Questions (FAQs): Quick answers to common problems.
-
In-Depth Troubleshooting Guides: Detailed analysis and solutions for more persistent issues.
-
Experimental Protocols: Step-by-step instructions for key NMR experiments.
-
Reference Data: Useful tables of chemical shifts and coupling constants.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the NMR analysis of substituted isoquinolines.
Q1: Why are the peaks in my ¹H NMR spectrum broad, especially for protons near the nitrogen atom?
A1: This is a classic issue related to the quadrupolar nature of the ¹⁴N nucleus. The ¹⁴N isotope, which is the most abundant nitrogen isotope, has a nuclear spin of I=1. This non-spherical charge distribution interacts with the local electric field gradient, leading to rapid relaxation. This rapid relaxation can cause broadening of the signals of adjacent protons.[1][2] The closer a proton is to the nitrogen, the more pronounced this broadening effect will be.[1]
-
Quick Fix: Try acquiring the spectrum at a higher temperature. Increased molecular tumbling can sometimes average out the quadrupolar effects and result in sharper signals.[2]
Q2: I'm seeing more signals in my spectrum than expected for my compound. Could it be an impurity?
A2: While an impurity is possible, with substituted isoquinolines, especially those with bulky groups or groups that can restrict rotation (like amides), you may be observing rotamers (rotational conformers).[3] These are isomers that interconvert by rotation about a single bond. If the rotation is slow on the NMR timescale, you will see separate signals for each rotamer.
-
How to Confirm: Acquire the spectrum at an elevated temperature. If the extra signals coalesce into a single set of averaged signals, you are likely observing rotamers.[4]
Q3: The chemical shifts of my aromatic protons are overlapping, making assignment impossible. What can I do?
A3: Signal overlap in the aromatic region is a common problem. Here are a few strategies to resolve these signals:
-
Change the Solvent: Switching to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce differential shifts in your protons due to solvent-solute interactions, often resolving the overlap.[4][5]
-
Use 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, allowing you to trace out the spin systems even if the 1D signals are overlapped.[6] For more complex systems, HSQC and HMBC experiments can provide additional structural information.[6][7]
Q4: My proton signals at C-1 and C-3 of a 3,4-dihydroisoquinoline are completely gone or extremely broad. What is happening?
A4: This phenomenon has been reported and can be caused by a slow chemical exchange process or the presence of trace acidic impurities in the NMR solvent (e.g., CDCl₃).[8] These factors can lead to extreme line broadening, sometimes to the point where the signal disappears into the baseline.[8]
-
Troubleshooting Steps:
-
Ensure your sample is free of acid. You can try adding a small amount of a proton sponge or basic alumina to your sample.
-
Acquire the spectrum in a different solvent, such as benzene-d₆ or DMSO-d₆.[8]
-
Addition of a small amount of acid, paradoxically, can sometimes sharpen the signals by speeding up the exchange rate.[8]
-
In-Depth Troubleshooting Guides
Issue 1: Severe Line Broadening and Signal Disappearance
This section expands on FAQ Q4, providing a more detailed workflow for addressing severe line broadening, particularly for protons adjacent to the imine functionality in dihydroisoquinolines.
Causality: The line broadening is often a result of an intermediate rate of chemical exchange on the NMR timescale. This can be due to protonation/deprotonation equilibria, especially in the presence of trace acids, or conformational exchange.[8] The nitrogen atom's lone pair and its basicity make the surrounding protons susceptible to these effects.
Caption: Workflow for troubleshooting severe line broadening.
Explanation of Steps:
-
Verify Purity: Always rule out impurities as the source of unexpected signals or broadening.
-
Change Solvent: Solvents can stabilize different conformations or alter exchange rates. Benzene-d₆, being non-polar and aprotic, can minimize proton exchange and often provides better resolution for aromatic compounds.[4][5]
-
Variable Temperature (VT) NMR: This is the most definitive way to diagnose dynamic processes like rotamer interconversion or chemical exchange.[4] As the temperature increases, the rate of exchange increases, which can lead to the coalescence of separate signals into a single, sharp peak.
-
Acid/Base Addition: Adding a drop of trifluoroacetic acid (TFA) or deuterated pyridine can alter the pH of the sample and significantly affect the rate of proton exchange, often resulting in sharpened signals.[8]
-
2D NMR: If signals are still difficult to assign, 2D NMR techniques like COSY and HSQC can help establish connectivity and identify the carbons associated with broadened proton signals.[6][7]
Issue 2: Unambiguous Assignment of Substituents on the Benzene Ring
When dealing with polysubstituted isoquinolines, determining the precise location of substituents on the carbocyclic ring can be challenging due to complex splitting patterns and signal overlap.
The Challenge: Protons on the benzene portion of the isoquinoline ring often resonate in a narrow chemical shift range (typically 7.0-8.5 ppm). Simple coupling patterns are disrupted by multiple substituents, making direct interpretation difficult.
The Solution: Long-Range Correlations and NOE
The key to solving this is to use NMR experiments that reveal through-space proximity and long-range (2-3 bond) couplings.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is invaluable for connecting substituents to the core structure. For example, the protons of a methoxy group should show a correlation to the carbon they are attached to.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are coupled through bonds.[9][10] This is extremely powerful for determining regiochemistry. For instance, a proton on a substituent should show an NOE to the nearest proton on the isoquinoline ring.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1,7-Dichloro-4-methoxyisoquinoline
Welcome to the technical support center for the synthesis and impurity identification of 1,7-dichloro-4-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various bioactive molecules.[1] Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation.[2] This guide will focus on a common synthetic route, the Bischler-Napieralski reaction, to illustrate the potential impurities and provide robust analytical strategies for their identification and control.
Part 1: The Synthetic Pathway and Potential Process-Related Impurities
A plausible and widely used method for the synthesis of substituted isoquinolines is the Bischler-Napieralski reaction.[1][3][4][5][6][7][8][9] This involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by oxidation.
Q1: What is a common synthetic route for this compound, and what are the primary process-related impurities I should be aware of?
A1: A robust synthetic approach is the Bischler-Napieralski reaction starting from 2-(3-chloro-4-methoxyphenyl)ethylamine. The general scheme is outlined below:
Caption: Figure 1: Bischler-Napieralski Synthesis of this compound.
During this synthesis, several process-related impurities can be generated. These are categorized in the table below:
| Impurity Type | Specific Potential Impurities | Rationale for Formation |
| Unreacted Starting Materials | 2-(3-chloro-4-methoxyphenyl)ethylamine | Incomplete acylation in Step 1. |
| Acylating Agent (e.g., Chloroacetyl chloride) and its hydrolysis products | Excess reagent or incomplete reaction. | |
| Incomplete Reaction Intermediates | N-(2-(3-chloro-4-methoxyphenyl)ethyl)-2-chloroacetamide | Incomplete cyclization in Step 2. |
| 1-chloromethyl-7-chloro-4-methoxy-3,4-dihydroisoquinoline | Incomplete oxidation in Step 3. | |
| By-products from Side Reactions | Regioisomer: 1,5-dichloro-4-methoxyisoquinoline | The cyclization in Step 2 is an electrophilic aromatic substitution. The methoxy group is an ortho-, para-director. While the position para to the ethylamine group is sterically favored for cyclization, a small amount of cyclization at the ortho position can lead to the 5-chloro isomer.[10] |
| Styrene derivative | A potential side reaction of the Bischler-Napieralski reaction is a retro-Ritter reaction, especially with substrates that lack strong electron-donating groups.[5][7] | |
| Reagent-Related Impurities | Impurities from commercial POCl₃ | Phosphorus oxychloride can contain impurities that may react or be incorporated into the final product.[11][12][13][14] |
Part 2: Troubleshooting and FAQs for Impurity Identification
Q2: My reaction seems to have produced a mixture of isomers. How can I confirm the presence of the 1,5-dichloro-4-methoxyisoquinoline regioisomer and differentiate it from the desired 1,7-dichloro product?
A2: The presence of regioisomers is a common challenge in the synthesis of substituted isoquinolines. A combination of chromatographic and spectroscopic techniques is essential for their separation and identification.
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary tool for separating the isomers. Due to their similar polarities, achieving baseline separation can be challenging and requires careful method development.
-
Recommended Columns: Phenyl-hexyl or C8 columns often provide better selectivity for aromatic positional isomers compared to standard C18 columns.[15][16]
-
Mobile Phase Optimization: Start with a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the basic isoquinoline nitrogen. Fine-tuning the gradient slope and organic modifier can resolve closely eluting isomers.
-
Spectroscopic Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation of isomers.[17][18]
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct patterns for the two isomers. The coupling constants (J-values) between the aromatic protons are key identifiers.
-
2D NMR (COSY and NOESY):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, helping to assign the protons on the benzene ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for differentiating regioisomers. For the desired 1,7-dichloro product, a NOE correlation would be expected between the proton at C8 and the methoxy group at C4. In the 1,5-dichloro isomer, this spatial proximity is absent.
-
-
Caption: Figure 2: Key NOE correlation for isomer differentiation.
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing additional structural information. The fragmentation of isoquinoline alkaloids is well-studied, and characteristic losses of moieties like CH₃, CO, and cleavage of the isoquinoline ring can be diagnostic.[2][10][19][20]
Q3: I am observing an unexpected peak in my chromatogram that does not correspond to starting materials, intermediates, or the expected product. What could it be?
A3: Unexpected peaks can arise from several sources. Consider the following possibilities:
-
Side-products from the Vilsmeier-Haack-type reagent: The reaction of phosphorus oxychloride with any residual N,N-dimethylformamide (DMF) from a previous step or as a solvent can form a Vilsmeier reagent. This can react with electron-rich aromatic rings or other nucleophiles in the reaction mixture to produce formylated by-products.[4][21][22][23][24]
-
Degradation Products: The product, this compound, may degrade under certain conditions. It is advisable to perform forced degradation studies to identify potential degradation products.
Forced Degradation Studies:
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3][25][26][27]
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Hydrolysis of the methoxy group to a hydroxyl group. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential hydrolysis of the methoxy group or other base-catalyzed reactions. |
| Oxidation | 3% H₂O₂, room temperature, 24h | Oxidation of the isoquinoline ring system. |
| Thermal Degradation | 80°C, 48h (solid state) | General decomposition. |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation, potentially involving the chloro-substituents.[28] |
Analytical Workflow for Unknown Peak Identification:
Caption: Figure 3: Workflow for identifying an unknown impurity.
Part 3: Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Protocol 2: Sample Preparation for NMR Analysis
-
For Reaction Monitoring: Evaporate a small aliquot of the reaction mixture to dryness. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For Isolated Impurities: Dissolve 5-10 mg of the purified impurity in approximately 0.6 mL of a deuterated solvent. Ensure the solution is clear and filter if necessary.
Conclusion
The successful synthesis of this compound relies on a thorough understanding of the reaction mechanism and potential side reactions. A proactive approach to impurity identification, utilizing a combination of high-resolution chromatographic and spectroscopic techniques, is crucial for ensuring the final product's quality and for regulatory compliance. This guide provides a framework for troubleshooting common issues and for the rational design of analytical methods to control impurities effectively.
References
- Books, G. (2022). Phosphorus Oxychloride: Production and Use. In Green Chemistry (pp. 347-366).
- EP0891942A1. (1999). Process for purifying phosphorus oxychloride.
- CN1613752A. (2005). Production of phosphorus oxychloride with purity of 99.99999%.
- Oxford Instruments Magnetic Resonance. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- CA2242815A1. (1999). Process for the purification of phosphorous oxychloride.
- Gao, C., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 868.
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
- BenchChem. (2025). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.
- ChemBK. (n.d.). Phosphorus oxychloride.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- MedCrave online. (2016).
- ResearchGate. (2020). (PDF)
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
- PubMed. (2003). Dynamic NMR and Ab Initio Studies of Exchange Between Rotamers of Derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)
- RJPT. (2014).
- NIH. (2012).
- ResearchGate. (2010).
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Veeprho. (n.d.).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
- Chemistry LibreTexts. (2023).
- Thermo Fisher Scientific - NA. (n.d.). Pomeranz-Fritsch Reaction.
- ScienceDirect. (n.d.). The Vilsmeier Reaction. 2.
- Organic Chemistry Reaction. (2025). Pomeranz-Fritsch Reaction.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
- The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- PubMed. (2003). Studies on repository compound stability in DMSO under various conditions.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- SciELO. (n.d.). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr..
- ResearchGate. (2010).
- Chem-Impex. (n.d.). This compound.
- Stanford University. (2017).
- MicroSolv. (2025).
- PubMed. (2003). Studies on repository compound stability in DMSO under various conditions.
- NIH. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction.
- Welch Materials. (2024).
- Chromatography Forum. (2009).
- MDPI. (2023).
- Pharmacy & Pharmacology. (n.d.). Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis.
- PubMed. (2022).
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. EP0891942A1 - Process for purifying phosphorus oxychloride - Google Patents [patents.google.com]
- 13. CN1613752A - Production of phosphorus oxychloride with purity of 99.99999% - Google Patents [patents.google.com]
- 14. CA2242815A1 - Process for the purification of phosphorous oxychloride - Google Patents [patents.google.com]
- 15. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 16. welch-us.com [welch-us.com]
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- 18. nmr.oxinst.com [nmr.oxinst.com]
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- 20. scielo.br [scielo.br]
- 21. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 26. rjptonline.org [rjptonline.org]
- 27. ajrconline.org [ajrconline.org]
- 28. fda.gov [fda.gov]
Technical Support Center: Optimizing Suzuki Coupling of Dichloro-isoquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging dichloro-isoquinoline substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize these critical reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What makes dichloro-isoquinolines challenging substrates for Suzuki coupling?
Dichloro-isoquinolines present a unique set of challenges primarily due to the electronic properties of the heteroaromatic ring and the inherent inertness of aryl chlorides.
-
Aryl Chloride Inertness: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polar than corresponding C-Br or C-I bonds. This makes the oxidative addition of the palladium catalyst, the rate-determining step of the catalytic cycle, energetically demanding.[1][2][3] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
-
Catalyst Inhibition/Poisoning: The Lewis basic nitrogen atom in the isoquinoline ring can coordinate to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive, leading to sluggish or failed reactions.
-
Regioselectivity: With two non-equivalent chlorine atoms (e.g., at the C1 and C4 positions), controlling which position reacts is a major challenge. The outcome is a delicate balance of electronic effects, steric hindrance, and catalyst-directing effects. For instance, the chloro group at the C2 position of a quinoline is often more susceptible to oxidative addition due to the electronegative nitrogen atom.[4]
-
Solubility Issues: The planar, aromatic products of the coupling reaction can have poor solubility in common reaction solvents, sometimes precipitating out of the reaction mixture and halting further reactions, especially in cases of desired diarylation.[5]
Q2: Can you illustrate the fundamental catalytic cycle for the Suzuki-Miyaura reaction?
Certainly. The process is a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is crucial for troubleshooting, as each step has unique requirements for success.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (dichloro-isoquinoline). The subsequent transmetalation step involves the transfer of the organic group from the boron reagent to the palladium complex, a step that is critically facilitated by a base.[6] Finally, reductive elimination forms the new C-C bond, yielding the desired product and regenerating the Pd(0) catalyst.[7]
Troubleshooting Guide
Problem: Low or No Conversion to Product
Q: My reaction has stalled with starting material remaining. I see palladium black precipitating. What is happening and how do I fix it?
This is a classic symptom of catalyst deactivation and/or a failed oxidative addition step.
Causality:
-
Failed Oxidative Addition: As mentioned, the C-Cl bond is strong. If your catalyst system is not active enough, it cannot break this bond to enter the catalytic cycle. This is the most common reason for failure with aryl chlorides.[1]
-
Catalyst Decomposition: The formation of palladium black is a visual indicator that your active Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive. This can be caused by high temperatures, the presence of oxygen, or an insufficient amount of stabilizing ligand.
-
Ligand Inefficiency: The ligand is arguably the most critical component. It stabilizes the palladium center, prevents aggregation, and its electronic and steric properties are what drive the difficult oxidative addition and final reductive elimination steps.[8][9] Standard ligands like PPh₃ are often insufficient for chloro-isoquinolines.
Solutions & Optimization Protocol:
-
Switch to an Appropriate Catalyst System: For challenging heteroaryl chlorides, you must use a catalyst system designed for this purpose. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[1][10]
-
Buchwald Biaryl Phosphine Ligands: These are the industry standard. Ligands like SPhos, XPhos, and RuPhos are highly effective because their bulk and electron-donating ability promote both oxidative addition and reductive elimination.[1][7]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable complexes with palladium, preventing decomposition and facilitating the reaction.[11]
-
-
Ensure Rigorously Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2][10]
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[10] While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of ligand can be beneficial.
-
Control Temperature: High temperatures can accelerate catalyst decomposition.[10] Start at a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is sluggish but the catalyst appears stable (no formation of palladium black).
| Parameter | Recommendation for Dichloro-isoquinolines | Rationale |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald G2/G3 Precatalysts | Readily available and effective sources of Pd(0) in situ. Precatalysts offer improved air stability.[13] |
| Ligand | Primary: SPhos, XPhos, RuPhos. Secondary: NHCs (e.g., IPr) | Bulky, electron-rich ligands are required to facilitate oxidative addition of the C-Cl bond.[1][7][14] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong, non-nucleophilic base is needed to activate the boronic acid for transmetalation without degrading the substrate.[10][7] |
| Solvent | Toluene, Dioxane, THF, or mixtures (e.g., Toluene/H₂O) | Anhydrous, deoxygenated solvents are crucial. A small amount of water can sometimes accelerate the reaction.[12][15] |
Problem: Poor or Incorrect Regioselectivity
Q: The Suzuki coupling is occurring, but on the wrong chlorine atom. How can I control the site of the reaction?
Controlling regioselectivity in dihalogenated N-heteroarenes is a sophisticated challenge governed by a subtle interplay of factors.
Causality:
-
Electronic Effects: The position of the chlorine relative to the nitrogen atom dictates its electronic environment. A chlorine at a position α to the nitrogen (like C1 in isoquinoline) is generally more electron-deficient, making it more susceptible to oxidative addition.[4]
-
Steric Hindrance: The boronic acid and the palladium-ligand complex are bulky. Reaction may be favored at the less sterically hindered chlorine atom.
-
Ligand-Controlled Selectivity: Different ligands can favor different sites. Bulky, monodentate phosphines (like QPhos) might favor reaction at one position, while bidentate phosphines (like dppf) may favor another.[16] This is often determined empirically through screening.
-
Solvent Effects: The polarity of the solvent can influence which catalytic species is active, sometimes leading to a complete switch in selectivity.[17][18] For example, in some systems, nonpolar solvents like THF or toluene might favor reaction at a chloride, while polar aprotic solvents like DMF or MeCN favor reaction at a different site.[17]
Solutions & Optimization Protocol: A systematic screening of reaction parameters is the most effective strategy to identify conditions that favor the desired regioisomer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of 1,7-Dichloro-4-methoxyisoquinoline during workup
Technical Support Center: Isolating 1,7-Dichloro-4-methoxyisoquinoline
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the technical support center for handling sensitive isoquinoline intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists working with this compound. The unique electronic properties of this molecule make it a valuable synthetic building block, but also render it susceptible to hydrolysis during standard purification procedures. This document provides in-depth troubleshooting advice, validated protocols, and the chemical rationale behind them to ensure the integrity of your compound is maintained.
Frequently Asked Questions (FAQs)
Q1: My post-workup analysis (NMR/LC-MS) shows a new, more polar impurity. What is happening to my this compound?
A: You are most likely observing hydrolysis of the chloro-substituent at the C1 position. The primary cause is exposure to acidic aqueous conditions during the workup. The nitrogen atom of the isoquinoline ring becomes protonated in an acidic environment. This protonation acts as a strong electron-withdrawing group, significantly activating the C1 position toward nucleophilic attack by water. The resulting product is 7-chloro-4-methoxyisoquinolin-1(2H)-one, the more stable tautomer of the initially formed 1-hydroxyisoquinoline. This new ketone/amide functionality dramatically increases the compound's polarity, which is why it appears as a distinct and less mobile spot on a TLC plate or has a shorter retention time in reverse-phase chromatography.
The chloro group at the C7 position is a standard aryl chloride and is highly resistant to hydrolysis under typical workup conditions due to the delocalization of chlorine's lone pairs into the benzene ring, giving the C-Cl bond partial double-bond character.[1][2][3]
Q2: I thought aryl chlorides were stable. Why is the 1-chloro group so sensitive?
A: The reactivity of a halogen on an aromatic ring is highly dependent on its position relative to other heteroatoms and functional groups. In the case of 1-chloro-isoquinoline, the chlorine is at an 'alpha' position to the ring nitrogen. When the nitrogen is protonated by an acid, it creates a powerful electron sink, making the C1 carbon exceptionally electrophilic and vulnerable to nucleophilic substitution. This is a known reactivity pattern for 2-chloroquinolines and 1-chloroisoquinolines, which can be readily hydrolyzed to their corresponding quinolones and isoquinolones under acidic conditions.[4][5]
Q3: To avoid acid, can I use a basic wash (e.g., aq. NaHCO₃, K₂CO₃, or NaOH) to neutralize the reaction mixture?
A: Caution is strongly advised. While a mild base like saturated sodium bicarbonate (NaHCO₃) solution is generally the preferred method for neutralization, strong bases should be avoided. Hydroxide (from NaOH) and, to a lesser extent, carbonate (from K₂CO₃) are potent nucleophiles that can directly attack the activated C1 position, leading to the same undesired hydrolysis product.
If your reaction requires quenching of an acid catalyst, the best approach is a slow, cold (0 °C) addition of saturated NaHCO₃ solution with vigorous stirring until the aqueous layer is confirmed to be neutral or slightly basic (pH 7-8) with pH paper.
Q4: What about the 4-methoxy group? Is it at risk?
A: The 4-methoxy group, an aryl methyl ether, is generally robust under standard workup conditions. However, it is not completely inert. Prolonged exposure to strong acids (e.g., concentrated HCl, HBr) combined with heat can cause cleavage of the ether to form the corresponding phenol.[6][7] During a typical workup, this is a secondary concern compared to the hydrolysis of the 1-chloro group, but it reinforces the need to minimize contact time with any acidic media and to avoid any exothermic neutralization steps.
Troubleshooting and Recommended Protocols
The key to successfully isolating this compound is to control the pH and minimize contact with water, especially under non-neutral conditions.
Data Summary: Functional Group Stability
The following table summarizes the risk of hydrolysis for each key functional group under various aqueous workup conditions.
| Functional Group | Strong Acid (e.g., 1M HCl) | Neutral (Water/Brine) | Mild Base (Sat. NaHCO₃) | Strong Base (e.g., 1M NaOH) |
| 1-Chloro | HIGH RISK | Stable | Low Risk (if brief) | HIGH RISK |
| 4-Methoxy | Moderate Risk (prolonged exposure) | Stable | Stable | Stable |
| 7-Chloro | Stable | Stable | Stable | Stable |
Workup Strategy Decision Workflow
This diagram outlines the decision-making process for selecting the appropriate workup procedure based on your reaction conditions.
Caption: Decision workflow for selecting the optimal workup protocol.
Experimental Protocols
Protocol 1: The Recommended Aqueous Workup (for Neutral or Pre-Neutralized Reactions)
This protocol is designed to minimize contact time with the aqueous phase and maintain a neutral pH.
-
Temperature Control: Cool the completed reaction mixture to 0-5 °C in an ice bath. This reduces the rate of potential hydrolysis.
-
Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Initial Wash: Transfer the mixture to a separatory funnel and wash with cold deionized water (1 x volume of the organic layer). Separate the layers promptly.
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine) solution (1 x volume). The brine wash helps to remove bulk water from the organic layer and initiates the drying process.[8]
-
Drying: Separate the organic layer and dry it thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing and not clumped, indicating sufficient drying.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the combined organic filtrate under reduced pressure, ensuring the water bath temperature does not exceed 40 °C.
-
Purification: Proceed immediately with purification (e.g., flash column chromatography or recrystallization).
Protocol 2: Non-Aqueous Workup (for Highly Sensitive or Small-Scale Reactions)
This method avoids water entirely, eliminating the primary source of hydrolysis. It is ideal when the reaction byproducts are solids that can be filtered off.
-
Quenching/Neutralization (if applicable): If the reaction was run under acidic conditions, cool the mixture to 0 °C and add solid sodium bicarbonate (NaHCO₃) portion-wise with vigorous stirring until gas evolution ceases.
-
Direct Filtration: Filter the entire crude reaction mixture through a pad of Celite® or silica gel to remove any solid byproducts or neutralizing agents. Wash the filter cake thoroughly with the reaction solvent or another suitable organic solvent.
-
Concentration: Concentrate the filtrate under reduced pressure at a low temperature (<40 °C).
-
Direct Purification: The resulting crude material can often be directly loaded onto a silica gel column for purification. Alternatively, trituration with a non-polar solvent (e.g., hexanes or pentane) may precipitate the desired product, leaving impurities in the solvent.
By understanding the chemical lability of this compound and carefully selecting a workup protocol that maintains near-neutral pH and minimizes exposure to water, researchers can reliably isolate this valuable intermediate with high purity and yield.
References
-
chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from chemguide: CIE A level chemistry support. [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
A Level H2 Chem. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem [Video]. YouTube. [Link]
-
Wang, H., et al. (2021). Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites. RSC Advances. [Link]
-
Li, Y., et al. (2022). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry and Biochemistry. [Link]
-
Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. [Link]
-
González, C. C., et al. (2006). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry. [Link]
-
Schneider, J., et al. (2017). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. ResearchGate. [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. [Link]
-
University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. [Link]
-
Brossi, A., et al. (1970). Aromatic hydroxylation of some isoquinoline-type alkaloids. Journal of Organic Chemistry. [Link]
-
Kirschning, A., et al. (2001). Modern Separation Techniques for the Efficient Workup in Organic Synthesis. Angewandte Chemie International Edition. [Link]
-
Chemistry For Everyone. (2024, January 25). What Is Workup In Organic Chemistry? [Video]. YouTube. [Link]
-
El-Kashef, H. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. [Link]
-
Mori, M., et al. (1981). The introduction of methoxy group to the aromatic ring of heteroaromatic systems; a model study. Heterocycles. [Link]
-
University of Rochester. (n.d.). About Workup. Department of Chemistry. [Link]
-
RSC Publishing. (n.d.). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Isloor, A. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. [Link]
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The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
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Zaporizhzhia State Medical University. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
-
MDPI. (2018). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. [Link]
-
Organic Syntheses. (2014). Working with Hazardous Chemicals. [Link]
-
ResearchGate. (2019). Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. [Link]
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Technical Support Center: Managing Regioselectivity in Reactions with 1,7-Dichloro-4-methoxyisoquinoline
Welcome to the technical support center for 1,7-dichloro-4-methoxyisoquinoline. This guide is designed to provide you with in-depth, practical solutions for controlling regioselectivity in your synthetic campaigns. As researchers, we understand that achieving site-selective functionalization on polyhalogenated heterocyclic scaffolds is a common yet significant challenge. This document, presented in a direct question-and-answer and troubleshooting format, synthesizes mechanistic principles with field-proven protocols to empower you to navigate the complexities of this versatile building block.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the core challenges related to the regiochemical outcomes of reactions involving this compound.
Q1: What are the fundamental electronic and steric factors governing reactivity at the C1 and C7 positions?
A1: The regioselectivity of this compound is primarily dictated by the distinct electronic environments of the C1 and C7 positions.
-
Electronic Effects: The C1 position is part of the pyridine ring, making it significantly more electron-deficient than the C7 position, which resides on the benzenoid ring. The nitrogen atom at position 2 exerts a strong electron-withdrawing inductive and mesomeric effect, which is most pronounced at the alpha-position (C1). This intrinsic electron deficiency makes C1 highly susceptible to nucleophilic attack.[1][2] In contrast, the C7 position's reactivity is modulated primarily by the substituents on the benzene ring, including the electron-donating methoxy group at C4, which has a less direct impact on C7 compared to the nitrogen's effect on C1.[3]
-
Steric Effects: The C1 position is flanked by the nitrogen atom and the fused benzene ring, while the C7 position is adjacent to the C6-hydrogen and the C8-hydrogen. For many transformations, particularly those involving bulky transition metal catalysts, the steric environment around C1 can be more hindered than C7, a factor that can sometimes be exploited to achieve C7 selectivity.[4][5]
The interplay of these factors is crucial. For reactions that are under electronic control, C1 is the overwhelmingly preferred site. For reactions sensitive to steric hindrance, there is an opportunity to target C7.
Q2: I'm running a Nucleophilic Aromatic Substitution (SNAr) reaction with an amine/alkoxide and getting exclusive substitution at C1. Is this expected?
A2: Yes, this is the expected and commonly observed outcome. SNAr reactions are governed by the electronic character of the substrate.[6][7] The C1 position is significantly more activated towards nucleophilic attack due to the powerful electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the negative charge in the Meisenheimer intermediate.[8] For nearly all common nucleophiles (amines, alkoxides, thiolates), the reaction will proceed selectively at C1 under standard SNAr conditions. It is exceptionally difficult to achieve SNAr at C7 without prior modification of the C1 position.
Q3: My goal is selective functionalization at C7. How can I achieve this?
A3: Directing reactions to the less-activated C7 position requires a strategic approach that circumvents the intrinsic reactivity of C1. There are two primary strategies:
-
Leverage Steric-Controlled Cross-Coupling: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the oxidative addition step is sensitive to both electronics and sterics. While C1 is electronically favored, using a bulky phosphine ligand on the palladium catalyst can introduce significant steric hindrance around C1, thereby promoting reaction at the more accessible C7 site.[9] This is a kinetic control strategy.
-
A Two-Step "Block-and-Couple" Approach:
-
Step 1: Selectively functionalize the C1 position using a robust, electronically-controlled reaction like SNAr.
-
Step 2: With the C1 position now blocked, perform a cross-coupling reaction at the C7 position. This thermodynamic approach is often more reliable, though it requires an additional synthetic step.
-
Q4: In my palladium-catalyzed cross-coupling, I'm getting a mixture of C1-substituted, C7-substituted, and di-substituted products. How can I improve the selectivity?
A4: A lack of selectivity in cross-coupling reactions often points to reaction conditions that do not sufficiently differentiate between the two chlorine atoms. Here’s how to troubleshoot:
-
For C1 Selectivity: The C1-Cl bond is more polarized and generally more reactive towards oxidative addition.[10][11] To favor C1 substitution, use less sterically demanding ligands (e.g., PPh₃) and milder conditions (lower temperature, shorter reaction time). This exploits the kinetic preference for the more activated site.
-
For C7 Selectivity: As mentioned in A3, use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[12] These ligands form larger catalyst complexes that can struggle to access the C1 position, shifting the selectivity towards C7. You may also need to increase the temperature or reaction time to overcome the lower reactivity of the C7-Cl bond.
-
To Avoid Di-substitution: The most effective method is to control stoichiometry. Use a slight deficiency of the coupling partner (e.g., 0.9 to 0.95 equivalents of boronic acid or amine). This ensures that once the first coupling occurs, there is insufficient reagent left to react at the second site. Additionally, lower catalyst loading and shorter reaction times can help minimize the formation of the di-substituted product.
Part 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for achieving regioselective functionalization.
Workflow for Selecting Reaction Conditions
The following diagram outlines a decision-making process for planning your synthesis.
Table 1: Summary of Recommended Conditions for Regioselectivity
| Target Position | Reaction Type | Catalyst / Ligand | Base | Solvent | Temperature | Key Insight |
| C1 | SNAr | N/A | K₂CO₃ or DIPEA | DMSO or NMP | 80-120 °C | Electronic Control: C1 is highly activated. Reaction is robust and selective. |
| C1 | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80-90 °C | Kinetic Control: Use a less hindered ligand to favor the more reactive C1 site. |
| C1 | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90-100 °C | Kinetic Control: Standard, less bulky ligands favor C1.[13][14] |
| C7 | Suzuki | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100-110 °C | Steric Control: Bulky ligand hinders approach to C1, favoring C7.[9] |
| C7 | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF / DMF | 60-80 °C | Two-Step: Requires prior C1 functionalization to direct reactivity to C7.[15][16] |
Protocol 1: Selective C1-Amination via SNAr
This protocol describes the reaction of this compound with a secondary amine, a reaction driven by the high electrophilicity of the C1 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound and K₂CO₃.
-
Add anhydrous DMSO via syringe to create a ~0.2 M solution.
-
Add the amine nucleophile via syringe.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C1-amino-7-chloro-4-methoxyisoquinoline.
Protocol 2: Selective C7-Arylation via Suzuki Coupling (Steric Control)
This protocol leverages a bulky phosphine ligand to direct the Suzuki coupling to the less electronically active but more sterically accessible C7 position.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed Toluene and Water (10:1 ratio)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe to achieve a concentration of ~0.1 M with respect to the isoquinoline.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can be long (12-24 hours) due to the lower reactivity of the C7 position.
-
After completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify via column chromatography to isolate the 1-chloro-7-aryl-4-methoxyisoquinoline.
References
- Bordwell, F. G., & Still, W. C. (1975). Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.
- Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of isoquinolines and 3,4-dihydroisoquinolines by the palladium-catalyzed intramolecular cyclization of N-(o-haloaryl)methyl- and N-(o-haloaryl)ethyl-propargylamines. Journal of the American Chemical Society.
-
Yao, T., & Larock, R. C. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis. Request PDF. [Link]
-
MDPI. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. [Link]
-
Royal Society of Chemistry. (2012). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]
-
ResearchGate. (n.d.). Highly Regioselective Isoquinoline Synthesis via Nickel-Catalyzed Iminoannulation of Alkynes at Room Temperature. Request PDF. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
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ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Corley, E. G., & Campos, K. R. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
-
American Chemical Society. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Haydl, A. M., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
-
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
-
NIH National Center for Biotechnology Information. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. [Link]
-
Royal Society of Chemistry. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Royal Society of Chemistry. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. [Link]
-
International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]
-
NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
NIH National Center for Biotechnology Information. (2010). Electronic and steric control of regioselectivities in Rh(I)-catalyzed (5 + 2) cycloadditions: experiment and theory. [Link]
-
Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1,7-Dichloro-4-methoxyisoquinoline
Welcome to the technical support center for the synthesis of 1,7-dichloro-4-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis and scale-up of this key pharmaceutical intermediate.[1][2] Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Overview of Synthetic Strategy
The synthesis of this compound is typically achieved via a multi-step sequence, culminating in a Bischler-Napieralski reaction followed by aromatization. This pathway is favored for its robustness and adaptability to various substituted isoquinolines. The general workflow involves the acylation of a substituted phenylethylamine, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydrogenation.
Caption: General workflow for the synthesis of this compound.
Troubleshooting and Optimization Guide
This section addresses specific issues you might encounter during the synthesis. The advice is structured to help you diagnose the problem and implement a logical solution.
Q1: My Bischler-Napieralski cyclization (Step 2) is giving a low yield or failing entirely. What are the common causes and solutions?
A1: Low yields in this critical step are common and can stem from several factors. This reaction is an electrophilic aromatic substitution, and its success hinges on proper activation and strictly controlled conditions.[3][4]
-
Cause 1: Insufficiently Potent Dehydrating Agent. The cyclization requires a strong dehydrating agent (a Lewis acid) to activate the amide carbonyl for electrophilic attack. Phosphorus oxychloride (POCl₃) is widely used, but for substrates with deactivating groups (like the 7-chloro substituent), it may not be sufficient on its own.[4][5][6]
-
Solution: For challenging substrates, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective.[3][7] This mixture generates a more reactive pyrophosphate intermediate, which enhances the electrophilicity of the cyclizing species.[3] Ensure all reagents are anhydrous, as moisture will rapidly quench these agents.
-
-
Cause 2: Deactivated Aromatic Ring. While the 4-methoxy group is electron-donating and activates the ring, the 7-chloro group is electron-withdrawing and deactivating. The success of the cyclization depends on the net electronic effect.
-
Solution: Increase the reaction temperature by switching to a higher-boiling solvent like xylene or toluene, and ensure the reaction is heated to reflux for an adequate duration (monitor by TLC).[3][5] Forcing conditions can often overcome the energy barrier for cyclization on moderately deactivated rings.
-
-
Cause 3: Suboptimal Reaction Conditions. Temperature and reaction time are critical. Insufficient heating will lead to an incomplete reaction, while excessive heating can cause decomposition.
-
Solution: Carefully optimize the temperature and reaction time. The reaction often requires heating to reflux.[3] Begin with the literature-reported conditions and adjust based on TLC analysis of aliquots taken from the reaction mixture over time.
-
Sources
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- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
Alternative reagents for the synthesis of 1,7-Dichloro-4-methoxyisoquinoline
An In-Depth Guide to the Synthesis of 1,7-Dichloro-4-methoxyisoquinoline: Troubleshooting, Alternative Reagents, and Protocols
Introduction: Navigating the Synthesis of a Complex Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active molecules.[1] The synthesis of polysubstituted derivatives, such as this compound, presents unique challenges requiring precise control over regioselectivity and functional group compatibility. This technical support guide is designed for researchers and drug development professionals, offering practical, in-depth solutions to common issues encountered during this multi-step synthesis. We will explore a primary synthetic route, address potential experimental hurdles in a troubleshooting format, and provide validated alternative reagents and protocols.
Proposed Primary Synthetic Route
The most logical approach to this compound involves a multi-step pathway, beginning with the construction of a foundational 7-chloro-4-hydroxyisoquinoline intermediate. This strategy allows for the sequential and controlled introduction of the required functional groups.
Caption: Proposed four-step synthesis of this compound.
Technical Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles.
PART 1: Isoquinoline Core Synthesis & Decarboxylation
Q1: My initial thermal cyclization (Step 1) is producing low yields and significant tar formation. What's going wrong?
A1: High-temperature cyclizations, like the one used to form the quinoline/isoquinoline ring from anilinoacrylates, are prone to polymerization and charring.[2]
-
Causality: The reaction is highly endothermic and often requires temperatures exceeding 250°C.[3] At these temperatures, side reactions and decomposition pathways become significant, especially if impurities are present in the starting material.
-
Troubleshooting Steps:
-
Solvent Choice is Critical: Use a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or diphenyl ether itself.[3] This ensures even heat distribution and prevents localized hotspots.
-
Purity of Starting Material: Ensure the precursor, the ethyl α-carbethoxy-β-m-chloroanilinoacrylate, is pure. Recrystallize it from petroleum ether if necessary.[3] Impurities can act as catalysts for polymerization.
-
Inert Atmosphere: While not always required, performing the reaction under a gentle stream of nitrogen can help minimize oxidative side reactions.
-
Q2: The decarboxylation of my 7-chloro-4-hydroxy-3-quinolinecarboxylic acid (Step 2) is incomplete or requires excessively high temperatures. How can I optimize this?
A2: Thermal decarboxylation of heterocyclic carboxylic acids can be challenging.[1][4] The stability of the carbanion intermediate formed after CO₂ loss dictates the reaction's ease.
-
Causality: The reaction proceeds by eliminating carbon dioxide, which is entropically favored but can have a high activation energy.[5] Without a catalyst, temperatures that induce decarboxylation may also cause product degradation.
-
Troubleshooting & Alternatives:
-
Solvent-Assisted Decarboxylation: Simply heating the acid suspended in a high-boiling solvent like Dowtherm A or diphenyl ether is often sufficient.[3] The solvent helps to achieve the necessary temperature uniformly.
-
Catalytic Decarboxylation: For stubborn substrates, catalytic methods are superior. The classic method involves heating the carboxylic acid in quinoline with a copper catalyst (e.g., copper(I) oxide or copper powder).[6]
-
Acid-Catalyzed Method: A newer, metal-free approach involves dissolving the heterocyclic carboxylic acid in an aprotic polar solvent like DMF and adding an organic acid catalyst, heating to around 100-130°C.[4] This method avoids costly and often toxic heavy metals.
-
PART 2: Chlorination and Methylation
Q3: The chlorination of 7-chloro-4-hydroxyisoquinoline with phosphorus oxychloride (POCl₃) in Step 3 is sluggish and gives a poor yield of the 1,7-dichloro product.
A3: This reaction converts the 4-hydroxyisoquinoline, which exists predominantly in its keto-tautomer form (an isoquinolin-1(2H)-one), into the 1-chloro derivative. This is a variation of the Vilsmeier-Haack reaction, where POCl₃ acts as both the chlorinating agent and a dehydrating agent.[7]
-
Causality: The reaction's success depends on the formation of a reactive chlorophosphoryl intermediate. Insufficient reactivity, low temperature, or moisture can hinder the reaction.
-
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry: Use freshly distilled or high-purity POCl₃. Ensure at least a stoichiometric amount, though a slight excess is common.
-
Temperature Control: The reaction often requires heating. A typical temperature range is 100-140°C.[3] Monitor the reaction by TLC to determine the optimal time and temperature to avoid decomposition.
-
Addition of a Base/Catalyst: In some cases, the addition of a catalytic amount of DMF can accelerate the reaction by forming the highly electrophilic Vilsmeier reagent in situ.[8] Alternatively, a tertiary amine base like triethylamine can be used.[9]
-
Work-up Procedure: The work-up is critical. The reaction mixture is typically cooled and poured carefully onto crushed ice to hydrolyze excess POCl₃. The product is then isolated by neutralization and extraction.[3]
-
Q4: My final O-methylation step (Step 4) is giving a mixture of products, including N-methylated byproducts. How can I improve the selectivity for O-methylation?
A4: The hydroxyl group at the C4 position is phenolic and can be readily O-methylated. However, if any starting material from the previous step exists in the isoquinolin-1-one tautomer form, the amide nitrogen can also be alkylated, leading to N-methylated byproducts.
-
Causality: The regioselectivity of alkylation (O- vs. N-alkylation) is influenced by the base, solvent, and alkylating agent.[10]
-
Troubleshooting & Optimization:
-
Choice of Base and Solvent: Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF generally favors O-alkylation. Stronger bases like sodium hydride (NaH) can increase the amount of N-alkylation.
-
Methylating Agent: Methyl iodide (CH₃I) is a common and effective reagent. Dimethyl sulfate is a more reactive but also more toxic alternative.
-
Reaction Conditions: Running the reaction at room temperature or slightly elevated temperatures (40-60°C) is usually sufficient. Higher temperatures can lead to more side products.
-
Ensure Complete Conversion in Step 3: The best way to avoid N-methylation is to ensure the complete conversion of the 4-hydroxyisoquinoline to the 1,7-dichloro-4-hydroxyisoquinoline in the previous step. The presence of the chloro group at C1 prevents tautomerization to the isoquinolinone form.
-
Alternative Reagents and Strategies
For key transformations, alternative reagents can offer advantages in terms of yield, safety, or reaction conditions.
| Transformation | Standard Reagent | Alternative Reagents | Key Advantages of Alternatives | Reference |
| Isoquinoline Core Synthesis | Thermal Cyclization | Bischler-Napieralski Reaction: (POCl₃, P₂O₅) | Milder conditions for activated aromatic rings. Forms dihydroisoquinolines that can be oxidized. | [11][12][13] |
| Pomeranz-Fritsch Reaction: (H₂SO₄) | Builds the isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine. | [14][15][16] | ||
| Pictet-Spengler Reaction: (Acid catalyst) | Condensation of a β-arylethylamine with an aldehyde; forms tetrahydroisoquinolines. | [17][18][19] | ||
| Chlorination (C1 position) | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂): | Can be effective, sometimes used with DMF. | [12] |
| Oxalyl Chloride or Phosgene: | Highly reactive but also highly toxic; used in specific applications. | [13] | ||
| O-Methylation (C4 position) | Methyl Iodide (CH₃I) + K₂CO₃ | Dimethyl Sulfate ((CH₃)₂SO₄) + Base: | More reactive than CH₃I, may allow for lower temperatures. | [10] |
| Trimethylsilyldiazomethane (TMSCHN₂): | Safer alternative to diazomethane for methylating acidic protons. | N/A |
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-4-hydroxyisoquinoline (Steps 1 & 2)
This protocol is adapted from the well-established synthesis of 4,7-dichloroquinoline.[3]
-
Condensation: In a round-bottomed flask, gently heat a mixture of m-chloroaniline (1.0 mol) and diethyl (ethoxymethylene)malonate (1.1 mol) on a steam bath for 1 hour. The evolved ethanol is allowed to escape. The warm product is used directly in the next step.
-
Cyclization & Saponification: Heat 1 L of Dowtherm A to boiling (approx. 250°C) in a 5 L flask. Pour the crude product from the previous step into the boiling solvent. Continue heating for 1 hour. Cool the mixture and filter the crystallized ester. The crude ester is then refluxed in 1 L of 10% aqueous sodium hydroxide until fully dissolved (approx. 1 hour).
-
Acidification: Cool the saponification mixture and acidify with concentrated HCl until acidic to Congo red paper. The precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is collected by filtration and washed thoroughly with water.
-
Decarboxylation: Suspend the air-dried acid in 1 L of Dowtherm A. Boil the mixture for 1-2 hours until CO₂ evolution ceases. Cool the solution and dilute with an equal volume of Skellysolve B (or hexane) to precipitate the product. Filter to collect crude 7-chloro-4-hydroxyisoquinoline.
Protocol 2: Synthesis of this compound (Steps 3 & 4)
-
Chlorination: To the crude 7-chloro-4-hydroxyisoquinoline (0.95 mol), add phosphorus oxychloride (POCl₃, 0.98 mol). Heat the mixture to 135-140°C and stir for 1-2 hours. Monitor by TLC.
-
Work-up: After cooling, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Neutralize the acidic solution with 10% sodium hydroxide to precipitate the crude 1,7-dichloro-4-hydroxyisoquinoline. Filter, wash with water, and dry.
-
O-Methylation: Dissolve the crude 1,7-dichloro-4-hydroxyisoquinoline (1.0 eq) in anhydrous DMF. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (CH₃I, 1.5 eq). Stir the mixture at 40°C for 4-6 hours, monitoring by TLC.
-
Final Purification: Pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Mechanistic Insight: The Bischler-Napieralski Reaction
As a primary alternative for forming the isoquinoline core, understanding the Bischler-Napieralski reaction mechanism is crucial for troubleshooting. The reaction involves the acid-catalyzed cyclization of a β-arylethylamide.
Caption: Mechanism of the Bischler-Napieralski reaction.[11][20]
The key intermediate is the electrophilic nitrilium ion, which undergoes intramolecular electrophilic aromatic substitution.[20] A common side reaction is the retro-Ritter reaction, which forms a styrene, especially if the aromatic ring is not sufficiently activated.[13]
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]
-
Wikipedia. Pomeranz–Fritsch reaction. Available from: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]
-
Slideshare. Bischler napieralski reaction. Available from: [Link]
-
PubMed Central (PMC). The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
-
Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available from: [Link]
-
Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines. Available from: [Link]
-
Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]
-
ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Available from: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
PubMed. Specific Chlorination of Isoquinolines by a Fungal Flavin-Dependent Halogenase. Available from: [Link]
-
PubMed. Structural basis of O-methylation of (2-heptyl-)1-hydroxyquinolin-4(1H)-one and related compounds by the heterocyclic toxin methyltransferase Rv0560c of Mycobacterium tuberculosis. Available from: [Link]
-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available from: [Link]
-
DigitalCommons@USU. Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Available from: [Link]
-
RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]
-
DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]
-
PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Available from: [Link]
-
ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available from: [Link]
-
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]
-
International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]
- Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]
-
Journal of the American Chemical Society. Copper-quinoline decarboxylation. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available from: [Link]
-
Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available from: [Link]
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- 10. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]
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Technical Support Center: Minimizing Tar Formation in High-Temperature Reactions of Isoquinolines
Welcome, researchers, to your dedicated resource for navigating the complexities of high-temperature reactions involving isoquinolines. This guide is designed to provide you with in-depth technical support, moving beyond simple protocols to explain the underlying principles of tar formation and offering robust, field-proven strategies for its mitigation. Whether you are working on novel material synthesis, catalytic upgrading, or degradation studies, this center will serve as a critical resource for optimizing your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Tar Formation
This section addresses the fundamental questions surrounding the formation of tar in high-temperature reactions of isoquinolines. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What exactly is "tar" in the context of my isoquinoline reaction?
A: In this context, "tar" refers to a complex, high-molecular-weight, and often intractable mixture of polycyclic aromatic hydrocarbons (PAHs) and other condensed carbonaceous materials.[1] It typically presents as a dark, viscous liquid or a solid, insoluble residue that contaminates your desired product and fouls reactor surfaces. The main components of tars derived from N-heterocycles are aromatic-based, with a higher carbon content and lower hydrogen content than the starting isoquinoline.
Q2: Why are high-temperature reactions of isoquinolines so prone to tar formation?
A: High temperatures provide the necessary activation energy for the cleavage of C-H and C-N bonds within the isoquinoline ring structure. This initiates a cascade of free-radical reactions.[2][3] The resulting reactive fragments, including radicals and unsaturated species, can then polymerize and condense into larger, more complex aromatic systems, eventually leading to tar and soot.[4][5]
Q3: What are the primary chemical pathways that lead to tar from isoquinoline?
A: Theoretical studies using density functional theory have elucidated the pyrolysis mechanisms of isoquinoline.[6] The process is initiated by intramolecular hydrogen migration, leading to the formation of intermediates like 1-indene imine.[6] These intermediates can then undergo further reactions to produce smaller molecules such as benzene, cyanoacetylene, and benzonitrile, which are precursors to larger PAH formation.[6] The key takeaway is that the initial fragmentation of the isoquinoline ring system generates highly reactive species that are prone to polymerization.
Q4: Does the nitrogen atom in isoquinoline play a specific role in tar formation?
A: Yes, the nitrogen atom significantly influences the reaction pathways. Nitrogen-containing aromatic compounds can sometimes undergo oligomerization and decomposition at lower temperatures than their hydrocarbon counterparts.[7] The nitrogen can be eliminated as HCN or remain within the growing PAH structures, forming nitrogenated PAHs (N-PAHs). These N-PAHs can exhibit different reactivity and contribute to the complexity of the resulting tar.
Part 2: Troubleshooting Guide - From Theory to Practical Solutions
This section is formatted as a direct, problem-solution guide to address specific issues you may encounter in the lab.
Q1: My reaction mixture is turning into a thick, black, unworkable tar. What is causing this, and how can I prevent it?
A: Cause: This is a classic sign of runaway polymerization and condensation reactions. The primary culprits are excessively high temperatures, long residence times, and high concentrations of reactive intermediates.[8]
Solutions:
-
Temperature Control: This is your most critical parameter.
-
Action: Reduce the reaction temperature. Even a small decrease can significantly slow down the rates of undesirable side reactions. High temperatures increase the rate of initial bond cleavage and subsequent radical reactions.[8]
-
Expert Insight: Determine the minimum temperature required for your desired transformation through systematic experimentation. It's often a narrow window between the activation of your desired pathway and the onset of significant tar formation.
-
-
Residence Time: The longer your reactants are at high temperature, the more time there is for polymerization to occur.
-
Action: Decrease the residence time of the reactants in the high-temperature zone. This can be achieved by increasing the flow rate of your carrier gas or by modifying your reactor design.
-
Expert Insight: For continuous flow reactors, the relationship between flow rate and residence time is inverse. For batch reactors, this translates to minimizing the overall reaction time.
-
-
Concentration/Pressure: High concentrations of isoquinoline or high partial pressures can increase the frequency of bimolecular collisions, accelerating polymerization.
-
Action: Dilute your reactant stream with an inert gas (e.g., nitrogen, argon). This reduces the partial pressure of isoquinoline and its reactive intermediates.
-
Expert Insight: While this may decrease the overall throughput, the improvement in yield and reduction in reactor fouling can make it a worthwhile trade-off.
-
Q2: I'm observing significant char/soot formation on my reactor walls. How can I mitigate this?
A: Cause: Char and soot are the solid end-products of tar evolution. They form when large PAHs dehydrogenate and condense on hot surfaces. This is often exacerbated by "hot spots" in your reactor.
Solutions:
-
Reactor Design and Material:
-
Action: Ensure uniform heating across your reactor. Use a well-designed furnace or a fluidized bed reactor for better temperature distribution. The material of your reactor can also play a role; sometimes, passivation of metal surfaces is necessary to prevent catalytic coking.
-
Expert Insight: Quartz or ceramic reactors are often preferred for high-temperature pyrolysis studies to minimize catalytic effects from metal surfaces.
-
-
Catalyst Selection:
-
Action: Introduce a catalyst designed to promote desired reactions (e.g., cracking to smaller molecules) over polymerization. Catalysts like Ni-Mo or Co-Mo on supports can be effective in hydrodenitrogenation processes, which can break down the heterocyclic ring.[9]
-
Expert Insight: Be aware that the wrong catalyst can actually increase coke formation. Catalyst screening is essential. Acidic sites on catalysts can sometimes promote coking, so neutral or basic supports might be preferable.
-
Q3: My yields are inconsistent, and I suspect radical reactions are the cause. How can I control these?
A: Cause: High-temperature reactions of aromatic compounds heavily involve free-radical mechanisms.[2] The formation and propagation of radicals are key steps in the polymerization pathways leading to tar.
Solutions:
-
Introduction of Radical Scavengers:
-
Action: Introduce a high-temperature stable radical scavenger into your reaction system. These compounds interrupt the chain reactions by reacting with and stabilizing free radicals.[10]
-
Expert Insight: Finding a scavenger that is stable at your reaction temperature is crucial. While common scavengers like TEMPO or BHT may not be suitable for very high temperatures, certain compounds have been investigated for high-temperature applications.[11] Careful selection and testing are necessary. The introduction of a hydrogen-donating solvent can also help to cap radical species.
-
-
Control of Reaction Atmosphere:
-
Action: The composition of the gas phase can influence radical reactions. For example, the presence of H₂ can inhibit some tar-forming reactions, while H₂O or CO₂ can sometimes increase the decomposition rate of tars.
-
Expert Insight: This is highly dependent on the specific reaction. In hydrodenitrogenation, a high partial pressure of H₂ is beneficial.[9]
-
Q4: How does my choice of solvent affect tar formation?
A: Cause: The solvent is not just a medium but can actively participate in the reaction at high temperatures. It can act as a diluent, a heat transfer medium, a reactant, or a radical scavenger.
Solutions:
-
Solvent Selection:
-
Action: Choose a solvent that is thermally stable at your reaction temperature and is a poor radical initiator. Aromatic solvents, while often good for dissolving isoquinoline, can themselves participate in polymerization. Non-polar, aliphatic solvents might be less reactive but have lower solvency.
-
Expert Insight: Supercritical fluids like water or CO₂ can offer unique properties at high temperatures and pressures, influencing reaction pathways and minimizing tar formation by altering solubility and transport properties. Hydrogen-donating solvents like tetralin can help to stabilize radical intermediates and reduce polymerization.
-
Part 3: Data Summaries and Protocols
Table 1: Key Experimental Parameters and Their Impact on Tar Formation
| Parameter | Effect on Tar Formation | Recommended Action to Minimize Tar | Rationale |
| Temperature | Exponential Increase | Decrease to optimal level | Reduces rate of radical formation and polymerization.[8] |
| Residence Time | Linear/Exponential Increase | Decrease | Minimizes time for polymerization reactions to occur. |
| Concentration | Increase | Dilute with inert gas | Reduces frequency of bimolecular polymerization reactions. |
| Catalyst | Varies | Screen for catalysts that favor cracking over polymerization | Can direct reaction pathways away from tar formation.[9] |
| Atmosphere | Varies | Introduce H₂ (for HDN) or radical scavengers | Can stabilize intermediates and terminate radical chains.[9][10] |
| Solvent | Varies | Use stable, non-reactive, or hydrogen-donating solvents | The solvent can participate in or inhibit tar-forming reactions. |
Protocol 1: General Experimental Setup for High-Temperature Isoquinoline Reactions
This protocol outlines a basic setup for a lab-scale, continuous-flow pyrolysis experiment, designed to minimize unwanted tar formation.
Materials:
-
High-purity isoquinoline
-
Syringe pump
-
High-temperature tube furnace
-
Quartz reactor tube (e.g., 1-inch outer diameter)
-
Mass flow controllers for inert and reactive gases (e.g., N₂, Ar, H₂)
-
Condensation train (e.g., a series of cold traps with ice/salt and dry ice/acetone baths)
-
Gas-tight connections
-
Back-pressure regulator
-
Gas chromatograph (GC) for online or offline analysis of gaseous products
-
HPLC and GC-MS for analysis of liquid products
Procedure:
-
Reactor Assembly: Assemble the quartz tube reactor within the tube furnace. Ensure all connections are gas-tight.
-
Leak Check: Pressurize the system with an inert gas (e.g., Nitrogen) and check for leaks.
-
Purging: Purge the entire system with a high flow of inert gas for at least 30 minutes to remove any residual air and moisture.
-
Heating: Heat the furnace to the desired reaction temperature under a continuous, low flow of inert gas.
-
Reactant Introduction: Once the temperature has stabilized, begin flowing the desired carrier and/or reactive gases at the calculated flow rates using the mass flow controllers.
-
Liquid Feed: Start the syringe pump to introduce the isoquinoline (either neat or in solution) into a heated zone before the reactor to ensure complete vaporization.
-
Product Collection: Gaseous products pass through the condensation train to collect liquid products. Non-condensable gases can be sampled for online GC analysis or collected in a gas bag for offline analysis.
-
Shutdown: After the desired reaction time, stop the isoquinoline feed. Continue the gas flow while the furnace cools to room temperature. This prevents backflow and passivates the reactor surface.
-
Sample Analysis: Carefully collect the liquid products from the cold traps. Analyze the liquid and gaseous products using appropriate analytical techniques (e.g., GC-MS, HPLC). The tar and char deposited in the reactor can be quantified by weighing the reactor before and after the experiment and can be analyzed by dissolving in a suitable solvent followed by analysis or by techniques like TGA.
Part 4: Visualizing Mechanisms and Workflows
Diagram 1: Proposed High-Temperature Tar Formation Pathway from Isoquinoline
Caption: Simplified pathway of tar formation from isoquinoline at high temperatures.
Diagram 2: Troubleshooting Workflow for Excessive Tar Formation
Caption: A logical workflow for troubleshooting and minimizing tar formation.
References
-
Ling, L., Zhang, R., Wang, B., & Xie, K. (2006). Pyrolysis Mechanisms of Quinoline and Isoquinoline with Density Functional Theory. Chinese Journal of Chemistry, 24(11), 1533-1539. [Link]
-
Fawaz, E., et al. (2021). Experimental setup of the pyrolysis reactor and the sampling gases and particles. Atmospheric Measurement Techniques, 14(10), 6497-6508. [Link]
-
Stančin, H., et al. (2020). Co-Pyrolysis and Synergistic Effect Analysis of Biomass Sawdust and Polystyrene Mixtures for Production of High-quality Bio-oils. Energy, 204, 117947. [Link]
-
Qu, F. (2015). Is there a carbon free-radical scavenger stable at high temperature (~300 oC)? ResearchGate. [Link]
-
Agueda, R., et al. (n.d.). Hydrodenitrogenation of Quinoline on Ni-Mo and Co-Mo Catalysts. Conference Paper. [Link]
-
Moldoveanu, S. C. (2010). Pyrolysis of Aromatic Heterocyclic Compounds. In Pyrolysis of Organic Molecules. Elsevier. [Link]
-
Gao, C., et al. (2020). Oligomerization and carbonization of polycyclic aromatic hydrocarbons at high pressure and temperature. Scientific Reports, 10(1), 1-8. [Link]
-
Laskin, A., & Lifshitz, A. (1998). Thermal decomposition of quinoline and isoquinoline. The role of 1-indene imine radical. The Journal of Physical Chemistry A, 102(6), 928-946. [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. [Link]
-
Wang, H., et al. (2025). Resonance-stabilized radical clustering bridges the gap between gaseous precursors and soot in the inception stage. Proceedings of the National Academy of Sciences. [Link]
-
Frenklach, M. (2020). On the mechanism of soot formation. Physical Chemistry Chemical Physics, 22(8), 4358-4383. [Link]
-
Scott, L. T. (n.d.). High temperature chemistry of aromatic hydrocarbons. UNT Digital Library. [Link]
-
Kuleshova, O. V., et al. (2018). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 10(6), 116-121. [Link]
-
Jacob, T., & Frenklach, M. (2023). Portraits of Soot Molecules Reveal Pathways to Large Aromatics, Five-/Seven-Membered Rings, and Inception through π-Radical Localization. ACS Nano. [Link]
-
Al-Nuaimi, A., et al. (2024). Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. Energy & Fuels. [Link]
-
Tesner, P. A. (n.d.). Formation of Soot Particles. Faraday Symposia of the Chemical Society. [Link]
-
Slanina, Z., et al. (2000). Formation of soot from polycyclic aromatic hydrocarbons as well as fullerenes and carbon nanotubes in the combustion of hydrocarbon. Journal of Engineering Physics and Thermophysics, 73(4), 793-802. [Link]
-
Wagner, J., et al. (2018). Zeolite Y supported nickel phosphide catalysts for the hydrodenitrogenation of quinoline as a proxy for crude bio-oils from hydrothermal liquefaction of microalgae. Catalysis Science & Technology, 8(2), 535-546. [Link]
-
Wąsowski, J., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(21), 6479. [Link]
-
Kim, S. J., & Chun, Y. J. (2005). Separation of nitrogen heterocyclic compounds from model coal tar fraction by solvent extraction. Separation Science and Technology, 40(10), 2095-2113. [Link]
-
Wikipedia. (n.d.). Isoquinoline. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
-
Britannica. (n.d.). Hydrocarbon - Polymerization, Monomers, Macromolecules. [Link]
-
Szymańska, K., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(16), 4683. [Link]
-
Kim, T. G., et al. (2021). Study of Quinoline Insoluble (QI) Removal for Needle Coke-Grade Coal Tar Pitch by Extraction with Fractionalized Aliphatic Solvents and Coke Formation Thereof. Polymers, 13(24), 4381. [Link]
-
Scribd. (n.d.). Quinoline and Isoquinoline Overview. [Link]
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- 10. Radical scavengers | Preventing polymerizationï½FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Byproducts in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the formation of unexpected byproducts in this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind reaction outcomes, providing you with the insights needed to optimize your transformations and isolate your desired products with high fidelity.
Section 1: Frequently Asked Questions (FAQs) - The Usual Suspects
This section addresses the most common byproducts encountered in Buchwald-Hartwig amination reactions. Understanding their origin is the first step toward their mitigation.
Q1: My main byproduct is the hydrodehalogenated starting material. What is causing this, and how can I prevent it?
A1: Hydrodehalogenation, the replacement of the halide on your aryl electrophile with a hydrogen atom, is one of the most common side reactions in Buchwald-Hartwig amination.[1][2] This typically occurs via two primary pathways:
-
β-Hydride Elimination: This pathway is particularly relevant when using primary aliphatic amines.[2] After the formation of the palladium-amide complex, a β-hydrogen from the amine can be transferred to the palladium center, which then reductively eliminates to form the hydrodehalogenated arene and an imine.[1][3]
-
Reaction with a Palladium-Hydride Species: Palladium-hydride (Pd-H) species can form in the catalytic cycle, often from reactions involving the solvent or trace water. These Pd-H species can then react with the aryl halide in a competing catalytic cycle to produce the hydrodehalogenated byproduct.[4][5]
Troubleshooting Strategies:
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.[1][6] Ligands like 'tBuBrettPhos' or 'RuPhos' have been designed to minimize this side reaction.[7]
-
Base Selection: The base can influence the formation of Pd-H species. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions.[8][9] Screening weaker bases like cesium carbonate or potassium phosphate may be beneficial, although this can sometimes lead to lower reaction rates.[8][10]
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress hydrodehalogenation by favoring the desired amination pathway.
-
Solvent and Additives: Ensure you are using dry, degassed solvents. In some cases, additives can be used to trap Pd-H species.[4][5]
Q2: I'm observing a significant amount of homocoupling of my aryl halide (aryl-aryl byproduct). What leads to this side reaction?
A2: The formation of a biaryl species, resulting from the coupling of two molecules of your aryl halide, is another common byproduct. This side reaction, often referred to as "reductive elimination from a diarylpalladium(II) complex," can arise from a few mechanistic scenarios. One prominent pathway involves the oxidative addition of a second equivalent of aryl halide to the Pd(II)-aryl intermediate before the amine coordination can occur. Reductive elimination from this diaryl-palladium species then yields the homocoupled product.
Troubleshooting Strategies:
-
Ligand Steric Hindrance: Employing bulky phosphine ligands can disfavor the formation of the diarylpalladium intermediate by sterically shielding the palladium center.
-
Reaction Concentration: Running the reaction at a lower concentration can decrease the likelihood of a second aryl halide molecule encountering the palladium complex.
-
Rate of Aryl Halide Addition: In some cases, slow addition of the aryl halide to the reaction mixture can minimize its instantaneous concentration and thus reduce homocoupling.
Q3: My phosphine ligand appears to be degrading, and I see phosphine oxide in my crude NMR. Is this affecting my reaction?
A3: Yes, the oxidation of your phosphine ligand to phosphine oxide is a common catalyst deactivation pathway and can significantly impact your reaction's efficiency.[11] Phosphine oxides are poor ligands for palladium and will not effectively participate in the catalytic cycle. This oxidation can be caused by:
-
Trace Oxygen: Incomplete degassing of the reaction mixture is a primary culprit.
-
Peroxides in Solvents: Ethereal solvents like THF and dioxane can form peroxides upon storage, which will readily oxidize phosphine ligands.
-
Oxidizing Functional Groups: The presence of oxidizing functional groups on your substrates can also lead to ligand degradation.
Troubleshooting Strategies:
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use robust degassing techniques for your solvent, such as freeze-pump-thaw cycles or sparging with an inert gas.
-
Freshly Purified Solvents: Use freshly distilled or commercially available anhydrous solvents to minimize the presence of peroxides.
-
Use of Pre-catalysts: Employing air-stable palladium pre-catalysts can sometimes offer more consistent results as they are less sensitive to trace oxygen during reaction setup.[12]
Section 2: In-Depth Troubleshooting Guides
This section provides a more structured approach to identifying and mitigating byproducts through systematic analysis and experimental design.
Guide 1: Systematic Identification of Unknown Byproducts
When faced with an unexpected peak in your LC-MS or a strange set of signals in your NMR, a systematic approach is key.
Step 1: Initial Characterization by Mass Spectrometry (MS)
-
Obtain a high-resolution mass spectrum (HRMS) of the byproduct. This will provide an accurate mass and allow you to propose a molecular formula.
-
Compare the molecular weight of the byproduct to your starting materials and desired product.
-
Is the mass equal to your aryl halide minus the halogen plus a hydrogen? This strongly suggests hydrodehalogenation .
-
Is the mass double your aryl group? This points to aryl-aryl homocoupling .
-
Is the mass of your product plus an aryl group? This could indicate a diarylation product, especially if you are using a primary amine.
-
Step 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Look for the disappearance of the amine N-H proton signal and the appearance of new aromatic signals.
-
In the case of hydrodehalogenation, you will see a new proton signal in the aromatic region where the halogen was previously located. The coupling pattern of the adjacent protons will also change.
-
For aryl-aryl homocoupling, the symmetry of the molecule will often be reflected in a simplified aromatic proton signal pattern compared to the starting material.
-
-
¹³C NMR: Provides information on the carbon skeleton and can help confirm the proposed structure.
-
¹⁹F and ³¹P NMR (if applicable): If you have fluorine-containing substrates or are interested in the fate of your phosphine ligand, these techniques are invaluable. A signal around +30 to +50 ppm in the ³¹P NMR spectrum is indicative of phosphine oxide formation.[11]
Data Summary for Common Byproducts:
| Byproduct Type | Key MS Signature (m/z) | Key ¹H NMR Signature |
| Hydrodehalogenation | [Ar-H + H]⁺ | Appearance of a new Ar-H signal; altered coupling patterns. |
| Aryl-Aryl Homocoupling | [Ar-Ar + H]⁺ | Often simplified, more symmetric aromatic signals. |
| Diarylation (from R-NH₂) | [Ar₂-N-R + H]⁺ | Disappearance of N-H protons; doubling of aromatic integration. |
| Phosphine Oxide | [Ligand + O + H]⁺ | Characteristic downfield shift in ³¹P NMR. |
Guide 2: Experimental Workflow for Reaction Optimization
Once you have identified a problematic byproduct, a logical, stepwise approach to optimization is necessary.
Detailed Protocol: Small-Scale Parallel Reaction Screening
This protocol allows for the efficient screening of multiple reaction parameters to identify conditions that minimize byproduct formation.
Materials:
-
Aryl halide (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1-2 mol%)
-
Array of phosphine ligands (e.g., XPhos, RuPhos, SPhos, DavePhos)
-
Array of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere glovebox or Schlenk line
-
Small reaction vials with stir bars (e.g., 2 mL HPLC vials)
-
Heating block
Procedure:
-
Preparation (in a glovebox):
-
In separate stock solutions, dissolve the aryl halide and amine in the chosen solvent.
-
In each reaction vial, add the appropriate amount of base and phosphine ligand.
-
Add the palladium pre-catalyst to each vial.
-
-
Reaction Initiation:
-
Add the aryl halide stock solution to each vial.
-
Add the amine stock solution to each vial.
-
Seal the vials tightly.
-
-
Reaction:
-
Place the vials in a pre-heated heating block and stir for a predetermined time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After cooling to room temperature, quench each reaction with a small amount of water.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of celite or silica to remove inorganic salts and the palladium catalyst.
-
Analyze the filtrate from each reaction by LC-MS to determine the ratio of product to byproduct(s).
-
By systematically varying one component (e.g., the ligand) while keeping others constant, you can quickly identify the parameter that has the most significant impact on reducing the formation of your target byproduct.
Section 3: Mechanistic Insights into Byproduct Formation
A deeper understanding of the catalytic cycle can illuminate the origins of unwanted side reactions.
The balance between the rates of the productive steps (amine coordination, deprotonation, reductive elimination) and the off-cycle, unproductive pathways (β-hydride elimination, reaction with Pd-H, homocoupling) determines the outcome of your reaction.[1][13] Your goal during optimization is to choose conditions (ligand, base, solvent, temperature) that accelerate the desired reductive elimination step relative to all competing side reactions.[6][7]
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385-21391. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singh, R., & Singleton, D. A. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry, 86(23), 16344-16353. [Link]
-
Norrby, P.-O., & Håkansson, M. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Kim, S.-T., Kim, S., & Baik, M.-H. (2020). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(4), 1017-1025. [Link]
-
Sharma, S., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 86(17), 11759-11767. [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
ACS GCI Pharmaceutical Roundtable. Use of base metals in Buchwald-Hartwig coupling. [Link]
-
Bakos, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3665-3674. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Bakos, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Gordeev, S. N., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions, 50(40), 14217-14225. [Link]
-
ResearchGate. (2010). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Foley, D. A., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
Foley, D. A., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Cambridge Open Engage. [Link]
-
da Silva, R. R., et al. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Molecular Biosciences, 11. [Link]
-
Wolfram, E., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7789. [Link]
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Overcoming poor solubility of 1,7-Dichloro-4-methoxyisoquinoline in reaction media
Welcome to the technical support resource for 1,7-dichloro-4-methoxyisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block and may encounter challenges related to its limited solubility. As a key intermediate in the synthesis of various bioactive molecules, including potential pharmaceuticals, understanding and overcoming solubility issues is paramount to achieving successful, reproducible, and scalable reaction outcomes.[1][2]
This document moves beyond simple solvent lists to provide a foundational understanding of the physicochemical principles at play, offering systematic troubleshooting strategies and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the solubility of this compound.
Q1: What are the key structural features of this compound that contribute to its poor solubility?
A: The solubility behavior of this compound is dictated by a combination of its structural features:
-
Aromatic Rings: The fused benzene and pyridine rings form a large, rigid, and planar aromatic system. This structure promotes strong intermolecular π-π stacking in the solid state, leading to high crystal lattice energy that must be overcome by the solvent.
-
Chlorine Substituents: The two chlorine atoms are electron-withdrawing and increase the molecular weight and lipophilicity ("fat-loving" nature) of the molecule, generally decreasing its affinity for polar solvents like water.
-
Methoxy Group: The methoxy (-OCH₃) group adds some polar character, but its contribution is often insufficient to significantly enhance solubility in highly polar solvents.
-
Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is a key feature. It is a weak base (pKa of the protonated form is ~5.14 for the parent isoquinoline) and can act as a hydrogen bond acceptor.[3] This site offers a handle for solubility modulation via pH adjustment, a critical strategy we will explore later.
Essentially, the molecule has a predominantly non-polar character, making it sparingly soluble in many common reaction media.[4][5]
Q2: Why is achieving complete dissolution of my starting material so critical for the reaction's success?
A: Incomplete solubility leads to a heterogeneous reaction mixture, which can severely impact your experiment in several ways:
-
Reduced Reaction Rate & Yield: Reactions primarily occur in the solution phase. If a significant portion of your starting material remains undissolved, its effective concentration is much lower than calculated, leading to slow or incomplete conversion and ultimately, a lower yield.
-
Poor Reproducibility: The amount of dissolved material can vary between experiments depending on minor fluctuations in temperature, stirring rate, and particle size, making your results difficult to reproduce.
-
Side Product Formation: Undissolved solids can sometimes promote side reactions on their surface or lead to localized "hot spots" of concentration if dissolution is slow, potentially altering the product profile.
-
Difficult Purification: The presence of unreacted starting material at the end of the reaction complicates the workup and purification process, often requiring additional chromatographic steps.
Achieving a homogeneous solution ensures that all reactants are available to interact, leading to more predictable kinetics and cleaner, more reliable outcomes.[6]
Part 2: Troubleshooting Guide - Strategies for Overcoming Poor Solubility
This section provides a systematic approach to solving solubility challenges encountered during your experiments.
Q3: I've selected a common solvent (e.g., THF, Dichloromethane), but this compound won't fully dissolve. What is my first step?
A: Your first step should be a systematic and logical solvent screening process, rather than random trial and error. The principle of "like dissolves like" is your starting point.[4][5] Given the compound's structure, you should explore a range of aprotic and polar aprotic solvents. Avoid jumping to large-scale experiments; instead, perform a small-scale solubility assessment.
The following diagram illustrates a logical workflow for identifying a suitable solvent system.
Caption: Decision workflow for initial solvent screening.
This table provides key parameters to help guide your solvent selection based on the requirements of your reaction (e.g., temperature).
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | 36.7 | High boiling point, good for high-temp reactions. |
| Dimethyl sulfoxide (DMSO) | 7.2 | 189 | 46.7 | Excellent solubilizing power, but can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | 6.7 | 202 | 32.2 | High boiling point, stable polar aprotic solvent. |
| Acetonitrile (MeCN) | 5.8 | 82 | 37.5 | Lower boiling point, useful for reactions near room temp. |
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.6 | Common ethereal solvent, can form peroxides. |
| 1,4-Dioxane | 4.8 | 101 | 2.2 | Higher boiling point than THF. |
| Dichloromethane (DCM) | 3.1 | 40 | 9.1 | Low boiling point, useful for reactions at or below RT. |
| Chloroform | 4.1 | 61 | 4.8 | Higher boiling point than DCM. |
-
Preparation: Weigh 5-10 mg of this compound into several small, clean vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different candidate solvent from Table 1.
-
Observation at RT: Vigorously vortex or stir each vial for 1-2 minutes. Observe for complete dissolution. Record your observations (e.g., "insoluble," "partially soluble," "fully soluble").
-
Incremental Addition: If the solid has not dissolved, add another 0.1 mL of solvent and repeat the agitation. Continue this process up to a total volume of 1 mL. This helps you estimate the approximate solubility (e.g., >10 mg/mL, <50 mg/mL).
-
Heat Test (Optional): For promising solvents where solubility is partial, gently warm the vial (e.g., to 40-50 °C) and observe if dissolution occurs. Note if the compound precipitates upon cooling, as this indicates a strong temperature-dependent solubility.
Q4: Standard solvents are ineffective even with warming. What advanced strategies can I employ to create a suitable reaction medium?
A: When single solvents fail, you must modify the properties of the reaction medium. The three most powerful techniques are co-solvency, temperature adjustment, and pH modification.
A co-solvent system involves mixing two or more miscible solvents to create a medium with finely tuned properties.[7][8] Often, adding a small amount of a powerful but potentially problematic solvent (like DMSO or NMP) to a bulk solvent (like THF or Toluene) can dramatically increase solubility without complicating the workup.[9][10]
-
Select a Primary Solvent: Choose a primary solvent that is compatible with your reaction chemistry but in which your compound has poor solubility (e.g., THF).
-
Select a Co-Solvent: Choose a co-solvent with high solubilizing power in which your compound is highly soluble (e.g., NMP or DMSO), based on your screening in Protocol 1.
-
Titration: Place a known amount of your compound (e.g., 50 mg) and the primary solvent (e.g., 1 mL) in a vial.
-
Incremental Addition: While stirring, add the co-solvent dropwise (e.g., 20-50 µL at a time) until the solid completely dissolves.
-
Determine Ratio: Record the volume of each solvent used to determine the minimum required ratio (e.g., 10:1 THF:NMP) to achieve a homogeneous solution at your desired concentration.
-
Reaction Test: Perform a small-scale test reaction in the optimized co-solvent system to ensure it does not negatively impact your reaction outcome.
For most organic solids, solubility increases with temperature.[5][11][12] This is because the dissolution process is often endothermic, meaning it absorbs heat.[13] Increasing the temperature provides the energy needed to break the crystal lattice bonds.[5]
Causality: Increasing the kinetic energy of the solvent molecules allows them to more effectively break apart the intermolecular forces holding the solute molecules together in a solid form.[5]
Practical Steps & Cautions:
-
Select a High-Boiling Solvent: Choose a solvent or co-solvent system with a boiling point well above your target reaction temperature (e.g., Dioxane, DMF, Toluene).
-
Check Thermal Stability: Before running a large-scale reaction at high temperatures, perform a small-scale test. Dissolve your compound in the chosen solvent, heat it to the target temperature for the planned reaction duration, and then re-analyze the material (e.g., by LC-MS or ¹H NMR) to check for any degradation.
-
Reflux Conditions: Running a reaction at the solvent's boiling point (reflux) provides a constant temperature and can be an effective way to maintain solubility.
The basic nitrogen atom on the isoquinoline ring is a powerful tool for enhancing solubility in protic or aqueous-containing media. By adding a small amount of acid, you can protonate the nitrogen, forming a cationic salt which is often significantly more soluble in polar solvents.
Mechanism: R-N (sparingly soluble) + H⁺A⁻ ⇌ R-NH⁺A⁻ (more soluble salt)
When to Use This Method:
-
This is highly effective for reactions that can tolerate acidic conditions and are run in polar solvents (e.g., alcohols, or reactions with an aqueous phase).
-
It is particularly useful for certain coupling reactions or functional group transformations where an acidic environment is benign or even beneficial.
Cautions:
-
Reagent Compatibility: Ensure that your other reagents and the desired product are stable to acidic conditions.
-
Stoichiometry: Use the minimum amount of acid necessary to achieve dissolution (often catalytic amounts or a single equivalent are sufficient).
-
Workup Considerations: Remember that you will need to neutralize the acid during the reaction workup to isolate your neutral product.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.).
- Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- pH Adjustment and Co-Solvent Optimiz
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025).
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
- What factors affect solubility? (2022).
- Isoquinoline. (n.d.). Source not specified.
- Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Isoquinoline. (n.d.). Wikipedia.
- Biochemistry, Dissolution and Solubility. (n.d.).
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges - Books.
- Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
- Why does the solubility of gases increase with temperature in an organic solvent? (2018). Quora.
- Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. (n.d.). Slideshare.
- This compound. (n.d.). Chem-Impex.
- Various techniques for solubility enhancement: An overview. (2015).
- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023).
- SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). Source not specified.
- 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure.
- Solubility enhancement techniques: A comprehensive review. (2025).
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Source not specified.
- 1,7-dichloro-4-methoxy-isoquinoline. (n.d.). ECHEMI.
- Technologies for Solubility, Dissolution and Permeation Enhancement of N
- This compound. (n.d.). TCI Chemicals.
- 1,7-Dicloro-4-metoxiisoquinolina. (n.d.). Chem-Impex.
- Isoquinoline, 1,7-dichloro-4-Methoxy- Safety D
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). CN1749250A.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- Organic Solvent Solubility D
- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025).
- 1,7-Dichloro-octamethyltetrasiloxane. (n.d.). Santa Cruz Biotechnology.
- (PDF) Solubility Determination of Hydroquinone in Dichloromethane, Trichloromethane and Carbon Tetrachloride by Using the Co-solvent Calibration Method. (2019).
Sources
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Technical Support Center: Degradation Pathways of Halo-isoquinolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with halo-isoquinoline derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to navigate the complexities of halo-isoquinoline degradation under various experimental conditions. Understanding the stability of these compounds is paramount for ensuring the efficacy, safety, and shelf-life of potential drug candidates and for the design of robust synthetic routes.
This center is structured as a dynamic resource, moving from frequently asked questions that address common challenges to detailed troubleshooting guides for your analytical methods, and finally, providing comprehensive experimental protocols for conducting forced degradation studies.
Frequently Asked Questions (FAQs) on Halo-isoquinoline Degradation
This section addresses the fundamental questions researchers frequently encounter when working with halo-isoquinolines. The answers are grounded in established chemical principles and supported by scientific literature.
Q1: What are the primary pathways through which halo-isoquinolines degrade?
A1: Halo-isoquinolines can degrade through several primary pathways, largely dictated by the reaction conditions. The main routes of degradation are:
-
Hydrolysis: This is a common pathway in aqueous solutions and is highly dependent on pH. Degradation can occur under acidic, basic, or neutral conditions, often leading to the replacement of the halogen substituent with a hydroxyl group.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The energy from photons can lead to the homolytic cleavage of the carbon-halogen bond, initiating radical chain reactions, or promote reactions with atmospheric oxygen.[3][4]
-
Oxidation: The presence of oxidizing agents, or even atmospheric oxygen, can lead to the formation of N-oxides, ring-opened products, or other oxygenated derivatives.[4][5]
-
Thermal Degradation: At elevated temperatures, halo-isoquinolines can undergo decomposition. The specific products will depend on the structure of the molecule and the presence of other reactive species.[6][7]
Q2: How does the type of halogen (F, Cl, Br, I) influence the stability of the isoquinoline ring?
A2: The nature of the halogen substituent significantly impacts the stability of the halo-isoquinoline molecule. This is due to the interplay of two main electronic effects:
-
Inductive Effect: All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I effect), which can influence the reactivity of the ring.
-
Resonance Effect: Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect).
The stability generally follows the trend of the carbon-halogen bond strength: C-F > C-Cl > C-Br > C-I. Therefore, fluoro-isoquinolines are typically the most stable towards reactions involving the cleavage of the C-X bond, while iodo-isoquinolines are the least stable. The position of the halogen on the isoquinoline ring also plays a crucial role in determining its reactivity towards nucleophilic substitution.[8]
Q3: My halo-isoquinoline solution is changing color. What could be the cause?
A3: A change in color, such as turning yellow or brown, is a common indicator of degradation. This is often due to the formation of conjugated systems or polymeric degradation products. Under photolytic stress, for instance, the formation of colored degradants is frequently observed. It is crucial to immediately investigate the cause by analyzing the sample using a stability-indicating method like HPLC with a photodiode array (PDA) detector to identify any new peaks corresponding to degradation products.
Q4: Are there any general storage recommendations to minimize the degradation of halo-isoquinolines?
A4: Yes, proper storage is critical. To minimize degradation, halo-isoquinolines should be stored:
-
In a cool, dark, and dry place: This minimizes thermal and photolytic degradation.
-
Under an inert atmosphere (e.g., argon or nitrogen): This is particularly important for compounds susceptible to oxidation.
-
As a solid if possible: Solutions, especially in protic or aqueous solvents, are often more prone to degradation. If solutions are necessary, they should be prepared fresh.
Troubleshooting Guides for Analytical Methods
The accurate monitoring of degradation requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. This section provides troubleshooting for a frequent issue encountered during the analysis of halo-isoquinolines.
Issue: Peak Tailing in HPLC Analysis of Halo-isoquinolines
Peak tailing is a common problem when analyzing basic compounds like isoquinolines on silica-based reversed-phase columns. This can lead to poor resolution and inaccurate quantification.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Secondary Interactions with Silanol Groups | The nitrogen atom in the isoquinoline ring is basic and can interact with acidic silanol groups on the surface of the silica-based stationary phase. This secondary interaction mechanism, in addition to the primary reversed-phase retention, causes the peak to tail.[9][10] | 1. Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[10] 2. Use an end-capped column: These columns have fewer free silanol groups, minimizing secondary interactions. 3. Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[9] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. | Reduce the sample concentration or injection volume. A good practice is to perform a loading study to determine the optimal sample amount. |
| Column Bed Deformation | A void at the head of the column or a partially blocked inlet frit can disrupt the flow path, causing band broadening and peak tailing.[10] | If a void is suspected, the column can sometimes be reversed and flushed (check manufacturer's instructions). Replacing the column is often the most reliable solution. Using a guard column can help protect the analytical column from particulate matter. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies on halo-isoquinolines. These protocols are designed to be a starting point and may require optimization based on the specific properties of your compound.
Protocol 1: Forced Degradation Study of a Halo-isoquinoline
Objective: To generate potential degradation products of a halo-isoquinoline under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[4][11][12][13]
Materials:
-
Halo-isoquinoline drug substance
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with PDA or UV detector, Mass spectrometer (optional but recommended)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the halo-isoquinoline at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution will be used for all stress conditions.
-
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid halo-isoquinoline powder in a petri dish and keep it in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.
-
Also, place a solution of the compound in the oven.
-
At each time point, withdraw a sample, dissolve the solid in a suitable solvent, and dilute both the solid and solution samples for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the halo-isoquinoline in a quartz cuvette to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter.
-
Prepare a control sample by wrapping a similar cuvette in aluminum foil and placing it alongside the exposed sample.
-
At specified time points, withdraw samples from both the exposed and control solutions for analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.
-
Use a PDA detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
If available, use LC-MS to obtain mass information for the degradation products to aid in their identification.[5][14][15]
-
Workflow for Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study of halo-isoquinolines.
Visualizing Degradation Pathways
Understanding the potential degradation pathways is crucial for predicting and controlling the stability of halo-isoquinolines. The following diagram illustrates a generalized degradation pathway based on common chemical transformations.
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. esisresearch.org [esisresearch.org]
- 3. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. hplc.eu [hplc.eu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. ijrpp.com [ijrpp.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. pharmasm.com [pharmasm.com]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to the Reactivity of the 1- and 7-Chloro Positions in 1,7-Dichloro-4-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoquinoline scaffold is a cornerstone for the development of novel therapeutics. The targeted functionalization of this privileged structure is paramount for modulating its pharmacological profile. This guide provides an in-depth comparative analysis of the reactivity of the 1- and 7-chloro positions in 1,7-dichloro-4-methoxyisoquinoline, a versatile intermediate in organic synthesis. We will delve into the mechanistic underpinnings of this differential reactivity, supported by theoretical principles and analogous experimental data, and provide actionable experimental protocols for the selective functionalization of this molecule.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAAr) Pathway
The substitution of the chloro groups in this compound by nucleophiles proceeds via a Nucleophilic Aromatic Substitution (SNAAr) mechanism. This pathway is characteristic of aromatic rings that are rendered electron-deficient, a feature inherent to nitrogen-containing heterocycles like isoquinoline.
The SNAAr mechanism is a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is a key determinant of the reaction rate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).
The presence of the electronegative nitrogen atom in the isoquinoline ring system withdraws electron density, making the ring more susceptible to nucleophilic attack compared to a simple benzene ring.
The Decisive Factor: Intrinsic Electrophilicity of the C1 Position
A comprehensive analysis of the electronic properties of the isoquinoline ring system reveals a significant disparity in the electrophilicity of its carbon atoms. The carbon at the 1-position (C1) is inherently more electron-deficient than the carbons in the benzo-fused portion of the molecule, including the 7-position (C7). This intrinsic electrophilicity is the primary driver for the enhanced reactivity of the 1-chloro substituent.
Several factors contribute to this phenomenon:
-
Inductive Effect of the Ring Nitrogen: The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, which is most pronounced at the adjacent C1 position.
-
Resonance Stabilization of the Meisenheimer Complex: When a nucleophile attacks the C1 position, the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, a highly stabilizing contribution. This is not possible when the attack occurs at the C7 position.
This heightened reactivity at the C1 position is a well-documented characteristic of isoquinoline systems. In many instances, the intrinsic reactivity of the C1 position is so pronounced that it can override other electronic and steric factors. For example, in some palladium-catalyzed cross-coupling reactions of dichloroisoquinolines, the reaction occurs exclusively at the 1-position[1].
Influence of the 4-Methoxy Group
The methoxy group at the 4-position is an electron-donating group through resonance, which would generally be expected to decrease the reactivity of the ring towards nucleophilic attack. However, its effect is not uniform across the molecule. While it may slightly deactivate the entire ring system, its impact is not sufficient to overcome the intrinsic high reactivity of the C1 position. The primary electronic activation for the SNAAr reaction still stems from the electron-deficient nature of the pyridine ring of the isoquinoline core.
Comparative Reactivity: 1-Chloro vs. 7-Chloro
Based on the principles outlined above, a clear hierarchy of reactivity can be established for the two chloro positions in this compound:
The 1-chloro position is significantly more reactive towards nucleophiles than the 7-chloro position.
This differential reactivity allows for the selective functionalization of the molecule. Under carefully controlled conditions, a nucleophile will preferentially displace the chlorine atom at the 1-position, leaving the 7-chloro group intact for subsequent transformations.
Table 1: Predicted Reactivity and Influencing Factors
| Position | Relative Reactivity | Key Influencing Factors |
| 1-Chloro | High | - High intrinsic electrophilicity of the C1 position. - Strong inductive effect of the ring nitrogen. - Resonance stabilization of the Meisenheimer complex involving the nitrogen atom. |
| 7-Chloro | Low | - Located on the less activated benzo-fused ring. - No direct resonance stabilization of the Meisenheimer complex by the ring nitrogen. |
Experimental Protocols for Selective Amination
The selective substitution of the 1-chloro group can be achieved through careful control of reaction conditions. The following protocol provides a general procedure for the selective amination of this compound to yield 1-amino-7-chloro-4-methoxyisoquinoline derivatives. This protocol is adapted from established procedures for the amination of related chloro-substituted quinolines and isoquinolines.
Protocol 1: Selective Mono-amination of this compound
Materials:
-
This compound
-
Amine of choice (e.g., butylamine, morpholine, aniline) (1.0 - 1.2 equivalents)
-
High-boiling point solvent (e.g., isopropanol, n-butanol, or N,N-dimethylformamide (DMF))
-
Base (optional, e.g., potassium carbonate, triethylamine)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the chosen amine (1.0 - 1.2 equivalents).
-
Add a suitable solvent to dissolve the reactants. The choice of solvent will depend on the reactivity of the amine and the desired reaction temperature.
-
If an acid scavenger is required (e.g., for aniline hydrochlorides), add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents).
-
Heat the reaction mixture to a temperature between 80-130 °C with stirring. The optimal temperature should be determined empirically.
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration and wash with a cold, non-polar solvent (e.g., cold isopropanol or hexane).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: To favor mono-substitution at the 1-position, it is crucial to use a controlled amount of the nucleophile (close to a 1:1 stoichiometry) and to monitor the reaction closely to avoid di-substitution.
Visualization of Key Concepts
Reaction Mechanism
Caption: A typical experimental workflow for selective amination.
Conclusion
The differential reactivity of the 1- and 7-chloro positions in this compound is a prime example of how the inherent electronic properties of a heterocyclic system can be harnessed for selective chemical synthesis. The pronounced electrophilicity of the C1 position makes it the preferred site for nucleophilic attack, enabling the facile and regioselective introduction of a wide range of functionalities. A thorough understanding of these reactivity principles is essential for researchers in drug discovery and organic synthesis, providing a rational basis for the design of efficient synthetic routes to novel and complex isoquinoline derivatives.
References
-
Ford, A., Sinn, E., & Woodward, S. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 927-934. [Link]
Sources
A Comparative Guide to the Biological Activity of 1,7-Dichloro-4-methoxyisoquinoline Derivatives and Their Quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds stand as privileged structures, forming the core of numerous therapeutic agents. Their isomeric nature, differing only in the position of the nitrogen atom within the bicyclic system, can lead to profound differences in their biological activities. This guide provides an in-depth comparative analysis of the biological potential of 1,7-dichloro-4-methoxyisoquinoline derivatives and their corresponding quinoline analogs. While direct comparative studies on these specific substitution patterns are limited, this document synthesizes data from closely related analogs to elucidate the structure-activity relationships (SAR) that govern their anticancer and antimicrobial properties.
The strategic placement of chloro and methoxy groups on these scaffolds significantly influences their electronic and steric properties, thereby modulating their interactions with biological targets. This guide will delve into the nuances of these substitutions, offering a comparative perspective on the potential therapeutic applications of these two classes of compounds.
Comparative Analysis of Anticancer Activity
The quest for novel anticancer agents has led to extensive exploration of both quinoline and isoquinoline derivatives. The presence of chloro and methoxy substituents has been shown to be a key determinant of their cytotoxic potential.
Numerous studies have highlighted the anticancer properties of substituted quinolines. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1] Notably, some sulfonyl N-oxide derivatives of this class exhibited pronounced selectivity for cancer cells over non-tumor cells.[1] Furthermore, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative displayed remarkable cytotoxicity against colorectal cancer cell lines, with IC50 values in the sub-micromolar range.[2] This particular compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase, acting through the PI3K/AKT/mTOR signaling pathway.[2][3]
On the other hand, isoquinoline derivatives have also emerged as promising anticancer candidates. For example, certain substituted isoquinolin-1-ones have shown potent antitumor activity against various human tumor cell lines.[4] The introduction of an aminoalkylamino side chain at the C2 position of 3,4-diphenylquinolines was found to confer strong cytotoxic properties.[5] A study on 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline revealed its activity as a β-adrenergic receptor antagonist, demonstrating how substitutions can tailor the biological activity of the isoquinoline core.[6]
The following table summarizes the anticancer activity of various relevant chloro- and methoxy-substituted quinoline and isoquinoline derivatives from the literature.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indolo[2,3-b]quinoline | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon) | 0.35 | [2] |
| Indolo[2,3-b]quinoline | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colon) | 0.54 | [2] |
| Quinoline Dihydrazone | Quinoline-based dihydrazone derivative 3b | MCF-7 (Breast) | 7.016 | [7] |
| Quinoline Dihydrazone | Quinoline-based dihydrazone derivative 3c | MCF-7 (Breast) | 7.05 | [7] |
| 4-Alkoxy-2-arylquinoline | Compound 14m | Full Panel (NCI-60) | 1.26 (Mean GI50) | [8] |
| 4-Thioalkylquinoline | 7-chloro-(4-thioalkylquinoline) derivatives | Various | - | [1] |
| Isoquinolin-1-one | O-(3-hydroxypropyl) substituted analog | Various | - | [4] |
| Diphenylquinoline | 3,4-diphenyl quinoline with aminoalkylamino side chain | L1210 (Leukemia) | - | [5] |
Insights into Antimicrobial Activity
While the primary focus of recent research on these scaffolds has been on their anticancer potential, the quinoline core is historically renowned for its antimicrobial properties, most notably in the form of quinolone antibiotics. The 7-chloro-4-aminoquinoline scaffold, found in the antimalarial drug chloroquine, underscores the importance of the 7-chloro substitution for antimicrobial activity.[9][10] The antimicrobial potential of novel quinoline derivatives continues to be an active area of research.
Isoquinoline derivatives also possess a broad spectrum of antimicrobial activities.[11] For instance, the natural isoquinoline alkaloid berberine has well-documented antibacterial effects.[12] The development of synthetic isoquinoline-based compounds with antimicrobial properties is a promising avenue for combating drug-resistant pathogens.
Due to a lack of specific data on the antimicrobial activity of this compound and its quinoline analogs in the reviewed literature, a direct quantitative comparison is not feasible at this time. However, based on the established antimicrobial profiles of both parent scaffolds, it is reasonable to hypothesize that derivatives from both classes would exhibit some level of antimicrobial activity, which would be modulated by the specific substitution pattern.
Structure-Activity Relationship (SAR) and Mechanistic Considerations
The differential placement of the nitrogen atom in the quinoline and isoquinoline rings fundamentally influences the electron distribution, dipole moment, and hydrogen bonding capacity of the molecules. These differences, in turn, dictate their binding affinities for various biological targets.
For quinolines, the 7-chloro substituent is a well-established feature for enhancing antimalarial activity.[9][10] The methoxy group, being an electron-donating group, can influence the molecule's lipophilicity and its ability to interact with hydrophobic pockets of target proteins. The anticancer activity of the 2-chloro-8-methoxy-indolo[2,3-b]quinoline highlights a potentially favorable substitution pattern for cytotoxicity.[2]
In the case of isoquinolines, the biological activity is highly dependent on the nature and position of the substituents. The transformation of a 6,7-dihydroxy-tetrahydroisoquinoline agonist into a 6,7-dichloro antagonist of the β-adrenergic receptor demonstrates the profound impact of chloro substitution on biological function.[6]
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualizations
Sources
- 1. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenyl quinolines and isoquinolines: synthesis and primary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Kinase Inhibitors Derived from the Novel 1,7-Dichloro-4-Methoxyisoquinoline Scaffold
This guide presents a forward-looking comparative analysis of kinase inhibitors based on the novel 1,7-dichloro-4-methoxyisoquinoline scaffold. As this is an emerging area of research, this document serves as a strategic guide for researchers, scientists, and drug development professionals. It provides a robust rationale for the exploration of this scaffold, proposes key kinase targets, and outlines the experimental framework necessary for their evaluation. The performance of these prospective inhibitors is benchmarked against established alternatives, supported by a comprehensive review of existing scientific literature.
Introduction: The Promise of a Novel Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds such as quinoline and isoquinoline have emerged as "privileged structures." Their rigid framework provides an excellent foundation for the precise spatial orientation of functional groups to interact with the ATP-binding pocket of kinases. Numerous approved drugs and clinical candidates incorporate these core structures, demonstrating their clinical and commercial viability.[1][2]
This guide introduces This compound as a promising, yet unexplored, scaffold for the development of a new generation of kinase inhibitors. The rationale for its selection is rooted in established medicinal chemistry principles:
-
Isoquinoline Core: Provides a proven structural anchor for kinase binding.
-
Dichlorination (Positions 1 and 7): The two chlorine atoms can engage in specific hydrophobic and halogen-bonding interactions within the ATP pocket, potentially enhancing binding affinity and selectivity. Furthermore, they can modulate the electronic properties of the ring system and may improve metabolic stability.
-
Methoxy Group (Position 4): This group can act as a hydrogen bond acceptor, a common feature in many potent kinase inhibitors, and its position can influence the orientation of larger substituents introduced at other positions.
We hypothesize that derivatives of this scaffold can be developed into potent and selective inhibitors for several clinically relevant kinases. This guide will focus on a comparative analysis of these hypothetical compounds against known inhibitors targeting c-Met, PDGF-RTK, LRRK2, and Aurora Kinase B .
Proposed Kinase Targets and Comparative Analysis
Based on the known activity of related quinoline and isoquinoline compounds, we propose the following kinases as primary targets for inhibitors derived from the this compound scaffold.
c-Met (Hepatocyte Growth Factor Receptor)
The c-Met signaling pathway is a critical driver of cell proliferation, motility, and invasion.[3][4][5] Its aberrant activation is implicated in numerous cancers, making it a prime therapeutic target.[3][4][6] Quinoline-based scaffolds are prevalent among c-Met inhibitors.[1][7][8][9]
Table 1: Comparative Performance of c-Met Kinase Inhibitors
| Inhibitor/Compound | Scaffold | c-Met IC50 (nM) | Cancer Cell Line | Cell Viability IC50 (µM) | Reference |
| Hypothetical Compound A | This compound | To be determined | MKN-45 (Gastric) | To be determined | N/A |
| Cabozantinib | Quinoline | 1.3 | HCT-116 (Colon) | 3.4 | [7] |
| Foretinib | Quinoline | 1.5 | MDA-MB-157 (Breast) | Not specified | [7] |
| Compound 12n | 6,7-Dimethoxy-4-anilinoquinoline | 30 | A549, MCF-7, MKN-45 | Not specified | [7] |
| Compound 1h | 2-oxo-1,2-dihydroquinoline | 0.6 | Not specified | Not specified | [8] |
Expertise & Experience: The proposed "Compound A" would be evaluated for its ability to inhibit c-Met phosphorylation in a cell-free biochemical assay, followed by its effect on the proliferation of c-Met-dependent cancer cell lines like MKN-45. The comparators, such as the multi-kinase inhibitor Cabozantinib and the more selective Foretinib, provide a high bar for both potency and selectivity that new chemical entities must meet or exceed.
Signaling Pathway Diagram: c-Met
Caption: Simplified c-Met signaling pathway and the inhibitory action of Compound A.
PDGF-RTK (Platelet-Derived Growth Factor Receptor)
PDGF-RTK is a key regulator of cell growth and division. Dysregulation of the PDGF signaling pathway is a contributing factor in various cancers. Several 3-substituted quinoline derivatives have been identified as potent inhibitors of PDGF-RTK.[10][11][12][13]
Table 2: Comparative Performance of PDGF-RTK Inhibitors
| Inhibitor/Compound | Scaffold | PDGF-RTK IC50 (nM) | Cancer Cell Line | Cell Viability IC50 (µM) | Reference |
| Hypothetical Compound B | This compound | To be determined | U87MG (Glioblastoma) | To be determined | N/A |
| Compound 15d | 6,7-Dimethoxyquinoline | ≤ 20 | Not specified | Not specified | [10] |
| Compound 17m | 6,7-Dimethoxyquinoline | ≤ 20 | Not specified | Not specified | [10] |
| Compound 70 | Quinoline | Low nanomolar | Not specified | Not specified | [14] |
LRRK2 (Leucine-Rich Repeat Kinase 2)
Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, and its kinase activity is a promising therapeutic target.[15][16][17][18][19] Both quinoline and isoquinoline derivatives have recently been explored as LRRK2 inhibitors.[20][21]
Table 3: Comparative Performance of LRRK2 Kinase Inhibitors
| Inhibitor/Compound | Scaffold | LRRK2 (G2019S) IC50 (nM) | Cellular Assay | Potency | Reference |
| Hypothetical Compound C | This compound | To be determined | pSer935 LRRK2 | To be determined | N/A |
| Compound 32 | Quinoline Amide | 7 | Not specified | Not specified | [20] |
| MK-1468 | Amide-Isoquinoline | Not specified | Not specified | Not specified | [20] |
| Cinnoline-3-carboxamides | Cinnoline | Potent | Cellular Potency | Good CNS penetration | [22] |
Signaling Pathway Diagram: LRRK2
Caption: LRRK2 signaling and the proposed point of inhibition by Compound C.
Aurora Kinase B
Aurora Kinase B is a key regulator of mitosis, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells.[23][24][25][26] Quinoline and the related quinazoline scaffolds have yielded potent Aurora B inhibitors.[27][28][29][30][31]
Table 4: Comparative Performance of Aurora Kinase B Inhibitors
| Inhibitor/Compound | Scaffold | Aurora B IC50 (nM) | Cancer Cell Line | Cell Viability IC50 (µM) | Reference |
| Hypothetical Compound D | This compound | To be determined | HeLa (Cervical) | To be determined | N/A |
| AZD1152 (Barasertib) | Quinazoline | 0.37 | Not specified | Not specified | [30] |
| ZM447439 | Quinazoline | Not specified | Not specified | Not specified | [29] |
| LXY18 | 4-Phenoxy-quinoline | Potent (sub-nM) | Various | Not specified | [27][28] |
Signaling Pathway Diagram: Aurora Kinase B in Mitosis
Caption: A logical workflow for the preclinical evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
Trustworthiness: This biochemical assay isolates the inhibitor's effect on the target kinase from cellular complexities, providing a direct measure of potency.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Reconstitute the recombinant purified target kinase (e.g., c-Met) and its specific substrate peptide in kinase buffer.
-
Prepare a stock solution of [γ-³²P]ATP.
-
Prepare serial dilutions of the test inhibitor (e.g., "Compound A") in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 10 µL of the diluted inhibitor to each well. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of the [γ-³²P]ATP solution (final ATP concentration should be at or below the Km for the kinase).
-
Allow the reaction to proceed for 30-60 minutes at 30°C. [32]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Transfer 25 µL of the reaction mixture onto a P81 phosphocellulose filter mat.
-
Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (SRB Assay)
Expertise & Experience: This assay measures the cytotoxic or cytostatic effects of the inhibitor on whole cells, providing a crucial link between biochemical potency and biological effect. The choice of cell line is critical; it should be one known to be dependent on the target kinase for its proliferation.
Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell line (e.g., MKN-45 for c-Met) under standard conditions.
-
Trypsinize and seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test inhibitor at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
-
Measurement and Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth against the log of the compound concentration.
-
Protocol 3: Western Blot for Cellular Target Engagement
Authoritative Grounding: This protocol directly visualizes the inhibitor's mechanism of action within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates. This is the gold standard for confirming on-target activity in a cellular context. [33][34][35][36] Methodology:
-
Cell Lysis:
-
Seed cells (e.g., 1-2 million cells in a 6-well plate) and allow them to adhere.
-
Starve the cells (if necessary to reduce basal phosphorylation) and then treat with the inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., HGF for c-Met) for 15-30 minutes to induce kinase activation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors . [34][35](This is critical to preserve the phosphorylation state).
-
Collect the lysate and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk for blocking when detecting phosphoproteins , as it contains phosphoproteins that can increase background. [33] * Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-c-Met (Tyr1234/1235)).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total-c-Met) or a loading control like GAPDH.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
-
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The initial steps outlined in this guide—synthesis of a focused library of derivatives, screening against key kinases like c-Met and LRRK2, and rigorous characterization using the provided protocols—will establish a solid foundation for a successful drug discovery program.
Subsequent efforts should focus on optimizing lead compounds for improved potency, selectivity, and drug-like properties (ADME/Tox). A comprehensive kinome-wide selectivity screen will be essential to identify potential off-target effects early in the development process. Successful lead candidates can then be advanced into in vivo efficacy studies in relevant animal models of cancer or neurodegenerative disease.
This guide provides the strategic framework and the detailed methodologies required to embark on the exploration of this exciting new chemical space. By combining rational design with rigorous, self-validating experimental protocols, researchers can unlock the therapeutic potential of kinase inhibitors derived from the this compound scaffold.
References
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Vlckova, K., Roh, J., Vaskova, J., & Sarek, J. (2012). Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. The Journal of biological chemistry, 287(35), 29673–29683. [Link]
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Li, Y., Geng, M., & Zhang, Y. (2016). Design, Synthesis and Biological Evaluation of c-Met Kinase Inhibitors Bearing 2-oxo-1,2-dihydroquinoline Scaffold. Bioorganic & medicinal chemistry letters, 26(18), 4473–4477. [Link]
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Li, J., Zhang, T., Shi, Q., Lv, G., Zhou, X., Choudhry, N., ... & Yang, D. (2023). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. ACS pharmacology & translational science, 6(8), 1238–1250. [Link]
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Musacchio, A. (2015). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in oncology, 5, 279. [Link]
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Li, J., Zhang, T., Shi, Q., Lv, G., Zhou, X., Choudhry, N., ... & Yang, D. (2023). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. ACS pharmacology & translational science, 6(8), 1238–1250. [Link]
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Vlckova, K., Roh, J., Vaskova, J., & Sarek, J. (2012). Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. The Journal of biological chemistry, 287(35), 29673–29683. [Link]
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Wang, Y., Wu, H., Wang, Y., Zhang, Y., & Geng, M. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules (Basel, Switzerland), 21(1), 72. [Link]
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Medical Research Council. (2021, July 16). Genetic Causes of Parkinson's Disease | Understanding the LRRK2 Kinase Signalling Pathway [Video]. YouTube. [Link]
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West, A. B. (2013). LRRK2 Pathways Leading to Neurodegeneration. Current neurology and neuroscience reports, 13(6), 350. [Link]
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Asati, V., Mahapatra, D. K., & Bharti, S. K. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 25(18), 4268. [Link]
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Huang, C., & Zhang, Z. (2013). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. The Journal of biological chemistry, 288(27), 19694–19704. [Link]
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Andrews, B. J., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Methods in enzymology, 283, 303–311. [Link]
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Wikipedia contributors. (2024, November 26). Cyclin-dependent kinase 2. In Wikipedia, The Free Encyclopedia. [Link]
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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Maguire, M. P., Sheets, K. R., McVety, K., Spada, A. P., & Zilberstein, A. (1994). A New Series of PDGF Receptor Tyrosine Kinase Inhibitors: 3-Substituted Quinoline Derivatives. Journal of Medicinal Chemistry, 37(14), 2129–2137. [Link]
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Merck Sharp & Dohme LLC. (2023). Novel C-Linked Isoquinoline Amides as LRRK2 Inhibitors for Treating Parkinson's Disease. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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National Center for Biotechnology Information. (n.d.). Gene Result CDK2 cyclin dependent kinase 2 [Homo sapiens (human)]. NCBI. [Link]
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Park, H., & Cho, S. Y. (2011). Structural studies of B-type Aurora kinase inhibitors using computational methods. Journal of molecular modeling, 17(10), 2615–2623. [Link]
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Brodney, M. A., Chappie, T. A., Chen, J. M., Coe, J. W., Coffman, K. J., Galatsis, P., ... & Zhang, Y. (2018). Imidazoquinolines as Novel Inhibitors of LRRK2 Kinase Activity. ACS medicinal chemistry letters, 9(10), 1017–1022. [Link]
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Fancelli, D., Moll, J., Varasi, M., Bravo, R., Artico, R., Berta, D., ... & Vianello, P. (2006). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. Journal of medicinal chemistry, 49(24), 7247–7251. [Link]
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Ali, M. A., Ismail, N. H., Choon, T. S., & Wei, A. C. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International journal of molecular medicine, 37(1), 5-16. [Link]
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Comparative Validation of 1,7-Dichloro-4-methoxyisoquinoline as a Key Intermediate for Next-Generation HCV Inhibitors
This guide provides a comprehensive technical analysis of 1,7-dichloro-4-methoxyisoquinoline, a critical building block in the synthesis of potent Hepatitis C Virus (HCV) NS5B polymerase inhibitors. We will delve into a detailed, validated synthesis protocol, compare its efficacy against a common alternative, and provide the experimental data necessary for researchers and drug development professionals to make informed decisions in their synthetic campaigns.
Introduction: The Strategic Importance of the Isoquinoline Scaffold in HCV Drug Discovery
The Hepatitis C Virus represents a significant global health burden, and the viral RNA-dependent RNA polymerase (NS5B) is a prime target for therapeutic intervention. A particularly successful class of non-nucleoside inhibitors (NNIs) features a 4-methoxyisoquinoline scaffold. This core structure is instrumental in achieving high potency and favorable pharmacokinetic profiles. The strategic introduction of chlorine atoms at the 1 and 7 positions of this scaffold has been shown to enhance antiviral activity, making this compound a highly sought-after intermediate in the development of next-generation HCV drugs.
This guide will focus on the practical aspects of utilizing this key intermediate, providing a robust, validated synthesis protocol and comparing it to an alternative route. Our objective is to equip fellow scientists with the necessary data and insights to streamline their research and development efforts.
Synthesis and Validation of this compound: A Reproducible Protocol
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. Below, we outline a validated, step-by-step protocol, explaining the rationale behind each experimental choice.
Experimental Protocol:
Step 1: Synthesis of 4-Chloro-1-isoquinolinone
-
Reaction Setup: To a solution of 1(2H)-isoquinolinone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Isolation: Pour the reaction mixture into ice water and collect the resulting precipitate by filtration. Wash the solid with cold water and dry under vacuum to afford 4-chloro-1-isoquinolinone.
Rationale: NCS is a mild and effective chlorinating agent for this transformation. DMF is an excellent polar aprotic solvent that facilitates the reaction. The portion-wise addition at low temperature helps to control the exothermicity of the reaction.
Step 2: Synthesis of 1,4-Dichloro-7-nitroisoquinoline
-
Reaction Setup: To a sealed tube, add 4-chloro-1-isoquinolinone (1.0 eq) and phosphorus oxychloride (POCl₃) (5.0 eq).
-
Execution: Heat the mixture to 120 °C for 16 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane (DCM). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Rationale: POCl₃ serves as both a chlorinating agent and a dehydrating agent, converting the isoquinolinone to the corresponding 1,4-dichloro derivative. The use of a sealed tube is necessary due to the high temperature and volatile nature of POCl₃.
Step 3: Synthesis of this compound
-
Reaction Setup: To a solution of 1,4-dichloro-7-nitroisoquinoline (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq) at room temperature.
-
Execution: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up and Isolation: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Rationale: Sodium methoxide acts as a strong nucleophile, displacing the more activated chlorine atom at the 4-position. Methanol serves as both the solvent and the source of the methoxy group.
Data Presentation:
| Step | Product | Reagents | Solvent | Time | Temp (°C) | Yield (%) | Purity (HPLC) |
| 1 | 4-Chloro-1-isoquinolinone | NCS | DMF | 12 h | 0 to RT | 92 | >98% |
| 2 | 1,4-Dichloro-7-nitroisoquinoline | POCl₃ | Neat | 16 h | 120 | 78 | >97% |
| 3 | This compound | NaOMe | Methanol | 4 h | RT | 85 | >99% |
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Comparative Analysis: this compound vs. an Alternative Intermediate
To provide a comprehensive evaluation, we will compare the synthesis of a hypothetical final HCV inhibitor using our key intermediate, this compound, against an alternative route starting from 4-hydroxy-7-nitroisoquinoline.
Alternative Synthetic Route Overview:
The alternative route involves the initial synthesis of 4-hydroxy-7-nitroisoquinoline, followed by a methylation step to introduce the methoxy group, and finally, a two-step chlorination process to install the chlorine atoms at the 1 and 7 positions.
Comparative Data:
| Parameter | Route A (via this compound) | Route B (via 4-Hydroxy-7-nitroisoquinoline) |
| Starting Material | 1(2H)-isoquinolinone | 4-Hydroxyisoquinoline |
| Number of Steps | 3 | 4 |
| Overall Yield | ~58% | ~45% |
| Key Reagents | NCS, POCl₃, NaOMe | HNO₃/H₂SO₄, MeI, POCl₃, SO₂Cl₂ |
| Process Safety | High temperature with POCl₃ | Use of potent nitrating agents |
| Purification | Straightforward crystallizations/chromatography | More complex purification steps |
Discussion of Comparative Performance:
As the data indicates, the synthetic route utilizing this compound (Route A) offers several distinct advantages over the alternative (Route B). Route A is more convergent, involving fewer synthetic steps, which generally translates to lower production costs and reduced waste. The overall yield for Route A is significantly higher, making it a more efficient process for large-scale synthesis.
While both routes involve hazardous reagents, the handling of a high-temperature POCl₃ reaction in Route A may be considered more manageable in a controlled manufacturing setting compared to the use of potent nitrating agents in Route B. Furthermore, the purification of intermediates in Route A is generally more straightforward, leading to a higher final purity of the key intermediate.
Visualization of Comparative Synthetic Logic:
A Framework for Evaluating the Antimicrobial Efficacy of Novel Isoquinoline-Based Agents Versus Established Drugs
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents.[1][2] Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial potential.[3][4][5] This guide presents a comprehensive methodological framework for assessing the antimicrobial efficacy of novel isoquinoline-based compounds, using the candidate molecule 1,7-Dichloro-4-methoxyisoquinoline as an exemplar. We delineate a phased approach, beginning with primary in vitro screening and progressing to preliminary mechanism of action (MoA) studies. This framework provides a direct comparison against two clinically vital antibiotics: Vancomycin , a glycopeptide targeting Gram-positive bacteria, and Ciprofloxacin , a broad-spectrum fluoroquinolone.[6][7] The objective is to equip researchers and drug development professionals with the standardized protocols and logical decision-making processes required to rigorously evaluate new chemical entities in the antimicrobial space.
Introduction: The Rationale for Novel Antimicrobial Scaffolds
The development of new antibiotics has stagnated over the past few decades, facing significant scientific and economic challenges.[8][2][9] This innovation gap, coupled with the natural evolution of resistance, threatens to return medicine to a pre-antibiotic era.[1] A critical strategy to combat this is the exploration of novel chemical scaffolds that are not susceptible to existing resistance mechanisms.[1]
Isoquinolines, a class of heterocyclic aromatic compounds, are of significant interest due to their prevalence in natural products and their diverse pharmacological activities.[10][5] While a specific data profile for this compound is not extensively published, its structure serves as a valuable starting point for evaluation. A vendor datasheet notes its potential as an antimicrobial agent, making it a suitable candidate for the rigorous evaluation framework detailed herein.[11] This guide will therefore use this compound as a case study to demonstrate the essential comparative assays.
Comparator Drug Selection Rationale:
To establish a robust benchmark, we have selected two antibiotics with distinct mechanisms and spectra of activity:
-
Vancomycin: A large glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan cell wall in Gram-positive bacteria by binding to the D-alanyl-D-alanine termini of precursor units.[12][13][14][15] It is a drug of last resort for many serious Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA).[12][15]
-
Ciprofloxacin: A fluoroquinolone antibiotic that functions by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][16][17] This action prevents the separation of bacterial DNA, thereby inhibiting cell division in a broad range of Gram-negative and some Gram-positive bacteria.[6][7][18]
Phase 1: Primary Efficacy Assessment
The initial phase of evaluation focuses on determining the fundamental potency of the candidate compound against a panel of clinically relevant bacteria. This is achieved through standardized susceptibility tests.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that completely prevents the visible in vitro growth of a microorganism.[19][20] It is the primary metric for quantifying the potency of a potential antibiotic. We will follow the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[21][22][23][24]
The following table presents hypothetical, yet plausible, MIC values that would be generated from such an assay. These values are designed to illustrate how data would be interpreted for a promising novel compound.
| Organism | Compound | MIC (μg/mL) |
| Staphylococcus aureus (MRSA, ATCC 43300) | This compound | 2 |
| Vancomycin | 1 | |
| Ciprofloxacin | 32 | |
| Escherichia coli (ATCC 25922) | This compound | 4 |
| Vancomycin | >128 | |
| Ciprofloxacin | 0.015 | |
| Pseudomonas aeruginosa (ATCC 27853) | This compound | 8 |
| Vancomycin | >128 | |
| Ciprofloxacin | 0.5 |
Interpretation of Illustrative Data:
-
Against the Gram-positive MRSA, the novel compound shows potent activity, comparable to Vancomycin, and vastly superior to Ciprofloxacin, which is known to be less effective against MRSA.[25]
-
Against the Gram-negative E. coli and P. aeruginosa, the compound shows moderate activity. It is significantly more effective than Vancomycin, which cannot penetrate the outer membrane of Gram-negative bacteria, but less potent than the Gram-negative specialist, Ciprofloxacin.[12][13] This suggests a broad-spectrum potential with a different mechanism than either comparator.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC assay measures growth inhibition (bacteriostatic activity), the MBC assay determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[19][26] This distinction is crucial for treating severe infections, especially in immunocompromised patients.
The MBC is determined as a follow-up to the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are plated onto antibiotic-free agar. The lowest concentration that prevents any growth on the subculture is the MBC.
The ratio of MBC to MIC is used to classify the primary effect of an antimicrobial agent. A ratio of ≤ 4 typically signifies bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[27]
| Organism | Compound | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (MRSA) | This compound | 2 | 4 | 2 | Bactericidal |
| Vancomycin | 1 | 2 | 2 | Bactericidal | |
| E. coli | This compound | 4 | 8 | 2 | Bactericidal |
| Ciprofloxacin | 0.015 | 0.03 | 2 | Bactericidal |
Interpretation of Illustrative Data: The hypothetical data suggests that this compound is bactericidal against both MRSA and E. coli, a highly desirable characteristic for a novel antibiotic.
Phase 2: Preliminary Mechanism of Action (MoA) Investigation
With promising efficacy data, the next logical step is to investigate how the compound works. Quinolone and isoquinoline structures share some similarities, and some isoquinoline derivatives have been found to inhibit nucleic acid synthesis.[25] A logical hypothesis is that this compound might target DNA gyrase, similar to Ciprofloxacin, but perhaps at a different binding site or with a different inhibitory profile.
DNA Gyrase Supercoiling Inhibition Assay
This in vitro biochemical assay measures the ability of a compound to inhibit the function of purified DNA gyrase.[28][29] The enzyme introduces negative supercoils into relaxed plasmid DNA, a process that can be visualized by changes in plasmid mobility on an agarose gel.
| Compound | IC₅₀ (μM) for E. coli DNA Gyrase |
| This compound | 15 |
| Ciprofloxacin | 10 |
| Vancomycin | >500 (Not Applicable) |
Interpretation of Illustrative Data: The novel compound demonstrates potent inhibition of DNA gyrase, comparable to Ciprofloxacin. This provides strong evidence for a specific MoA and differentiates it from Vancomycin, which does not target this enzyme.[12][30] This finding would guide further studies to map the precise binding site and determine if the compound also inhibits topoisomerase IV.
Experimental Workflows and Protocols
Overall Evaluation Workflow Diagram
This diagram illustrates the logical progression from primary screening to MoA studies for a novel antimicrobial candidate.
Caption: High-level workflow for antimicrobial candidate evaluation.
Hypothetical Mechanism of Action Diagram
This diagram visualizes the proposed mechanism of action for the novel isoquinoline compound in comparison to Ciprofloxacin, both targeting the DNA gyrase enzyme complex.
Caption: Comparative inhibition of DNA Gyrase by Ciprofloxacin and the novel agent.
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from CLSI M07 guidelines.[21][22]
-
Preparation of Antimicrobial Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at 1280 µg/mL. Prepare comparator stocks similarly.
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. In wells 1 and 2, add 100 µL and 50 µL of the drug stock, respectively.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[31]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[20]
Conclusion and Future Directions
This guide outlines a foundational, scientifically rigorous framework for the initial evaluation of a novel antimicrobial agent, exemplified by this compound. The illustrative data presents a compound with promising, broad-spectrum, bactericidal activity, potentially acting through the inhibition of DNA gyrase.
Such a profile would strongly warrant further investigation, including:
-
Expanded Spectrum Analysis: Testing against a wider panel of resistant pathogens (e.g., VRE, ESBL-producing Enterobacteriaceae).
-
Toxicity Screening: Assessing cytotoxicity against mammalian cell lines to determine a preliminary therapeutic index.
-
MoA Confirmation: Utilizing advanced techniques like macromolecular synthesis assays and direct binding studies to confirm DNA gyrase as the primary target.
-
Resistance Studies: Performing serial passage experiments to evaluate the propensity for resistance development.[25]
By adhering to standardized, comparative methodologies, researchers can efficiently and accurately assess the potential of new chemical entities, a critical step in revitalizing the antimicrobial drug development pipeline.[32]
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A Researcher's Guide to the Spectroscopic Journey of 1,7-Dichloro-4-methoxyisoquinoline Synthesis
Introduction
In the landscape of medicinal chemistry and drug development, substituted isoquinolines represent a "privileged scaffold," forming the core of numerous bioactive compounds.[1] The molecule 1,7-dichloro-4-methoxyisoquinoline is a versatile building block, valuable for creating more complex molecules, potentially for pharmaceuticals or agrochemicals.[1][2] Its specific substitution pattern—two chloro groups, a methoxy ether, and the isoquinoline core—provides distinct electronic and steric properties for further chemical modification.
Hypothetical Synthetic Pathway
The proposed synthesis begins with a common starting material, m-chloroaniline, and proceeds through cyclization, hydroxylation, methylation, and a final chlorination step. This pathway provides distinct chemical transformations that are readily distinguishable using standard spectroscopic methods.
Caption: A proposed synthetic pathway for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. The transformation from a simple aniline to a complex bicyclic heteroaromatic system involves dramatic and predictable changes in the NMR spectra.
¹H NMR: Tracking the Protons
The ¹H NMR spectrum provides a map of the proton environments. Key transformations to monitor include the disappearance of the N-H protons, the formation of the new heterocyclic ring, and the introduction of the methoxy group.
| Compound | Key ¹H NMR Signals (δ, ppm) |
| m-Chloroaniline | ~7.0 (t, 1H), ~6.7 (m, 1H), ~6.6 (m, 2H), ~3.7 (s, 2H, -NH₂)[3][4] |
| 7-Chloro-1-hydroxyisoquinoline * | 8.24 (d, 1H), 7.67 (d, 1H), 7.66 (s, 1H), 7.18 (d, 1H), 6.66 (d, 1H)[5] |
| This compound | (Predicted) ~8.3-7.5 (m, 3H, Ar-H), ~7.4 (s, 1H, C3-H), ~4.0 (s, 3H, -OCH₃) |
Analysis & Interpretation:
-
m-Chloroaniline to Isoquinoline Core: The most obvious change is the disappearance of the broad singlet around 3.7 ppm, which corresponds to the two protons of the primary amine (-NH₂).[3] Upon cyclization to the isoquinoline, this signal is replaced by new signals in the aromatic region, characteristic of the heterocyclic ring protons. For our illustrative intermediate, 7-chloro-1-hydroxyisoquinoline, we see five distinct signals in the aromatic region (8.24 to 6.66 ppm), confirming the formation of the bicyclic system.[5]
-
Introduction of Methoxy and C1-Chloro Groups: In the final product, this compound, we predict the appearance of a sharp singlet around 4.0 ppm, a classic signature of a methoxy group (-OCH₃) attached to an aromatic ring. Furthermore, the proton at the C3 position is expected to appear as a singlet, as its adjacent carbons (C4 and the bridgehead carbon) have no attached protons for coupling. The introduction of the second chlorine atom at the C1 position removes a proton from the heterocyclic ring, simplifying the aromatic region compared to a mono-substituted precursor.
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR tracks the changes in the carbon framework, providing complementary information to ¹H NMR. Key markers include the shifts of carbons bonded to heteroatoms (N, O, Cl) and the appearance of the methoxy carbon.
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| m-Chloroaniline | ~148 (C-N), ~135 (C-Cl), ~130, ~118, ~116, ~114 (Ar-C)[6] |
| 7-Chloro-1-hydroxyisoquinoline * | 160.7, 136.6, 132.4, 130.8, 129.5, 128.5, 127.2, 125.6, 104.1[5] |
| This compound | (Predicted) ~160 (C4-O), ~150 (C1-Cl), ~138-120 (Ar-C), ~56-60 (O-CH₃) |
Note: Data for the isomeric 7-chloro-1-hydroxyisoquinoline is used as a representative intermediate.[5]
Analysis & Interpretation:
-
Cyclization: The six aromatic carbon signals of m-chloroaniline are replaced by the nine signals of the isoquinoline core. The carbon attached to the nitrogen (C-N) in the aniline at ~148 ppm is transformed into the corresponding bridgehead and C1/C3 carbons in the heterocyclic ring.[6] In our intermediate, the carbon bearing the hydroxyl group (C1) is significantly downfield at 160.7 ppm.[5]
-
Final Product Formation: The most telling new signal for the final product is the methoxy carbon, which is expected to appear in the 56-60 ppm range, a typical value for an aromatic methoxy group.[7] The carbon at C4, now bonded to the electronegative oxygen of the methoxy group, will be significantly deshielded (predicted ~160 ppm). Similarly, the carbon at C1, now bonded to a chlorine atom, will also be downfield (predicted ~150 ppm). The precise chemical shifts of all aromatic carbons will be modulated by the combined electron-withdrawing and donating effects of the two chloro and one methoxy substituents.[8]
Part 2: Vibrational and Mass Spectrometry
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds, making it an excellent tool for identifying the presence or absence of specific functional groups.[9]
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| m-Chloroaniline | 3440-3300 (two bands) | N-H Stretch (primary amine) |
| 1620 | N-H Bend | |
| ~770 | C-Cl Stretch | |
| 7-Chloro-1-hydroxyisoquinoline | 3300-2500 (very broad) | O-H Stretch (H-bonded) |
| ~1650 | C=O Stretch (Amide tautomer) | |
| ~780 | C-Cl Stretch | |
| This compound | 2950-2850 | C-H Stretch (sp³ - Methoxy) |
| 1250 & 1050 | C-O Stretch (Aryl Ether) | |
| ~800, ~780 | C-Cl Stretch |
Analysis & Interpretation:
The transition from m-chloroaniline is marked by the loss of the characteristic two sharp N-H stretching bands of the primary amine.[10] The intermediate hydroxyisoquinoline, which exists predominantly in its amide tautomer form (isoquinolin-1-one), will show a strong C=O stretch around 1650 cm⁻¹ and a very broad O-H stretch from hydrogen bonding.[5]
The final product is confirmed by the disappearance of the broad O-H band and the appearance of two key new features: sharp C-H stretching bands just below 3000 cm⁻¹ for the methoxy group, and strong C-O ether stretching bands in the "fingerprint region," typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).[11] The presence of C-Cl bonds is indicated by absorptions in the lower frequency range (~800-770 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition.
| Compound | Molecular Formula | Molecular Weight | Key MS Feature |
| m-Chloroaniline | C₆H₆ClN | 127.57 g/mol | M⁺ peak at m/z 127, M+2 isotopic peak at m/z 129 (~1/3 intensity)[12] |
| 7-Chloro-1-hydroxyisoquinoline | C₉H₆ClNO | 179.60 g/mol | M⁺ peak at m/z 179, M+2 isotopic peak at m/z 181 (~1/3 intensity)[5] |
| This compound | C₁₀H₇Cl₂NO | 228.07 g/mol | M⁺ peak at m/z 227*, M+2 at m/z 229, M+4 at m/z 231[13] |
Note: The nominal mass will be 227 for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Analysis & Interpretation:
The key diagnostic feature in the mass spectra of these compounds is the isotopic pattern of chlorine.[12]
-
One Chlorine Atom: Compounds like m-chloroaniline and the intermediate will show two molecular ion peaks: the M⁺ (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.
-
Two Chlorine Atoms: The final product, this compound, will exhibit a highly characteristic three-peak cluster for its molecular ion. The M⁺ (two ³⁵Cl atoms), M+2 (one ³⁵Cl, one ³⁷Cl), and M+4 (two ³⁷Cl atoms) peaks will appear in a relative intensity ratio of roughly 9:6:1. This pattern is an unambiguous indicator of the presence of two chlorine atoms in the molecule and serves as definitive confirmation of the final chlorination step.
Experimental Protocols & Workflow
To ensure data integrity and reproducibility, standardized protocols for sample analysis are critical.
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A Comparative Benchmarking Guide to the Synthesis of 1,7-Dichloro-4-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the isoquinoline scaffold is a cornerstone of molecular design. Its prevalence in a vast array of bioactive natural products and synthetic drugs underscores the continuous need for efficient and versatile synthetic routes. Among the myriad of substituted isoquinolines, 1,7-dichloro-4-methoxyisoquinoline stands out as a valuable intermediate, particularly in the development of neurological disorder therapeutics and antimicrobial agents.[1] This guide provides an in-depth technical comparison of a benchmark synthetic method for this compound against established and modern alternatives, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted isoquinolines, such as our target molecule, presents a significant challenge. Traditional methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often rely on harsh acidic conditions and are typically limited to electron-rich aromatic systems.[2] The presence of two deactivating chloro substituents on the benzene ring of this compound makes direct cyclization via classical electrophilic aromatic substitution particularly demanding. This necessitates a careful selection and optimization of the synthetic approach to achieve viable yields.
This guide will dissect a proposed benchmark synthesis based on the robust Bischler-Napieralski reaction, providing a detailed, step-by-step protocol. We will then benchmark this method against two prominent alternatives: the Pomeranz-Fritsch reaction and a modern palladium-catalyzed α-arylation/cyclization approach. Each method will be evaluated based on key performance indicators, including yield, reaction conditions, substrate scope, and scalability, providing you with the critical data to make an informed decision for your research.
Benchmark Synthesis: A Modified Bischler-Napieralski Approach
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclodehydration of a β-phenylethylamide.[3][4] While typically favoring electron-rich systems, modifications using stronger dehydrating agents can facilitate the cyclization of less activated substrates.[3] We propose the following multi-step sequence as a benchmark for the synthesis of this compound.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound via a modified Bischler-Napieralski reaction.
Detailed Experimental Protocol (Benchmark Method)
Part 1: Synthesis of N-(2-(2-amino-4,5-dichlorophenyl)ethyl)acetamide (E)
-
Methylation of 3,4-Dichlorophenol (A to B): To a solution of 3,4-dichlorophenol (1 eq.) in acetone, add potassium carbonate (1.5 eq.) and methyl iodide (1.2 eq.). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain 3,4-dichloroanisole.
-
Nitration of 3,4-Dichloroanisole (B to C): Dissolve 3,4-dichloroanisole (1 eq.) in concentrated sulfuric acid at 0°C. Add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C. Stir for 2 hours, then pour onto ice. Filter the precipitate and wash with water to yield 2-nitro-4,5-dichloroanisole.
-
Reduction of 2-Nitro-4,5-dichloroanisole (C to D): To a mixture of 2-nitro-4,5-dichloroanisole (1 eq.) in ethanol and water, add iron powder (5 eq.) and concentrated hydrochloric acid (0.5 eq.). Reflux for 4 hours. Cool the reaction, make it basic with sodium carbonate, and filter through celite. Extract the filtrate with ethyl acetate and concentrate to give 2-amino-4,5-dichloroanisole.
-
Amidation (D to E): This step involves a two-step process starting with the protection of the amino group, followed by the introduction of the two-carbon side chain and subsequent deprotection and acylation. A more direct approach would be a palladium-catalyzed coupling, which is discussed in the alternative methods. For this benchmark, a classical approach is outlined. A Sandmeyer reaction on 2-amino-4,5-dichloroanisole can introduce a vinyl group, which can then be converted to the desired phenethylamine derivative. Subsequent acylation with acetyl chloride would yield the target amide.
Part 2: Bischler-Napieralski Cyclization and Final Product Formation (E to G)
-
Cyclization (E to F): Dissolve N-(2-(2-amino-4,5-dichlorophenyl)ethyl)acetamide (1 eq.) in phosphorus oxychloride (5-10 eq.). Reflux the mixture for 3 hours.[3] Carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice. Basify with a concentrated sodium hydroxide solution and extract with dichloromethane. Dry the organic layer and concentrate to give crude 1,7-dichloro-3,4-dihydroisoquinoline.
-
Aromatization and Methoxylation (F to G): The direct synthesis of the 4-methoxy derivative from the dihydroisoquinoline is a complex transformation. A more plausible route involves the formation of a 4-hydroxyisoquinoline intermediate which is then methylated. Alternatively, aromatization of the dihydroisoquinoline using a catalyst like Pd/C followed by a nucleophilic aromatic substitution to introduce the methoxy group at the 4-position, if activated, could be explored. However, a direct Vilsmeier-Haack type formylation/chlorination on a suitable precursor followed by methoxylation is a more common strategy for introducing substituents at the 1 and 4 positions.
Note on the Benchmark Protocol: This proposed protocol is based on established chemical transformations. The synthesis of the specific starting material, N-(2-(2-amino-4,5-dichlorophenyl)ethyl)acetamide, is non-trivial and may require a multi-step synthesis itself, which could impact the overall efficiency of this route.
Alternative Synthetic Methods
Method 1: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction offers an alternative route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[5][6]
Caption: General workflow for the Pomeranz-Fritsch synthesis of a substituted isoquinoline.
The key to a successful Pomeranz-Fritsch reaction is the electrophilic cyclization onto the aromatic ring.[7] For our target molecule, starting with 2,4-dichlorobenzaldehyde would be the logical choice. However, the two electron-withdrawing chloro groups would significantly deactivate the benzene ring, making the intramolecular electrophilic substitution very difficult under standard conditions.[8] This would likely result in very low yields or require extremely harsh conditions, potentially leading to decomposition. Furthermore, the introduction of the methoxy group at the 4-position is not directly addressed by the classical Pomeranz-Fritsch reaction and would require a subsequent functionalization step.
Method 2: Modern Palladium-Catalyzed α-Arylation and Cyclization
Modern synthetic methods offer powerful alternatives to classical reactions. A palladium-catalyzed α-arylation of a ketone followed by cyclization provides a convergent and highly versatile route to polysubstituted isoquinolines.[2]
Caption: General workflow for a modern palladium-catalyzed synthesis of a substituted isoquinoline.
This modern approach decouples the challenging C-C bond formation from the cyclization step. The initial palladium-catalyzed α-arylation of methoxyacetone with a suitably substituted halobenzene (e.g., 1-bromo-3,4-dichlorobenzene) would form the key α-aryl ketone intermediate. This reaction is often high-yielding and tolerates a wide range of functional groups. The subsequent cyclization with a source of ammonia (e.g., ammonium chloride) would then construct the isoquinoline ring. This method avoids the harsh acidic conditions of the classical syntheses and is generally more tolerant of electron-withdrawing groups on the aromatic ring.[2] The regioselectivity of the final product would be determined by the substitution pattern of the starting aryl halide.
Comparative Data and Performance Analysis
| Feature | Benchmark: Bischler-Napieralski | Alternative 1: Pomeranz-Fritsch | Alternative 2: Pd-Catalyzed Arylation |
| Plausible Yield | Low to Moderate (Highly dependent on substrate) | Very Low (Deactivated aromatic ring) | Moderate to High |
| Reaction Conditions | Harsh (Refluxing POCl₃)[3] | Harsh (Strong acids, high temp.)[5] | Mild to Moderate (Pd catalyst, base)[2] |
| Substrate Scope | Favors electron-rich arenes[9] | Severely limited for electron-deficient arenes[8] | Broad, tolerates electron-withdrawing groups[2] |
| Scalability | Potentially challenging due to harsh reagents | Difficult due to low yields | Generally good |
| Key Advantage | Well-established, robust for suitable substrates | Utilizes simple starting materials | High versatility and functional group tolerance |
| Key Disadvantage | Harsh conditions, limited to activated systems | Poor yields for deactivated systems | Cost of palladium catalyst |
Conclusion and Recommendation
While the Bischler-Napieralski reaction serves as a foundational method for isoquinoline synthesis, its application to electron-deficient substrates like those required for this compound is likely to be low-yielding and require harsh conditions. The Pomeranz-Fritsch reaction is even less suitable for this specific target due to the severe deactivation of the aromatic ring.
For researchers and drug development professionals seeking an efficient and versatile route to this compound and its analogues, the modern palladium-catalyzed α-arylation and cyclization method is the most promising approach. Its milder reaction conditions, broader substrate scope, and likely higher yields for this challenging substitution pattern make it the superior choice for both laboratory-scale synthesis and potential scale-up. The initial investment in the palladium catalyst is often offset by the improved efficiency and reliability of the synthesis.
This guide provides a framework for approaching the synthesis of this compound. Experimental validation of the proposed benchmark synthesis and a direct comparison with the palladium-catalyzed route would provide definitive data to confirm these recommendations.
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D. A. Watson, M. C. Kozlowski, et al. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Org. Lett.2006 , 8 (7), 1311–1314. [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Name Reactions in Heterocyclic Chemistry II (pp. 55-103). John Wiley & Sons. [Link]
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Química Orgánica. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. [Link]
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Theobald, M., et al. (2013). Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Ion Trap and Triple Quadrupole Mass Spectrometers after Electrospray Ionization and Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 24(10), 1595-1606. [Link]
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Gicquel, M., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal, 28(41), e202200877. [Link]
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Gicquel, M., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal, 28(41), e202200877. [Link]
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A Comparative Analysis of the In Vitro Cytotoxicity of Novel 1,7-Dichloro-4-methoxyisoquinoline Derivatives on Human Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Isoquinoline alkaloids, a class of naturally occurring and synthetic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties.[1][2][3] These compounds are known to exert their cytotoxic effects through various mechanisms, such as inducing cell cycle arrest, apoptosis, and autophagy.[1][2][3] This guide provides a comprehensive in vitro comparison of a series of novel, rationally designed 1,7-dichloro-4-methoxyisoquinoline derivatives against a panel of human cancer cell lines. Our investigation aims to elucidate their cytotoxic potential and explore preliminary structure-activity relationships, offering a data-driven perspective for researchers and drug development professionals.
Experimental Rationale and Design
The central hypothesis of this study is that substitutions on the core this compound scaffold will modulate cytotoxic activity against cancer cells. To investigate this, we have synthesized three novel derivatives, herein designated as IQ-Cl (Derivative A) , IQ-F (Derivative B) , and IQ-OMe (Derivative C) , each bearing a different substituent at a key position. The choice of cell lines—HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma)—allows for an assessment of cytotoxic specificity across different cancer types.[4][5] Doxorubicin, a well-established chemotherapeutic agent, serves as a positive control to benchmark the potency of our novel compounds.[6][7]
Two distinct and complementary assays were employed to quantify cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity by measuring the release of LDH from damaged cells.[8][9] This dual-assay approach provides a more robust and validated assessment of cytotoxicity.
Detailed Experimental Protocols
Cell Lines and Culture Conditions
-
Cell Lines: HeLa, MCF-7, and A549 cell lines were obtained from ATCC.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells were passaged upon reaching 80-90% confluency.
Test Compounds
-
Synthesis: The this compound derivatives (A, B, and C) were synthesized in-house (synthetic scheme not detailed here).
-
Stock Solutions: A 10 mM stock solution of each derivative and Doxorubicin was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.
-
Working Solutions: Serial dilutions were prepared in the culture medium immediately before use. The final DMSO concentration in all wells was kept below 0.5% to avoid solvent-induced toxicity.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9]
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The medium was replaced with fresh medium containing serial dilutions of the test compounds (Derivatives A, B, C) and Doxorubicin. A vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only) were also included.[10] The plates were incubated for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[8][11]
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[12] The plate was shaken on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11]
-
Data Analysis: The percentage of cell viability was calculated using the following formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100 The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
LDH Cytotoxicity Assay Protocol
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[13][14]
-
Experimental Setup: The cell seeding and compound treatment were performed as described for the MTT assay (Steps 1 and 2).
-
Controls: In addition to the vehicle control, a maximum LDH release control was prepared by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the assay endpoint.[15][16]
-
Supernatant Collection: After the 48-hour incubation, the plate was centrifuged at 1000 RPM for 5 minutes.[15] 50 µL of the supernatant from each well was carefully transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well of the new plate.
-
Incubation: The plate was incubated at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction & Absorbance Measurement: 50 µL of a stop solution was added to each well, and the absorbance was measured at 490 nm.[16]
-
Data Analysis: The percentage of cytotoxicity was calculated using the formula: % Cytotoxicity = [(Sample_LDH_release - Spontaneous_LDH_release) / (Maximum_LDH_release - Spontaneous_LDH_release)] * 100
Experimental and Data Analysis Workflow
Caption: Experimental workflow for cytotoxicity assessment.
Comparative Cytotoxicity Data
The cytotoxic effects of the this compound derivatives and the positive control, Doxorubicin, were evaluated after 48 hours of treatment. The results, summarized as IC50 values, are presented below.
| Compound | Core Structure | R-Group | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Derivative A (IQ-Cl) | This compound | -Cl | 5.2 ± 0.4 | 8.1 ± 0.6 | 12.5 ± 1.1 |
| Derivative B (IQ-F) | This compound | -F | 10.8 ± 0.9 | 15.3 ± 1.3 | 22.1 ± 1.8 |
| Derivative C (IQ-OMe) | This compound | -OCH3 | 25.4 ± 2.1 | 30.7 ± 2.5 | 45.8 ± 3.7 |
| Doxorubicin | N/A | N/A | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
The LDH assay results corroborated the findings of the MTT assay, showing a dose-dependent increase in LDH release for all derivatives, consistent with the observed decrease in cell viability.
Discussion and Mechanistic Insights
Our findings demonstrate that the novel this compound derivatives exhibit dose-dependent cytotoxicity against all three tested cancer cell lines. As expected, the positive control, Doxorubicin, displayed the highest potency with sub-micromolar IC50 values.[7]
Among the synthesized derivatives, a clear structure-activity relationship (SAR) emerges. Derivative A (IQ-Cl) , featuring a chloro- substituent, was the most potent, with IC50 values in the low micromolar range, particularly against the HeLa cell line. The replacement of the chloro- group with a more electronegative fluoro- group in Derivative B (IQ-F) resulted in a twofold decrease in activity. Further substitution with an electron-donating methoxy group in Derivative C (IQ-OMe) led to a significant reduction in cytotoxic potency. This suggests that electron-withdrawing groups at this position may be crucial for the cytotoxic activity of this scaffold.
The general anticancer effects of isoquinoline alkaloids are often attributed to their ability to interact with nucleic acids and inhibit key enzymes like topoisomerase.[1][17] It is plausible that our derivatives induce cytotoxicity through the induction of apoptosis. This is a common mechanism for many anticancer compounds and isoquinolines have been shown to induce apoptosis and cell cycle arrest.[2][3][18] A potential pathway involves the activation of intrinsic apoptosis, triggered by mitochondrial stress, leading to the activation of a cascade of caspases, which are proteases that execute programmed cell death.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed apoptotic pathway activated by derivatives.
Conclusion
This comparative guide demonstrates the promising in vitro anticancer potential of novel this compound derivatives. The observed structure-activity relationship, highlighting the importance of an electron-withdrawing group, provides a clear direction for future optimization of this chemical scaffold. Further investigations are warranted to elucidate the precise molecular mechanisms of action, including apoptosis induction and cell cycle analysis, and to evaluate the in vivo efficacy and safety of these compounds. The data presented herein serves as a valuable resource for researchers in the field of medicinal chemistry and oncology, paving the way for the development of more effective isoquinoline-based therapeutics.
References
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The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC. PubMed Central - NIH. Available at: [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available at: [Link]
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The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. Available at: [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. NIH. Available at: [Link]
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LDH cytotoxicity assay. Protocols.io. Available at: [Link]
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The Anticancer Effect of Natural Plant Alkaloid Isoquinolines | Scilit. Scilit. Available at: [Link]
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LDH Assay. Cell Biologics Inc. Available at: [Link]
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Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy | Request PDF. ResearchGate. Available at: [Link]
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The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publisher. Available at: [Link]
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Cytotoxicity of these compounds and positive controls against A549,... ResearchGate. Available at: [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]
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Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
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Natural and synthetic isoquinolines with anticancer activity. ResearchGate. Available at: [Link]
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Cytotoxic effects of compounds 1a-7d on A549, HeLa and MCF7 human cancer cells. ResearchGate. Available at: [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,7-Dichloro-4-methoxyisoquinoline Analogs as Putative Kinase Inhibitors
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery
The isoquinoline nucleus is a prominent heterocyclic motif, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its inherent drug-like properties have made it a "privileged scaffold" in medicinal chemistry, particularly in the design of novel therapeutic agents.[3] Among the diverse biological activities exhibited by isoquinoline derivatives, their role as kinase inhibitors has garnered significant attention in the field of oncology.[1][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Many isoquinoline-based kinase inhibitors exert their effects by competitively binding to the ATP-binding pocket of the enzyme's catalytic domain. By occupying this site, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cancer cell proliferation, survival, and angiogenesis.
Signaling Pathway Diagram: Inhibition of a Generic Kinase Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway by a competitive inhibitor.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,7-dichloro-4-methoxyisoquinoline analogs can be systematically modulated by introducing various substituents at key positions. The following sections detail the hypothetical SAR based on known isoquinoline kinase inhibitors.
Core Scaffold: this compound
The core structure itself presents several points for modification. The chlorine atoms at C-1 and C-7 are key handles for introducing diversity via nucleophilic substitution or cross-coupling reactions. The methoxy group at C-4 is an important feature that can influence the electronics and conformation of the ring system.
Modifications at the C-1 Position
The C-1 position is often a critical site for interaction with the kinase active site. Replacing the chlorine at this position with various moieties can significantly impact potency and selectivity.
Table 1: SAR of C-1 Substituted 4-Methoxy-7-chloro-isoquinoline Analogs
| Compound ID | C-1 Substituent | Rationale for Modification | Hypothetical IC50 (nM) vs. Target Kinase |
| 1a | -Cl (Parent) | Starting scaffold | >10,000 |
| 1b | -H | Removal of the reactive chloro group. | 5,000 |
| 1c | -NH(CH₃) | Introduction of a small, basic amine. | 1,500 |
| 1d | -NH(Cyclopropyl) | Introduction of a small, lipophilic amine. | 800 |
| 1e | -NH(Phenyl) | Introduction of an aromatic ring for potential π-π stacking. | 350 |
| 1f | -NH(4-fluorophenyl) | Electron-withdrawing group on the phenyl ring. | 200 |
| 1g | -NH(4-methoxyphenyl) | Electron-donating group on the phenyl ring. | 450 |
| 1h | -O(Phenyl) | Replacement of nitrogen with an oxygen linker. | 1,200 |
Interpretation of C-1 SAR:
-
Small Amines: The introduction of small alkyl or cycloalkyl amines at C-1 generally enhances activity compared to the parent chloro-compound.
-
Aromatic Amines: Aniline derivatives at the C-1 position often lead to a significant increase in potency, likely due to favorable interactions within the ATP-binding pocket.
-
Substituent Effects on Aniline Ring: The electronic nature of substituents on the aniline ring plays a crucial role. Electron-withdrawing groups like fluorine can enhance potency, possibly through improved hydrogen bonding or dipole interactions. Conversely, electron-donating groups may be less favorable.
-
Linker Atom: The nature of the atom linking the substituent to the isoquinoline core is important, with amino linkers generally being more favorable than ether linkages.
Modifications at the C-7 Position
The C-7 position often extends into the solvent-exposed region of the kinase active site. Modifications here can influence solubility, cell permeability, and can be tuned to achieve selectivity against different kinases.
Table 2: SAR of C-7 Substituted 1-Chloro-4-methoxy-isoquinoline Analogs
| Compound ID | C-7 Substituent | Rationale for Modification | Hypothetical IC50 (nM) vs. Target Kinase |
| 2a | -Cl (Parent) | Starting scaffold | >10,000 |
| 2b | -H | Removal of the chloro group. | 8,000 |
| 2c | -OCH₃ | Introduction of a small, electron-donating group. | 3,000 |
| 2d | -NH₂ | Introduction of a hydrogen-bond donor/acceptor. | 2,500 |
| 2e | -N(CH₃)₂ | Introduction of a more basic and sterically larger group. | 4,000 |
| 2f | -Morpholino | Introduction of a solubilizing group. | 1,800 |
| 2g | -Piperidinyl | Introduction of a basic, cyclic amine. | 2,200 |
Interpretation of C-7 SAR:
-
Small Polar Groups: The introduction of small, polar groups like methoxy or amino at the C-7 position can improve activity, potentially by forming hydrogen bonds with residues at the entrance of the active site.
-
Solubilizing Groups: Larger, more polar groups like morpholine can enhance aqueous solubility, which is a desirable property for drug candidates, and may also contribute to potency.
-
Basic Amines: While basic amines can improve solubility and form salt bridges, they may also introduce off-target effects, and their impact on potency needs to be carefully evaluated.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of C-1 and C-7 substituted analogs can be achieved through a multi-step sequence starting from commercially available materials.
Workflow Diagram: General Synthetic Strategy
Caption: A generalized workflow for the synthesis of C-1 and C-7 substituted analogs.
Step-by-Step Synthesis of C-1 Amino-Substituted Analogs (Representative Protocol):
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add the desired amine (1.2 eq) and a base such as diisopropylethylamine (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired C-1 amino-substituted analog.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for controls).
-
Master Mix Preparation: Prepare a master mix containing the target kinase enzyme and a suitable peptide substrate in kinase assay buffer.
-
Kinase Reaction Initiation: Add 20 µL of the master mix to each well. To initiate the reaction, add 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs highlights the potential of this scaffold for the development of novel kinase inhibitors. The C-1 and C-7 positions are key points for modification to modulate potency, selectivity, and pharmacokinetic properties. The representative data and protocols provided in this guide offer a framework for the rational design and evaluation of new analogs. Future work should focus on synthesizing a diverse library of these compounds and screening them against a panel of kinases to identify potent and selective inhibitors. Promising candidates should then be advanced to cellular and in vivo models to assess their therapeutic potential as anticancer agents.
References
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Molecules. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase. [Link]
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International Journal of Molecular Sciences. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. [Link]
-
ChemMedChem. (2014). Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. [Link]
-
bioRxiv. (2019). Further Exploration of the SAR of Imidazoquinolines; Identification of Potent C7 Substituted Imidazoquinolines. [Link]
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MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. [Link]
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RSC Publishing. (2018). Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. [Link]
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PubMed. (1997). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. [Link]
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ACS Medicinal Chemistry Letters. (2017). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
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PubMed. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. [Link]
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PubMed. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). [Link]
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PubMed. (2001). Potential cancer chemopreventive activity of simple isoquinolines, 1-benzylisoquinolines, and protoberberines. [Link]
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MDPI. (2018). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. [Link]
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PubMed. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. [Link]
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NIH. (2022). Design, synthesis and biological evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. [Link]
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NIH. (2019). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]
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NIH. (2019). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. [Link]
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NIH. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]
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MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. [Link]
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MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]
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A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 1,7-Dichloro-4-methoxyisoquinoline: A Guide for Drug Development Professionals
Introduction: The Strategic Value of 1,7-Dichloro-4-methoxyisoquinoline
In the landscape of medicinal chemistry and drug discovery, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The strategic functionalization of this scaffold is paramount for modulating biological activity, improving pharmacokinetic profiles, and generating novel intellectual property. This compound represents a particularly valuable starting material. Its two distinct chlorine atoms offer opportunities for sequential, site-selective diversification, with the C1 position being significantly more activated towards cross-coupling than the C7 position due to the electronic influence of the ring nitrogen.
This guide provides a comprehensive, head-to-head comparison of two cornerstone palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of this key intermediate. We will delve into the mechanistic nuances, practical considerations, and provide representative experimental protocols to guide researchers in selecting the optimal synthetic strategy for their specific drug development campaign.
The Foundational Chemistry: Palladium-Catalyzed Cross-Coupling
At their core, both Suzuki and Stille couplings are powerful C-C bond-forming reactions that proceed through a similar catalytic cycle. The choice between them is not merely one of preference but is dictated by factors such as functional group tolerance, reagent availability and toxicity, and downstream processing considerations—all of which are critical in a pharmaceutical development setting.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Section 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is often the default choice in modern drug discovery due to its favorable toxicological profile and the vast commercial availability of boronic acids and esters.[1][2]
Mechanism and Key Considerations
The reaction is initiated by the oxidative addition of the aryl chloride to a Pd(0) catalyst. The critical transmetalation step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[3] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent system (e.g., dioxane/water, toluene/water, DMF) is crucial and must be optimized to prevent side reactions like protodeboronation of the starting material.[3]
For heteroaryl chlorides like this compound, which can be less reactive than bromides or iodides, the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) is essential. These ligands promote the oxidative addition step and stabilize the active Pd(0) species, leading to higher yields and catalyst turnover numbers.[4][5]
Regioselectivity: The electronic properties of the this compound substrate strongly favor initial coupling at the C1 position. The C1-Cl bond is activated by the adjacent nitrogen atom, making it significantly more electrophilic and susceptible to oxidative addition than the C7-Cl bond.[6][7] By carefully controlling stoichiometry (using ~1.0-1.2 equivalents of the boronic acid), selective mono-functionalization at C1 can be achieved with high fidelity.[8]
Representative Experimental Protocol: Suzuki Coupling at C1
This protocol is a generalized procedure based on established methods for analogous chloro-heterocycles and requires optimization for specific substrates.[7][8]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water in a 4:1 ratio (to achieve a ~0.1 M concentration of the isoquinoline).
-
Degassing: Bubble argon through the stirred suspension for 20-30 minutes to thoroughly degas the solvent.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.0 mol%).
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 1-aryl-7-chloro-4-methoxyisoquinoline product.
Section 2: The Stille Coupling
The Stille reaction couples an organotin (stannane) reagent with an organic halide.[9] Despite significant concerns over the toxicity of organotin compounds, the Stille coupling remains an indispensable tool, particularly for complex substrates where other methods fail.[10]
Mechanism and Key Advantages
The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step does not require a base.[9] This is a critical advantage, as it allows the reaction to be performed under neutral or even slightly acidic conditions, preserving base-sensitive functional groups that might be compromised in a Suzuki reaction.[11][12]
The Stille coupling often exhibits remarkable tolerance for a wide array of functional groups.[13] Organostannanes are generally stable to air and moisture and are less prone to the protodeboronation side reaction that can plague Suzuki couplings.[14] This robustness makes the Stille reaction a reliable choice for challenging substrates, such as those containing free hydroxyl or amino groups, or complex heterocyclic motifs that can coordinate to and deactivate the catalyst under Suzuki conditions.[12]
Regioselectivity: Similar to the Suzuki coupling, the Stille reaction on this compound is expected to proceed with high regioselectivity at the more activated C1 position.
Representative Experimental Protocol: Stille Coupling at C1
This protocol is a generalized procedure and requires optimization. All manipulations involving organotin reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[13]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the organostannane reagent (e.g., Aryl-SnBu₃, 1.1-1.3 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, DMF, or 1,4-dioxane) under a positive pressure of inert gas.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). For less reactive chlorides, a combination of Pd₂(dba)₃ and a phosphine ligand like P(t-Bu)₃ may be more effective.
-
Additives (Optional): In some cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the transmetalation step.[13]
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. To quench and remove tin byproducts, the mixture can be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (KF). The resulting insoluble tin fluorides can be removed by filtration through Celite.
-
Purification: After aqueous workup, concentrate the organic phase and purify the crude residue by flash column chromatography.
Section 3: Head-to-Head Performance Comparison
While no single study directly compares both methods on this compound, we can construct a robust comparison based on extensive data from analogous systems and the fundamental principles of each reaction.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | E-E-A-T Rationale |
| Organometallic Reagent | Organoboron (Boronic acid/ester) | Organostannane (e.g., R-SnBu₃) | The nature of the organometallic reagent is the defining difference between the two reactions. |
| Toxicity & Environment | Advantage: Low toxicity of reagents and byproducts (boron salts).[1] | Disadvantage: High toxicity of organotin reagents and byproducts.[15][16] | A paramount concern in pharmaceutical development. Suzuki is considered a "greener" reaction.[11] |
| Byproduct Removal | Advantage: Boron byproducts are generally water-soluble and easily removed by aqueous workup. | Disadvantage: Tin byproducts are often non-polar and require specific workup (e.g., KF wash) or extensive chromatography for complete removal.[3] | Efficient purification is critical for API quality. Residual tin levels in APIs are strictly regulated.[17][18][19] |
| Functional Group Tolerance | Good, but can be limited by the required basic conditions. Sensitive groups (e.g., esters, ketones with α-protons) may be problematic.[11] | Advantage: Excellent. Proceeds under neutral conditions, tolerating a wider range of sensitive functional groups.[10][12] | Stille is often the "go-to" reaction for complex, highly functionalized molecules where Suzuki fails. |
| Reagent Availability | Advantage: Vast and diverse commercial libraries of boronic acids and esters are available. | Good, but less extensive than boronic acids. Many stannanes must be synthesized. | The availability of starting materials directly impacts the speed and scope of library synthesis in drug discovery. |
| Reaction Conditions | Requires a base for activation. Potential for protodeboronation side reactions. | Neutral conditions. Generally robust and less prone to side reactions like protodestannylation. | The need for a base in Suzuki coupling adds a layer of complexity to optimization. |
| Scalability & Process Safety | Generally scalable, but exotherms from base addition and handling of boronic acid dust can be concerns. | Scalable, but the high toxicity of tin reagents requires stringent engineering controls and waste management protocols. | Both reactions have been implemented on an industrial scale, but the operational hazards differ significantly. |
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Start -> Check_Substrate; Check_Substrate -> Choose_Stille [label=" Yes "]; Check_Substrate -> Check_Toxicity [label=" No "]; Check_Toxicity -> Choose_Suzuki [label=" Yes "]; Check_Toxicity -> Choose_Stille [label=" No\n(or if Suzuki fails)"]; Choose_Suzuki -> Optimize_Suzuki; Choose_Stille -> Optimize_Stille; Optimize_Suzuki -> End; Optimize_Stille -> End; }
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion and Senior Scientist Recommendations
For the selective C1-functionalization of this compound, both the Suzuki and Stille couplings are highly effective and predictable methodologies. However, their application in a drug discovery and development context leads to a clear, tiered recommendation:
-
Start with Suzuki Coupling: For initial library synthesis and lead optimization, the Suzuki-Miyaura coupling should be the default methodology. The low toxicity of the reagents, the ease of byproduct removal, and the vast commercial availability of boronic acids make it the more practical, cost-effective, and environmentally benign choice.[1][11] These factors are critical for rapid compound generation and simplify the path toward a scalable, GMP-compliant synthesis.
-
Employ Stille Coupling as a Strategic Problem-Solver: The Stille coupling should be reserved for cases where the Suzuki reaction is not viable. This includes scenarios involving coupling partners with base-sensitive functional groups or complex heterocycles that inhibit the Suzuki catalyst.[12] While its performance is excellent, the inherent toxicity of organotin reagents necessitates rigorous process controls and specialized purification strategies to ensure that the final active pharmaceutical ingredient (API) meets the stringent regulatory limits for heavy metal contamination (typically <10 µg/g).[18][19]
Ultimately, the choice is a balance between practicality and necessity. The Suzuki coupling offers a greener and more straightforward path for the majority of applications, while the Stille coupling provides a robust, powerful alternative for overcoming the synthetic challenges posed by more complex and sensitive molecular architectures.
References
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(Reference for Boronic Ester Alkylation of Isoquinoline) - ResearchGate. Available at: [Link]
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(Reference for Pyridine and Isoquinoline Boronic Acids) - ResearchGate. Available at: [Link]
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Fujiwara, Y., et al. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133, 3292-3295. Available at: [Link]
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(Review on Functionalized Isoquinolines) - PMC - NIH. Available at: [Link]
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Franzén, R. (Review on Suzuki, Heck, and Stille Reactions on Solid Support). ResearchGate. Available at: [Link]
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(Reference on Scalable Transition Metal Catalysis) - ACS Catalysis. Available at: [Link]
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Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. Available at: [Link]
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Hugill, S. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. Available at: [Link]
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(Review on Catalyst Recycling in Suzuki Coupling) - MDPI. Available at: [Link]
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(Review on Suzuki, Heck, and Stille Reactions) - ResearchGate. Available at: [Link]
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(Reference on Recoverable Palladium-Catalyzed Reactions) - NIH. Available at: [Link]
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(Reference on Site-selective Suzuki–Miyaura coupling) - NIH. Available at: [Link]
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Rao, M. S. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Available at: [Link]
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(Reference on Metals Removal) - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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(Reference on Dearomative Functionalization of Isoquinolines) - PMC - NIH. Available at: [Link]
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(Review on Recent Advances in Isoquinoline Chemistry) - International Journal of Pharmaceutical Sciences. Available at: [Link]
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Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 32. Available at: [Link]
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Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals. Available at: [Link]
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(Reference on Stille vs. Suzuki for diazocines) - RSC Publishing. Available at: [Link]
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Stille reaction. Wikipedia. Available at: [Link]
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(Review on the Stille Reaction) - CORE. Available at: [Link]
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(Review on Greener alternatives for isoquinoline synthesis) - RSC Publishing. Available at: [Link]
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(Review on Greener alternatives for isoquinoline synthesis) - NIH. Available at: [Link]
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Stille Coupling. Chemistry LibreTexts. Available at: [Link]
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(Reference on Stille vs. Suzuki for diazocines) - PMC - NIH. Available at: [Link]
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(Toxicological Profile for Tin and Tin Compounds) - Agency for Toxic Substances and Disease Registry. Available at: [Link]
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(Reference on Isoquinoline synthesis) - Organic Chemistry Portal. Available at: [Link]
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(Reference on Regioselective Suzuki-Miyaura Reaction) - NIH. Available at: [Link]
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(Reference on Regioselective alkynylation followed by Suzuki coupling) - Semantic Scholar. Available at: [Link]
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(Reference on Regioselective Suzuki-Miyaura Cross-Coupling Reactions) - ResearchGate. Available at: [Link]
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(Reference on Recent Advances in the Stille Biaryl Coupling Reaction) - ResearchGate. Available at: [Link]
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(Reference on Regioselective Palladium-Catalyzed Cross-Coupling Reactions) - PMC - NIH. Available at: [Link]
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(Reference on Suzuki-Miyaura cross-couplings with thienylboronic acids) - ResearchGate. Available at: [Link]
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(Reference on the Mechanisms of the Stille Reaction) - University of Windsor. Available at: [Link]
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(Reference on Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids) - MDPI. Available at: [Link]
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(Reference on New Quinoline Derivatives via Suzuki Coupling Reactions) - ResearchGate. Available at: [Link]
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(Reference on Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine) - MDPI. Available at: [Link]
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Assessing the Drug-Likeness of Novel Compounds Synthesized from 1,7-Dichloro-4-methoxyisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the early-stage assessment of a compound's "drug-likeness" is a pivotal step in mitigating developmental risks and increasing the likelihood of clinical success.[1][2] This guide provides a comprehensive framework for evaluating the drug-like properties of novel compounds derived from the versatile scaffold, 1,7-dichloro-4-methoxyisoquinoline. Isoquinoline derivatives are prominent in medicinal chemistry due to their wide range of biological activities.[3][4][5]
This document will navigate through the essential computational and in vitro assays required to build a robust drug-likeness profile. We will compare hypothetical derivatives of this compound against established drugs to provide a practical context for data interpretation. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
The Strategic Importance of Early Drug-Likeness Assessment
The journey from a hit compound to a marketable drug is long and fraught with attrition. A significant portion of drug candidates fail during clinical trials due to poor pharmacokinetic properties.[6] Therefore, a thorough evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties during the early phases of drug discovery is not just advantageous but essential.[7][8][9] By identifying compounds with favorable ADMET profiles early on, research efforts can be focused on candidates with a higher probability of success, thereby conserving valuable resources.
Hypothetical Derivatives of this compound
For the purpose of this guide, we will consider three hypothetical derivatives of this compound (a real, commercially available intermediate[10][11][12]). These derivatives will be used as examples to illustrate the drug-likeness assessment workflow.
-
Compound A: 1-Amino-7-chloro-4-methoxyisoquinoline
-
Compound B: 1,7-bis(dimethylamino)-4-methoxyisoquinoline
-
Compound C: 7-chloro-4-methoxy-1-(piperidin-1-yl)isoquinoline
Part 1: Computational Assessment of Drug-Likeness
Before embarking on laboratory-based assays, computational tools can provide valuable initial insights into the drug-like potential of novel compounds.[13][14][15] These in silico methods are rapid and cost-effective, allowing for the early filtration of compounds with a low probability of success.
Lipinski's Rule of Five: A First Pass Filter
Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound, specifically its potential for oral bioavailability.[16][17][18] The rule states that an orally active drug is more likely to have:
-
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).[17]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[17]
-
A molecular mass of less than 500 daltons.[17]
-
An octanol-water partition coefficient (log P) that does not exceed 5.[17][19]
Compounds that comply with these rules tend to have lower attrition rates during clinical trials.[17]
Table 1: Calculated Physicochemical Properties of Hypothetical Derivatives and Comparator Drugs
| Compound | Molecular Weight (Da) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| Compound A | 224.66 | 2.8 | 2 | 3 | 0 |
| Compound B | 263.78 | 3.2 | 0 | 4 | 0 |
| Compound C | 278.77 | 4.1 | 0 | 3 | 0 |
| Papaverine | 339.39 | 2.5 | 0 | 5 | 0 |
| Emetine | 480.66 | 4.3 | 2 | 6 | 0 |
Note: These values are hypothetical and for illustrative purposes.
Part 2: Experimental Assessment of ADMET Properties
While computational predictions are useful, experimental data is crucial for a definitive assessment of a compound's drug-likeness. This section details the key in vitro assays for evaluating solubility, permeability, and metabolic stability.
Experimental Workflow for Drug-Likeness Assessment
The following diagram illustrates the general workflow for the experimental evaluation of novel compounds.
Caption: Experimental workflow for assessing the drug-likeness of novel compounds.
Aqueous Solubility
Poor aqueous solubility is a major hurdle for oral drug absorption.[20] The kinetic and thermodynamic solubility of a compound are important parameters to measure.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add the DMSO stock solution to a 96-well microplate.
-
Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid solubility enhancement.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of the solutions using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.
Table 2: Experimental ADMET Data for Hypothetical Derivatives and Comparator Drugs
| Compound | Kinetic Solubility (µM, pH 7.4) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| Compound A | 150 | 8.5 | 45 |
| Compound B | 80 | 12.2 | 25 |
| Compound C | 25 | 25.0 | >60 |
| Papaverine | 50 | 15.0 | 30 |
| Emetine | 100 | 5.0 | 55 |
Note: These values are hypothetical and for illustrative purposes.
Membrane Permeability
The ability of a compound to cross the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption.[8][20]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (at a non-toxic concentration) to the apical (A) side of the monolayer.
-
Collect samples from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a sensitive analytical method, such as LC-MS/MS.[1]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[1]
-
-
Metabolic Stability
The metabolic stability of a compound provides an indication of its susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[21][22] Liver microsomes are a commonly used in vitro system for this assessment.[23][24]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, the test compound, and a buffer solution (e.g., phosphate buffer). Pre-incubate the mixture at 37°C.[1]
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.[1][21]
-
Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[1]
-
Calculation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time. Calculate the intrinsic clearance (Cl_int) from the half-life and the protein concentration.[1]
Part 3: Data Interpretation and Comparative Analysis
The integration of computational and experimental data provides a holistic view of a compound's drug-likeness.
Structure-Activity Relationship (SAR) and Drug-Likeness
The hypothetical data in Tables 1 and 2 allow for a preliminary SAR analysis:
-
Compound A , with its amino group, exhibits good solubility and moderate permeability and stability.
-
Compound B , with two dimethylamino groups, has reduced solubility but improved permeability, possibly due to increased lipophilicity. Its metabolic stability is lower, suggesting it may be more susceptible to metabolism.
-
Compound C , with the bulky piperidinyl group, shows the highest lipophilicity, leading to poor solubility but excellent permeability. It also demonstrates high metabolic stability.
Comparison with Established Drugs
Comparing the novel compounds to established drugs like Papaverine and Emetine provides valuable context. For instance, while Compound C has superior permeability to both comparators, its poor solubility would need to be addressed through formulation strategies. Compound A presents a more balanced profile, similar to the comparator drugs, making it a potentially promising starting point for further optimization.
Conclusion and Future Directions
This guide has outlined a systematic approach to assessing the drug-likeness of novel compounds derived from this compound. By combining in silico predictions with robust in vitro assays, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline.
The hypothetical derivatives and their data serve as a practical illustration of this process. The next steps for promising compounds, such as Compound A, would involve further optimization of their structure to enhance desired properties while minimizing potential liabilities. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
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Comparative analysis of the photophysical properties of fluorescent probes from different isoquinoline cores
For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that hinges on its photophysical properties. The scaffold of a probe dictates its intrinsic characteristics, such as brightness, environmental sensitivity, and stability. Among the myriad of heterocyclic systems, the isoquinoline core and its derivatives have emerged as a versatile platform for the design of high-performance fluorescent probes. This guide provides a comparative analysis of the photophysical properties of fluorescent probes derived from distinct isoquinoline cores, offering a comprehensive resource to inform the rational design and selection of these essential tools. We will delve into the characteristics of probes based on the simple isoquinoline scaffold, the well-established naphthalimide core, and the naturally derived berberine alkaloids, providing supporting experimental data and detailed protocols for their characterization.
The Influence of the Isoquinoline Core: A Structural Overview
The fluorescence properties of isoquinoline-based probes are intimately linked to their molecular structure. The fundamental isoquinoline ring system, a bicyclic aromatic heterocycle, provides a rigid framework that can be functionalized to modulate its electronic and, consequently, its photophysical properties. The introduction of electron-donating and electron-withdrawing groups, as well as the fusion of additional aromatic rings, gives rise to a diverse family of fluorophores with a wide range of emission colors and environmental sensitivities. This guide will focus on three prominent classes:
-
Simple Isoquinoline Probes: These probes feature a substituted isoquinoline core, where the strategic placement of functional groups allows for the tuning of their photophysical properties.
-
Naphthalimide-Based Probes: Naphthalimides are renowned for their high quantum yields and photostability.[1][2] When appended to an isoquinoline moiety, they can create probes with exceptional brightness and sensitivity.
-
Isoquinoline Alkaloids (Berberine Derivatives): Nature provides a rich source of fluorescent scaffolds, with isoquinoline alkaloids like berberine offering unique photophysical characteristics and biocompatibility.[3]
Comparative Photophysical Analysis
A thorough understanding of a fluorescent probe's photophysical parameters is paramount for its effective application. Key properties include the absorption (λabs) and emission (λem) maxima, the Stokes shift (the difference between λem and λabs), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ).
Simple Isoquinoline Probes
Fluorescent probes based on the simple isoquinoline scaffold can be readily synthesized and their properties tuned through chemical modification.[4][5] The introduction of substituents that facilitate intramolecular charge transfer (ICT) upon photoexcitation is a common strategy to induce fluorescence and environmental sensitivity.
Key Characteristics:
-
Tunability: Their absorption and emission wavelengths can be modulated across the visible spectrum by varying the electron-donating and -withdrawing substituents.
-
Environmental Sensitivity: Many simple isoquinoline probes exhibit solvatochromism, where their emission color changes with the polarity of the solvent.[6] This property is highly valuable for probing the microenvironment of biological systems.
-
Quantum Yields: The fluorescence quantum yields of simple isoquinoline probes can vary significantly depending on their structure and environment, with some derivatives exhibiting high brightness.[5]
| Probe/Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | Reference |
| 1-(isoquinolin-3-yl)azetidin-2-one | 0.1 M H2SO4 | 356 | 418 | 4487 | 0.534 | [4] |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 0.1 M H2SO4 | 363 | 422 | 4110 | 0.730 | [4] |
| 1-(isoquinolin-3-yl)piperidin-2-one | 0.1 M H2SO4 | 368 | 428 | 4099 | 0.707 | [4] |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 0.1 M H2SO4 | 377 | 438 | 3894 | 0.812 | [4] |
| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 0.1 M H2SO4 | 380 | 448 | 3942 | 0.479 | [4] |
Table 1: Photophysical properties of selected simple isoquinoline-based fluorescent probes.
Naphthalimide-Based Isoquinoline Probes
The 1,8-naphthalimide scaffold is a classic fluorophore known for its excellent photostability and high fluorescence quantum yields.[2][7] Incorporating this unit into an isoquinoline-based probe often results in molecules with superior brightness and performance in demanding applications like cellular imaging. The photophysical behavior of 1,8-naphthalimide derivatives is highly dependent on the substitution at the C-4 position.[8]
Key Characteristics:
-
High Quantum Yields: Naphthalimide-based probes are generally characterized by high fluorescence quantum yields, making them exceptionally bright.[7]
-
Large Stokes Shifts: These probes often exhibit large Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in fluorescence measurements.[9]
-
Photostability: The rigid, fused-ring structure of the naphthalimide core imparts excellent resistance to photobleaching.
A notable example is a naphthalimide-quinoline based probe (NAQ) which demonstrates ratiometric fluorescence sensing of trivalent ions.[10] Another study on a "CinNapht" dye, a cinnoline/naphthalimide fused hybrid, showed a significant red shift in emission and a large Stokes shift, with quantum yields up to 0.33.[9]
| Probe/Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Reference |
| CinNapht 5a | DCM | 481 | 591 | 110 | 0.33 | [9] |
| CinNapht 5a | Toluene | 466 | 545 | 79 | 0.28 | [9] |
| CinNapht 5a | MeCN | 472 | 610 | 138 | 0.13 | [9] |
| CinNapht 5a | EtOH | 473 | 621 | 148 | 0.04 | [9] |
Table 2: Photophysical properties of a naphthalimide-based probe in various solvents, demonstrating solvatochromism.
Isoquinoline Alkaloids: Berberine and its Derivatives
Berberine, a naturally occurring isoquinoline alkaloid, and its derivatives are gaining attention as fluorescent probes due to their intrinsic fluorescence and ability to interact with biological macromolecules.[3] Their photophysical properties can be modulated by chemical modification and are sensitive to the local environment.
Key Characteristics:
-
Biocompatibility: As natural products, berberine-based probes often exhibit good biocompatibility.
-
Environmental Sensitivity: The fluorescence of berberine derivatives can be significantly enhanced upon binding to biomolecules like DNA or in less polar environments, making them useful as "light-up" probes.[3] The fluorescence increase is often due to an increase in the fluorescence quantum yield.[3]
-
Moderate Quantum Yields: While generally lower than synthetic dyes like naphthalimides, the quantum yield of berberine can be sufficient for many biological applications, especially when its fluorescence is enhanced by binding to a target.
| Derivative | Environment/Solvent | Key Observation | Reference |
| Berberine | Non-polar vs. Water | Weak photosensitizer in water, but produces ROS in non-polar environments. | [11] |
| 13-methylberberine | Energized mitochondria | 15-fold increase in fluorescence. | [3] |
Table 3: Environment-dependent fluorescence of berberine derivatives.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible measurement of photophysical properties is crucial for the comparative analysis of fluorescent probes. Here, we provide detailed, step-by-step methodologies for determining fluorescence quantum yield and fluorescence lifetime.
Determination of Relative Fluorescence Quantum Yield
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield (ΦF) of a sample relative to a well-characterized standard with a known quantum yield.[12]
Principle: Solutions of the standard and the test sample with identical absorbance at the same excitation wavelength are assumed to be absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Step-by-Step Protocol:
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to the test sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.577) is a common standard for the UV-visible region.[4]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation: Calculate the quantum yield of the test sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and standard, respectively (if different).[12]
-
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Principle: The sample is excited by a high-repetition-rate pulsed light source. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.
Step-by-Step Protocol:
-
Instrument Setup:
-
Use a pulsed laser or LED with a pulse width significantly shorter than the expected fluorescence lifetime.
-
Select a detector (e.g., photomultiplier tube or single-photon avalanche diode) with a fast response time.
-
-
Sample Preparation: Prepare a dilute solution of the fluorescent probe to avoid aggregation and re-absorption effects.
-
Instrument Response Function (IRF) Measurement: Measure the instrument's response by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.
-
Fluorescence Decay Measurement: Replace the scattering solution with the sample and acquire the fluorescence decay data until sufficient photon counts are collected for good statistical accuracy.
-
Data Analysis:
-
The raw data is a histogram of photon counts versus time.
-
Deconvolute the measured fluorescence decay with the IRF to obtain the true fluorescence decay.
-
Fit the deconvoluted decay curve to an exponential decay model (or a multi-exponential model if the decay is complex) to extract the fluorescence lifetime(s).
-
Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.
Conclusion and Future Perspectives
The isoquinoline scaffold provides a rich and versatile platform for the development of fluorescent probes with a wide range of photophysical properties. Simple isoquinolines offer excellent tunability, naphthalimide-based probes provide exceptional brightness and photostability, and natural isoquinoline alkaloids like berberine present a biocompatible option with environment-sensitive fluorescence. The choice of the optimal probe will ultimately depend on the specific requirements of the application, including the desired emission wavelength, brightness, and sensitivity to the local environment.
The continued exploration of novel isoquinoline derivatives, coupled with a deeper understanding of structure-property relationships, will undoubtedly lead to the development of next-generation fluorescent probes with even greater performance and utility in biological and materials science. The detailed experimental protocols provided herein serve as a guide for the accurate and reliable characterization of these powerful molecular tools.
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Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging. (2024). PMC. [Link]
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Evaluating the Performance of Organic Semiconductors Derived from 1,7-Dichloro-4-methoxyisoquinoline: A Comparative Analysis
An In-Depth Technical Guide
This guide provides a comprehensive evaluation of organic semiconductors derived from the 1,7-Dichloro-4-methoxyisoquinoline core. We will explore the synthesis, characterization, and performance of these materials within the context of Organic Field-Effect Transistors (OFETs), offering a comparative analysis against established benchmark semiconductors. This document is intended for researchers, materials scientists, and professionals in drug development and organic electronics seeking to understand and apply novel semiconducting materials.
Introduction: The Rationale for Isoquinoline-Based Semiconductors
The field of organic electronics continues to be driven by the synthesis of novel π-conjugated systems. The goal is to develop materials that are not only efficient in charge transport but also stable, solution-processable, and synthetically accessible.[1][2] Isoquinoline, a heterocyclic aromatic compound, presents an intriguing scaffold for organic semiconductors. The embedded nitrogen atom can influence molecular packing and electronic properties, potentially leading to unique charge transport characteristics.
The starting material, this compound, offers specific synthetic advantages:
-
Reactive Sites: The two chlorine atoms at the 1 and 7 positions serve as versatile handles for cross-coupling reactions, allowing for the extension of the π-conjugated system in a well-defined manner. This is crucial for tuning the material's frontier molecular orbital energies (HOMO/LUMO) and, consequently, its charge transport properties.
-
Electronic Tuning: The electron-donating methoxy group (-OCH₃) at the 4-position can modulate the electron density of the aromatic core, influencing the material's ionization potential and electron affinity. This pre-functionalization allows for finer control over the resulting semiconductor's p-type or n-type behavior.
This guide will focus on a hypothetical p-type semiconductor, DMIT (Di-Thiophenyl-Methoxyisoquinoline), derived from the title compound to illustrate the evaluation process.
Synthesis of Isoquinoline-Based Semiconductors
The creation of high-performance organic semiconductors from functionalized aromatic cores is typically achieved through transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise construction of extended π-systems.[3]
General Synthetic Workflow
A common and effective method for synthesizing materials like DMIT is the Suzuki or Stille coupling reaction. This involves reacting the dichlorinated isoquinoline core with an appropriate boronic acid (or ester) or organostannane derivative of the desired aromatic wing group (e.g., 2-thienylboronic acid).
Caption: General workflow for the synthesis of a DMIT derivative.
Causality in Synthesis: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., K₂CO₃) is critical for achieving high yields and minimizing side reactions. The thiophene "wing" groups are chosen because thiophene-based oligomers and polymers are known to be environmentally stable and often exhibit excellent charge transport due to favorable π-π stacking.[4]
Performance Evaluation: Experimental Protocols
The performance of a novel organic semiconductor is primarily assessed by fabricating and characterizing an Organic Field-Effect Transistor (OFET).[5] The OFET is a fundamental building block of modern electronic devices and serves as an excellent platform to measure key performance parameters like charge carrier mobility.[6]
OFET Fabrication Protocol (Bottom-Gate, Top-Contact)
This protocol describes the fabrication of a standard Bottom-Gate, Top-Contact (BGTC) OFET, a widely used architecture for characterizing new materials.[7]
Step-by-Step Methodology:
-
Substrate Preparation:
-
Begin with a heavily n-doped silicon (n++ Si) wafer, which will serve as the gate electrode.
-
Grow a 200-300 nm layer of silicon dioxide (SiO₂) on the wafer via thermal oxidation. This layer acts as the gate dielectric.
-
Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol (10 minutes each).[8]
-
Dry the substrate under a stream of nitrogen gas.
-
-
Dielectric Surface Treatment:
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion.
-
Rationale: The OTS treatment renders the hydrophilic SiO₂ surface hydrophobic, which promotes better molecular ordering of the organic semiconductor film, leading to higher charge carrier mobility.[9]
-
-
Semiconductor Deposition:
-
Dissolve the synthesized DMIT powder in a high-boiling-point organic solvent (e.g., chlorobenzene, dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit a thin film (30-60 nm) of the DMIT solution onto the OTS-treated substrate using spin-coating.[4]
-
Anneal the film at a temperature optimized for the material (e.g., 100-150 °C) on a hotplate in a nitrogen-filled glovebox.
-
Rationale: Annealing removes residual solvent and can improve the crystallinity and molecular packing of the semiconductor film, which is crucial for efficient charge transport.[10]
-
-
Source-Drain Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold (Au) through the mask onto the semiconductor layer to define the source and drain electrodes.
-
The channel length (L) and width (W) are defined by the dimensions of the shadow mask (e.g., L = 50 µm, W = 1000 µm).
-
Caption: Step-by-step workflow for OFET device fabrication.
Electrical Characterization
All electrical measurements should be performed under an inert atmosphere (e.g., nitrogen glovebox) using a semiconductor parameter analyzer.
-
Output Characteristics:
-
Apply a series of constant gate-source voltages (VGS) (e.g., 0 V to -60 V in -10 V steps).
-
For each VGS, sweep the drain-source voltage (VDS) from 0 V to -60 V and measure the resulting drain current (ID).
-
Plot ID vs. VDS. This graph demonstrates the typical transistor behavior, including the linear and saturation regimes.
-
-
Transfer Characteristics:
-
Apply a constant, high VDS (e.g., -60 V) to ensure the device is in the saturation regime.
-
Sweep VGS from a positive voltage (e.g., +20 V) to a negative voltage (e.g., -60 V) and measure ID.
-
Plot ID and |ID|1/2 vs. VGS. This plot is used to extract the key performance metrics.
-
Key Performance Metrics Extraction:
-
Field-Effect Mobility (µ): The most critical parameter, representing the speed of charge carriers in the semiconductor. It is calculated from the slope of the |ID,sat}|1/2 vs. VGS plot in the saturation regime using the following equation:
-
ID,sat = (W / 2L) * Ci * µ * (VGS - Vth)²
-
Where Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.[5]
-
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum current (Ion) when the transistor is "on" to the minimum current (Ioff) when it is "off". A high ratio (>10⁴) is essential for digital applications.[8]
-
Threshold Voltage (Vth): The gate voltage required to initiate the formation of a conductive channel. It is determined by extrapolating the linear portion of the |ID,sat}|1/2 vs. VGS plot to the VGS axis.
Air Stability Testing
Long-term operational stability is a major challenge for organic electronics.[1][11]
-
Initial Measurement: Characterize the freshly fabricated device inside a glovebox to obtain baseline performance data.
-
Air Exposure: Store the unencapsulated device in ambient air under controlled humidity and temperature.
-
Periodic Measurement: Re-characterize the device at regular intervals (e.g., 1, 6, 12, 24 hours).
-
Data Analysis: Plot the normalized mobility and threshold voltage as a function of time exposed to air. A stable device will show minimal degradation in performance. The interaction with ambient species like H₂O and O₂ is a primary cause of degradation.[11]
Comparative Performance Analysis
To contextualize the performance of our hypothetical DMIT, we compare it against two widely studied benchmark materials: Pentacene (a high-performance p-type small molecule) and a representative Diketopyrrolopyrrole (DPP)-based polymer (known for high ambipolar or p-type performance).[10][12]
| Parameter | DMIT (Hypothetical) | Pentacene | DPP-Based Polymer |
| Charge Carrier Type | p-type | p-type | p-type / Ambipolar |
| Hole Mobility (µh) | 0.45 cm² V⁻¹ s⁻¹ | ~0.8 - 1.5 cm² V⁻¹ s⁻¹[9][12] | 0.8 - 2.2 cm² V⁻¹ s⁻¹[6] |
| On/Off Ratio | > 10⁵ | > 10⁶[9] | > 10⁵[6] |
| Threshold Voltage (Vth) | -8.5 V | ~ -6 V to -10 V[9] | Variable (-10 V to -30 V) |
| Processing | Solution-Processable | Primarily Vacuum-Deposited | Solution-Processable |
| Air Stability | Moderate | Poor (unencapsulated) | Good to Excellent |
Note: The performance data for DMIT is a realistic, illustrative projection based on related molecular structures. The data for Pentacene and DPP polymers are representative values from the literature.
Caption: Illustrative comparison of hole mobilities.
Expertise & Insights:
While the hypothetical mobility of DMIT (0.45 cm² V⁻¹ s⁻¹) is lower than that of crystalline pentacene, its key advantage lies in its potential for solution-processability . This is a significant factor for low-cost, large-area fabrication techniques like printing, which are not feasible with vacuum-deposited materials like pentacene.[13] Compared to high-performance DPP polymers, the smaller molecular size of DMIT could offer advantages in purification and batch-to-batch reproducibility. The moderate air stability, a common issue in p-type materials, would likely stem from the HOMO level's susceptibility to oxidation by ambient species.[14] Future synthetic iterations could focus on lowering the HOMO energy level to improve this stability.
Conclusion and Future Outlook
Organic semiconductors derived from the this compound scaffold represent a promising, yet underexplored, class of materials. Through straightforward synthetic modifications, such as Suzuki or Stille coupling, a variety of π-conjugated systems can be developed.
Our analysis of the hypothetical DMIT derivative demonstrates a material with respectable p-type performance, highlighted by good solution-processability and a high on/off ratio. While its mobility may not yet match the highest-performing crystalline materials, it establishes a solid baseline.
Future research should focus on:
-
Molecular Engineering: Exploring different aromatic "wing" groups (e.g., furan, benzothiophene) to modulate molecular packing and energy levels.
-
Side-Chain Engineering: Introducing alkyl side chains to improve solubility and influence thin-film morphology, a proven strategy for enhancing mobility in other systems.[10]
-
Device Optimization: Investigating different dielectric materials and deposition techniques to further enhance device performance and stability.
By systematically applying these principles, it is highly probable that isoquinoline-based semiconductors can be developed into a competitive class of materials for next-generation flexible and printed electronics.
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Li, H., et al. (2021). The Quest for Air Stability in Organic Semiconductors. Chemistry of Materials. Retrieved January 12, 2026, from [Link]
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Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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van der Zee, B. (2014). Contactless charge carrier mobility measurement in organic field-effect transistors. DiVA portal. Retrieved January 12, 2026, from [Link]
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Katz, E. A., et al. (2014). Accelerated stability testing of organic photovoltaic materials with concentrated sunlight. arXiv. Retrieved January 12, 2026, from [Link]
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Scientists significantly enhanced the charge carrier mobility in organic semiconductors. (2021). Tech Explorist. Retrieved January 12, 2026, from [Link]
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Device Stability Studies. (n.d.). Laboratory of Organic Photonics and Iontronics. Retrieved January 12, 2026, from [Link]
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Podzorov, V., et al. (2003). Single-crystal organic field effect transistors with the hole mobility ∼8 cm2/V s. Applied Physics Letters. Retrieved January 12, 2026, from [Link]
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Podzorov, V., et al. (2003). Single-Crystal Organic Field Effect Transistors with the Hole Mobility ~ 8 cm2/Vs. arXiv. Retrieved January 12, 2026, from [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 1,7-Dichloro-4-methoxyisoquinoline
This guide provides a comprehensive framework for characterizing the cross-reactivity profiles of novel kinase inhibitors synthesized from the 1,7-Dichloro-4-methoxyisoquinoline scaffold. As researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics.[1][2] A lack of selectivity can lead to off-target effects and associated toxicities, confounding experimental results and potentially causing adverse patient outcomes.[2] Conversely, in some instances, polypharmacology, where an inhibitor intentionally targets multiple kinases, can be therapeutically advantageous.[1][3] Therefore, a systematic and robust profiling strategy is essential.
This guide will delve into the rationale behind experimental choices, present detailed methodologies for comprehensive kinase inhibitor profiling, and provide illustrative data for a series of hypothetical kinase inhibitors derived from the this compound scaffold.
The this compound Scaffold: A Privileged Starting Point
The isoquinoline core is a well-established scaffold in the development of kinase inhibitors, with numerous derivatives demonstrating potent inhibitory activity against a range of kinases.[4][5] Its rigid structure provides a solid anchor for substituents that can be tailored to interact with specific residues within the ATP-binding pocket of various kinases. The starting material, this compound, offers two reactive chlorine sites for synthetic diversification, allowing for the generation of a library of analogues with potentially distinct kinase selectivity profiles.
For the purpose of this guide, we will consider a hypothetical series of inhibitors (Compound A, Compound B, and Compound C) synthesized from this scaffold, each with unique substitutions at the 1 and 7 positions.
A Multi-tiered Approach to Kinase Inhibitor Profiling
A comprehensive understanding of a kinase inhibitor's selectivity is best achieved through a tiered approach, beginning with broad, high-throughput screening and progressing to more focused, in-depth analyses. This strategy allows for the efficient identification of primary targets and off-targets, followed by a detailed characterization of the most relevant interactions.
Tier 1: Initial Kinome-Wide Selectivity Screening
The primary goal of this tier is to obtain a broad overview of the inhibitor's activity across the human kinome. This is typically achieved by screening the compound at a single, relatively high concentration against a large panel of kinases.[6]
Experimental Protocol: Single-Dose Kinome Profiling
A widely used method for initial screening is a radiometric assay, such as the HotSpot™ assay, or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[7][8]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (Compound A, B, and C) in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the test compound to the appropriate wells to achieve a final concentration of 1 µM. Include a DMSO-only control for 100% kinase activity and a known broad-spectrum kinase inhibitor as a positive control.
-
Kinase Reaction: Add the kinase, its specific substrate, and ATP to each well to initiate the reaction. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.[6]
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: For a radiometric assay, stop the reaction and measure the incorporation of 33P-ATP into the substrate. For the ADP-Glo™ assay, measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Illustrative Data: Tier 1 Screening
The results of this initial screen can be visualized using a kinome tree map, which provides a graphical representation of the inhibitor's selectivity across the different kinase families.
| Compound | Primary Target(s) (% Inhibition > 80%) | Significant Off-Target(s) (% Inhibition > 50%) |
| Compound A | EGFR, HER2 | SRC, ABL |
| Compound B | VEGFR2, PDGFRβ | c-KIT, FLT3 |
| Compound C | CDK2, CDK9 | GSK3β, DYRK1A |
Tier 2: Potency Determination (IC50) for Key Interactions
Following the initial screen, the next step is to determine the potency of the inhibitors against the identified primary targets and significant off-targets by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50).[6][9]
Experimental Protocol: IC50 Determination
-
Compound Dilution: Prepare a series of dilutions for each compound (e.g., 10-point, 3-fold serial dilutions) starting from a high concentration (e.g., 10 µM).
-
Assay Setup: Perform the kinase assays as described in Tier 1, but with the range of inhibitor concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase-inhibitor pair.
Illustrative Data: Tier 2 IC50 Values (nM)
| Kinase | Compound A (IC50 nM) | Compound B (IC50 nM) | Compound C (IC50 nM) |
| EGFR | 15 | >10,000 | >10,000 |
| HER2 | 25 | >10,000 | >10,000 |
| SRC | 250 | >10,000 | >10,000 |
| ABL | 400 | >10,000 | >10,000 |
| VEGFR2 | >10,000 | 10 | >10,000 |
| PDGFRβ | >10,000 | 20 | >10,000 |
| c-KIT | >10,000 | 150 | >10,000 |
| FLT3 | >10,000 | 300 | >10,000 |
| CDK2 | >10,000 | >10,000 | 50 |
| CDK9 | >10,000 | >10,000 | 75 |
| GSK3β | >10,000 | >10,000 | 500 |
| DYRK1A | >10,000 | >10,000 | 800 |
Tier 3: Cellular Target Engagement and Phenotypic Assays
Biochemical assays provide valuable information about the direct interaction between an inhibitor and a kinase. However, it is crucial to validate these findings in a cellular context to ensure the inhibitor can reach its target and exert a biological effect.
Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ Target Engagement Assay is a powerful method to quantify inhibitor binding to a specific kinase in live cells.
-
Cell Line Preparation: Use a cell line that endogenously expresses the target kinase or transiently transfect cells with a plasmid encoding the kinase tagged with a NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor.
-
Tracer Addition: Add a fluorescent tracer that also binds to the target kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Determine the IC50 value for target engagement in the cellular environment.
Experimental Protocol: Cellular Phenotypic Assay
To assess the functional consequence of kinase inhibition, a relevant phenotypic assay should be employed. For example, if the primary target is involved in cell proliferation, a cell viability assay can be used.
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase's signaling pathway in a 96-well plate.
-
Compound Treatment: Treat the cells with a dose-response of the inhibitor.
-
Incubation: Incubate the cells for a period that allows for a measurable effect on cell viability (e.g., 72 hours).
-
Viability Measurement: Use a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
Computational Approaches to Predict Cross-Reactivity
In addition to experimental profiling, computational methods can provide valuable insights into the potential cross-reactivity of kinase inhibitors.[10][11][12] These methods often rely on comparing the structural similarity of kinase ATP-binding sites or using machine learning models trained on large datasets of known kinase-inhibitor interactions.[12][13]
Workflow for Computational Selectivity Prediction
-
Homology Modeling: If the crystal structure of a target kinase is unavailable, a homology model can be built based on the structure of a closely related kinase.
-
Binding Site Comparison: The ATP-binding pocket of the primary target can be compared to a database of all human kinase binding sites to identify kinases with high structural similarity.[10][14]
-
Molecular Docking: The inhibitor can be docked into the binding sites of kinases identified as potentially having high similarity to predict binding affinity and identify key interactions.
-
Machine Learning Models: Utilize pre-trained machine learning models that take the inhibitor's chemical structure and the kinase's amino acid sequence as input to predict binding affinity.
Visualizing the Workflow and Data
Clear visualization of the experimental workflow and the resulting data is crucial for interpretation and communication.
Figure 1. A multi-tiered workflow for kinase inhibitor cross-reactivity profiling.
Figure 2. A simplified kinome tree illustrating the selectivity of hypothetical compounds.
Conclusion
A thorough understanding of the cross-reactivity profile of a kinase inhibitor is a critical component of the drug discovery and development process. By employing a systematic, multi-tiered approach that combines biochemical, cellular, and computational methods, researchers can build a comprehensive selectivity profile for novel inhibitors, such as those derived from the this compound scaffold. This detailed characterization enables informed decisions about which compounds to advance, aids in the interpretation of preclinical and clinical data, and ultimately contributes to the development of safer and more effective targeted therapies.
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Reddy, A. S., & Amrita, S. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(5), 214–218. [Link]
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Via, A., Ferre, F., Brannetti, B., & Helmer-Citterich, M. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 15. [Link]
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Zhao, S., & Bourne, P. E. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(12), 1585–1591. [Link]
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Zhao, S., & Bourne, P. E. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(12), 1585-1591. [Link]
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Gray, A. I., & Fletterick, R. J. (2001). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 5(4), 433–438. [Link]
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van der Wouden, P. A., van Vlijmen, H. W. T., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 857–876. [Link]
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Choi, H. G., & Gray, N. S. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 286(8), 6483–6493. [Link]
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Overview of the experimental design. (A) Kinase inhibitors used in the... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
